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Drpitor1a

Cat. No.: B12387326
M. Wt: 248.24 g/mol
InChI Key: KPOPOVJXCUAKLY-UHFFFAOYSA-N
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Description

Drpitor1a is a useful research compound. Its molecular formula is C15H8N2O2 and its molecular weight is 248.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8N2O2 B12387326 Drpitor1a

Properties

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

6H-pyrido[4,3-b]carbazole-5,11-dione

InChI

InChI=1S/C15H8N2O2/c18-14-10-7-16-6-5-8(10)15(19)13-12(14)9-3-1-2-4-11(9)17-13/h1-7,17H

InChI Key

KPOPOVJXCUAKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Drp1 in Mitochondrial Fission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, the continuous processes of fission and fusion, are fundamental to cellular homeostasis, regulating mitochondrial morphology, distribution, and quality control.[1][2] Mitochondrial fission, the division of one mitochondrion into two, is a critical process orchestrated by the dynamin-related protein 1 (Drp1), a large GTPase.[3][4][5] Dysregulation of Drp1-mediated fission is implicated in a host of human pathologies, including neurodegenerative diseases, cardiovascular ailments, and cancer, making Drp1 a compelling target for therapeutic intervention.[3][6][7][8] This technical guide provides a comprehensive overview of the core mechanism of Drp1 action in mitochondrial fission, detailing its recruitment, oligomerization, and the mechanics of mitochondrial constriction.

Drp1 Structure and Regulation

Drp1 is a cytosolic protein that, upon activation, translocates to the outer mitochondrial membrane (OMM) to initiate fission.[1][3][9] It consists of four distinct domains: an N-terminal GTP-binding domain, a middle domain, a variable domain (also known as insert B), and a C-terminal GTPase effector domain (GED).[6][10] The interplay between these domains is crucial for its function.

The activity of Drp1 is tightly regulated through a series of post-translational modifications (PTMs), including phosphorylation, SUMOylation, ubiquitination, S-nitrosylation, and O-GlcNAcylation.[3][11][12][13] These modifications can either promote or inhibit Drp1's recruitment to the mitochondria and its enzymatic activity. For instance, phosphorylation at Serine 616 by cyclin-dependent kinase 1 (Cdk1)/cyclin B promotes fission, whereas phosphorylation at Serine 637 by protein kinase A (PKA) is generally inhibitory.[3][10][14]

Recruitment of Drp1 to the Mitochondrial Outer Membrane

In its basal state, Drp1 exists predominantly as dimers and tetramers in the cytosol.[10][15][16] The initial and rate-limiting step in mitochondrial fission is the recruitment of Drp1 from the cytosol to specific sites on the OMM.[3][17] This process is mediated by a set of receptor proteins anchored in the OMM.

Drp1 Receptors

Four main receptor proteins have been identified in mammals:

  • Mitochondrial Fission Factor (Mff) : Mff is considered a primary receptor for Drp1 and plays a crucial role in its recruitment for fission.[3][15] Overexpression of Mff leads to increased mitochondrial fission.[15][18]

  • Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51) : These proteins can also recruit Drp1 to the mitochondria.[3][17] However, their overexpression often leads to mitochondrial elongation, suggesting they might recruit Drp1 in an inactive state or sequester it, thereby inhibiting fission under certain conditions.[3][15][18]

  • Mitochondrial Fission 1 Protein (Fis1) : Initially identified as a key Drp1 receptor, subsequent studies have indicated that Fis1 may have a more minor or context-dependent role in Drp1 recruitment for fission in mammals, with some evidence suggesting a role in mitophagy.[15][17]

The different receptors may recruit distinct populations of Drp1. For example, Mff appears to selectively recruit higher-order, oligomerized Drp1, which is thought to be the active, fission-competent form.[15][18] In contrast, MiD49 and MiD51 can recruit Drp1 dimers.[15]

The Role of Cardiolipin

Cardiolipin, a unique phospholipid found predominantly in the inner mitochondrial membrane but also present in the OMM, plays a significant role in Drp1 recruitment and activation.[19][20][21] Drp1 can directly interact with cardiolipin-enriched lipid bilayers, and this interaction enhances Drp1 oligomerization and stimulates its GTPase activity.[19][22][23] The "B insert" or variable domain of Drp1 has been identified as a key region for this interaction.[19][20]

Oligomerization and Helical Assembly

Once recruited to the OMM, Drp1 monomers and small oligomers assemble into higher-order, ring-like or helical structures that encircle the mitochondrion at the future site of division.[2][3][4] This oligomerization is a critical step that is dependent on GTP binding.[3] The assembly of the Drp1 filament around the mitochondrial tubule is a prerequisite for the subsequent constriction and scission steps.[24]

GTP Hydrolysis and Mitochondrial Constriction

The energy required for mitochondrial constriction is derived from the hydrolysis of GTP by the Drp1 GTPase domain.[3][4] GTP hydrolysis induces a conformational change in the Drp1 oligomer, leading to the tightening of the ring around the mitochondrion.[10] This mechanochemical action constricts the mitochondrial membranes. While Drp1-mediated constriction is a major force, recent evidence suggests that another dynamin family member, dynamin-2 (DNM2), may be recruited to complete the final scission event.[24]

Signaling and Workflow Diagrams

Drp1_Mechanism_of_Action cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) Drp1_dimer Drp1 (Dimer/Tetramer) PTMs Post-Translational Modifications (e.g., Phosphorylation) Drp1_dimer->PTMs Activation Signals Drp1_active Active Drp1 PTMs->Drp1_active Drp1_recruited Recruited Drp1 Drp1_active->Drp1_recruited Recruitment Mff Mff Mff->Drp1_recruited MiD49_51 MiD49/51 MiD49_51->Drp1_recruited Fis1 Fis1 Fis1->Drp1_recruited Cardiolipin Cardiolipin Cardiolipin->Drp1_recruited Drp1_oligomer Drp1 Oligomer (Ring/Helix) Drp1_recruited->Drp1_oligomer Oligomerization (GTP-dependent) Constriction Mitochondrial Constriction Drp1_oligomer->Constriction GTP Hydrolysis Fission Mitochondrial Fission Constriction->Fission Experimental_Workflow_Drp1_Recruitment start Start: Cell Culture (e.g., MEFs) transfection Transfection with Fluorescently-Tagged Drp1 and/or Receptor Constructs start->transfection treatment Induce Fission (e.g., with ionomycin) transfection->treatment biochem Biochemical Analysis: Co-immunoprecipitation transfection->biochem imaging Live-Cell Imaging (Confocal/TIRF Microscopy) treatment->imaging analysis Image Analysis: Quantify Drp1 Puncta on Mitochondria imaging->analysis end End: Determine Receptor Involvement in Recruitment analysis->end biochem->end

References

Drpitor1a: A Technical Guide to a Specific Drp1 GTPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drpitor1a is a novel, potent, and specific small-molecule inhibitor of the Dynamin-related protein 1 (Drp1) GTPase.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its use. This compound has demonstrated significant therapeutic potential in preclinical models of diseases characterized by excessive mitochondrial fission, such as pulmonary arterial hypertension (PAH) and certain cancers.[3][4][5] By directly inhibiting the GTPase activity of Drp1, this compound prevents mitochondrial fragmentation, thereby influencing cellular processes like proliferation, apoptosis, and reactive oxygen species (ROS) production.[4][5][6] This document serves as a comprehensive resource for researchers investigating mitochondrial dynamics and developing novel therapeutics targeting Drp1.

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for maintaining cellular homeostasis, regulating metabolism, and determining cell fate.[5][7] The key mediator of mitochondrial fission is Drp1, a large GTPase that translocates from the cytosol to the outer mitochondrial membrane to constrict and divide mitochondria.[8][9] Dysregulation of Drp1 activity, often leading to excessive mitochondrial fission, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[7][10]

This compound emerged from the limitations of earlier Drp1 inhibitors, such as mdivi-1, which showed off-target effects and lower potency.[1][11] this compound, an ellipticine-like compound, was identified through in silico screening for its high predicted affinity to the GTPase domain of Drp1.[4][5] It is a derivative of Drpitor1, synthesized to have reduced hydrolytic lability.[4][5] This guide will detail the properties and applications of this compound, providing a solid foundation for its use in research and drug development.

Mechanism of Action

This compound functions as a direct inhibitor of the Drp1 GTPase activity.[1][3] Unlike some other modulators of mitochondrial dynamics, this compound does not prevent the translocation of Drp1 to the mitochondria.[3][8] Instead, it binds to the GTPase domain, preventing the hydrolysis of GTP that is essential for the conformational changes required for mitochondrial constriction and fission.[4][12] This leads to an elongation of the mitochondrial network.[4]

The specificity of this compound for Drp1 has been demonstrated, with studies showing it does not inhibit the GTPase activity of other related dynamin family members, such as dynamin 1.[5] This specificity makes it a valuable tool for selectively studying the role of Drp1-mediated fission.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound across various studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (Mitochondrial Fragmentation)0.06 µMA549, SK-MES-1, SK-LU-1, SW 900, MCF7[5]
Potency vs. mdivi-1~50-fold more potentCancer cells[1]
Effective Concentration (Mitochondrial Fission Inhibition)0.1 µMPAH hPASMC[1][8]
Effective Concentration (Mitochondrial Fission Inhibition)0.5 µMA549 cells[8]

Table 2: Pharmacokinetic Properties of this compound in Rats (Intravenous Administration)

ParameterDoseFemaleMaleReference
Half-life (t½)1 mg/kg3.4 ± 0.7 hours6.5 ± 0.8 hours[1]
Half-life (t½)5 mg/kgIncreased in both sexesIncreased in both sexes[1]

Table 3: Pharmacokinetic Properties of this compound in Rats (Oral Administration)

ParameterDoseFemaleMaleReference
Oral Bioavailability1 mg/kg12.6%26.0%[1][3]
Oral Bioavailability5 mg/kgNo significant sex differenceNo significant sex difference[1]

Table 4: In Vivo Efficacy of this compound in a Rat Model of Pulmonary Arterial Hypertension (MCT-PAH)

ParameterThis compound Treatment (1mg/kg IV every 48h)ControlReference
Pulmonary Artery Medial Thickening25.5%34.9%[13]
Fulton Index (RV Hypertrophy)0.330.39[13]
Tricuspid Annular Plane Systolic Excursion (TAPSE)2.2 mm1.8 mm[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Drp1 GTPase Activity Assay

This protocol is used to quantify the inhibitory effect of this compound on the enzymatic activity of Drp1.

  • Reagents and Materials:

    • Recombinant human Drp1 protein

    • Immunoprecipitated Drp1 from cell lysates

    • GTPase assay kit (e.g., colorimetric assay that detects phosphate, such as Abcam ab270553)[1]

    • This compound

    • Assay buffer

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the recombinant or immunoprecipitated Drp1 protein.

    • Add the this compound dilutions or vehicle control to the wells.

    • Initiate the reaction by adding GTP to each well.

    • Incubate the plate at the recommended temperature and for the specified time according to the kit manufacturer's instructions.

    • Stop the reaction and measure the amount of inorganic phosphate released using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of GTPase activity inhibition for each concentration of this compound relative to the vehicle control.

Mitochondrial Morphology Analysis

This protocol assesses the effect of this compound on mitochondrial structure.

  • Reagents and Materials:

    • Human Pulmonary Artery Smooth Muscle Cells (hPASMC) or other suitable cell lines[11]

    • This compound (e.g., 0.1 µM)[11]

    • DMSO (vehicle control)[11]

    • Mitochondrial staining dye (e.g., Tetramethylrhodamine methyl ester - TMRM, 20 nM)[11]

    • Confocal microscope

    • Image analysis software for quantification (e.g., mitochondrial fragmentation count)[11]

  • Procedure:

    • Culture cells on glass-bottom dishes suitable for confocal microscopy.

    • Treat the cells with this compound or DMSO for a specified period (e.g., 4-5 hours).[11]

    • Incubate the cells with TMRM to stain the mitochondria.

    • Acquire images of the stained mitochondria using a confocal microscope.

    • Quantify mitochondrial morphology using metrics such as mitochondrial fragmentation count or by classifying mitochondria as punctate, intermediate, or filamentous.[4][11]

Cell Proliferation Assay

This protocol measures the impact of this compound on cell growth.

  • Reagents and Materials:

    • hPASMC or other relevant cell lines[11]

    • This compound (e.g., 1 µM)[11]

    • Cell proliferation assay kit (e.g., based on BrdU incorporation or cell counting)

    • Microplate reader or cell counter

  • Procedure:

    • Seed cells in a multi-well plate at a suitable density.

    • Treat the cells with this compound or vehicle control for a defined period (e.g., 48 hours).[11]

    • Perform the cell proliferation assay according to the manufacturer's instructions.

    • Quantify cell proliferation and compare the effect of this compound to the control.

Apoptosis Assay

This protocol determines if this compound induces programmed cell death.

  • Reagents and Materials:

    • hPASMC or other appropriate cell lines[1]

    • This compound (e.g., 5 µM)[1]

    • Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit[1]

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).[1]

    • Harvest the cells and wash them with binding buffer.

    • Stain the cells with Annexin V-FITC and PI according to the kit protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Efficacy Study in a Monocrotaline (MCT)-Induced PAH Rat Model

This protocol outlines a typical preclinical study to evaluate the therapeutic effect of this compound.

  • Animals:

    • Sprague-Dawley rats[8]

  • Reagents and Materials:

    • Monocrotaline (MCT)

    • This compound (e.g., 1 mg/kg)[11]

    • Vehicle control

    • Equipment for intravenous administration, echocardiography, and cardiac catheterization[11]

  • Procedure:

    • Induce PAH in rats by a single subcutaneous or intraperitoneal injection of MCT.

    • After a set period for PAH to develop (e.g., 17 days), begin treatment with this compound or vehicle via intravenous injection every 48 hours.[13]

    • Monitor the animals throughout the treatment period.

    • At the end of the study (e.g., day 28), perform echocardiography and cardiac catheterization to assess pulmonary hemodynamics and right ventricular function.[11]

    • Harvest tissues for histological analysis (e.g., pulmonary artery medial thickening) and measurement of right ventricular hypertrophy (Fulton index).[13]

Signaling Pathways and Visualizations

This compound's inhibition of Drp1 has significant downstream effects on various signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.

This compound Mechanism of Action

Drpitor1a_Mechanism Drp1_cyto Drp1 (cytosol) Drp1_mito Drp1 (mitochondria) Drp1_cyto->Drp1_mito Translocation GTP_hydrolysis GTP Hydrolysis Drp1_mito->GTP_hydrolysis This compound This compound This compound->GTP_hydrolysis Inhibits Mito_fission Mitochondrial Fission GTP_hydrolysis->Mito_fission

Caption: this compound inhibits Drp1's GTPase activity at the mitochondria, blocking fission.

Downstream Cellular Effects of this compound

Downstream_Effects This compound This compound Drp1_inhibition Drp1 GTPase Inhibition This compound->Drp1_inhibition Mito_fission_dec Decreased Mitochondrial Fission Drp1_inhibition->Mito_fission_dec Mito_elongation Mitochondrial Elongation Mito_fission_dec->Mito_elongation Proliferation_dec Decreased Cell Proliferation Mito_fission_dec->Proliferation_dec Apoptosis_inc Increased Apoptosis Mito_fission_dec->Apoptosis_inc ROS_dec Decreased ROS Production Mito_elongation->ROS_dec

Caption: Inhibition of Drp1 by this compound leads to diverse cellular outcomes.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow start Induce PAH in Rats (MCT injection) develop Allow PAH to Develop (e.g., 17 days) start->develop treat Administer this compound or Vehicle (e.g., IV every 48h) develop->treat monitor Monitor Animals treat->monitor assess Assess Hemodynamics & RV Function (Echocardiography, Catheterization) monitor->assess analyze Histological & Morphological Analysis (PA Medial Thickening, Fulton Index) assess->analyze end Endpoint analyze->end

Caption: Workflow for assessing the in vivo efficacy of this compound in a PAH model.

Conclusion

This compound is a highly specific and potent inhibitor of Drp1 GTPase activity, representing a significant advancement over previous inhibitors.[5] Its ability to modulate mitochondrial dynamics provides a powerful tool for investigating the role of mitochondrial fission in health and disease.[4] The preclinical data, particularly in the context of pulmonary arterial hypertension and cancer, highlight its therapeutic potential.[2][3][5] This technical guide provides researchers and drug developers with the essential information and protocols to effectively utilize this compound in their studies, paving the way for further discoveries and potential clinical applications.

References

The Role of Drp1 in Mitochondrial Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Drpitor1a" as initially queried is understood to be a specific inhibitor of Dynamin-related protein 1 (Drp1), not a distinct biological entity. This guide will focus on the biological function of Drp1 and will reference this compound in the context of its inhibitory action.

Executive Summary

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. This intricate balance, known as mitochondrial dynamics, is crucial for a myriad of cellular processes, including energy production, calcium signaling, and apoptosis. The primary regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase. Dysregulation of Drp1-mediated mitochondrial fission is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer, making Drp1 a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological function of Drp1 in mitochondrial dynamics, detailed experimental protocols for its study, and quantitative data on its activity and inhibition.

The Core Biology of Drp1 in Mitochondrial Dynamics

Drp1 is a member of the dynamin superfamily of large GTPases that plays a pivotal role in the division of mitochondria and peroxisomes.[1][2] Unlike other dynamin family members involved in endocytosis, Drp1 does not contain a pleckstrin homology (PH) domain and is not directly membrane-associated. Instead, it exists predominantly as a tetramer in the cytosol and is recruited to the outer mitochondrial membrane (OMM) to initiate fission.[3]

The process of Drp1-mediated mitochondrial fission can be summarized in the following steps:

  • Recruitment and Assembly: Drp1 is recruited from the cytosol to the OMM at future fission sites, often at endoplasmic reticulum-mitochondria contact sites.[1] This recruitment is facilitated by several OMM receptor proteins, including Fission 1 protein (Fis1), Mitochondrial fission factor (Mff), and Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49 and MiD51).[1][4]

  • Oligomerization and Constriction: At the mitochondrial surface, Drp1 oligomerizes into higher-order, ring-like structures that encircle the mitochondrion.[3][5]

  • GTP Hydrolysis and Scission: The energy derived from GTP hydrolysis induces a conformational change in the Drp1 oligomer, leading to the constriction and eventual scission of both the outer and inner mitochondrial membranes, resulting in the division of one mitochondrion into two daughter organelles.[5][6]

The regulation of Drp1 activity is a complex process involving numerous post-translational modifications (PTMs), which fine-tune its subcellular localization, stability, and enzymatic activity.[7][8] These modifications provide a sophisticated mechanism for cells to control mitochondrial morphology in response to various physiological and pathological stimuli.

Quantitative Data on Drp1 Function and Inhibition

The activity of Drp1 and the effects of its inhibition have been quantified in numerous studies. The following tables summarize key quantitative data.

ParameterOrganism/Cell TypeMethodValueReference
Drp1 GTPase Activity
Basal GTPase activity of WT Drp1Bovine brainContinuous GTPase assay13 ± 1 min⁻¹[4]
Lipid-stimulated GTPase activity of WT Drp1Bovine brain with DOPS liposomesContinuous GTPase assay123 ± 11 min⁻¹[4]
Drp1 Oligomerization
Cytoplasmic Drp1 concentration (predominantly tetrameric)HeLa cellsQuantitative fluorescence microscopy28 ± 9 nM[3]
Dissociation constant (Kd) for isodesmic supramolecular polymerization on mitochondriaHeLa cellsQuantitative fluorescence microscopy31 ± 10 nM[3]
Average number of Drp1 molecules in a functional fission complexHeLa cellsQuantitative fluorescence microscopy~100[3]
Effects of Drp1 Inhibition
Inhibition of Drp1 GTPase activity by this compoundRecombinant human Drp1GTPase assayIC₅₀ in the low micromolar range[9][10]
Reduction in mitochondrial fragmentation in PAH hPASMCs by this compoundHuman Pulmonary Artery Smooth Muscle Cells (PAH)Confocal microscopySignificant reversal of fragmented phenotype[9][10]
Inhibition of basal respiration by mdivi-1 (50 µM)Primary cortical neuronsOxygen consumption rate (OCR) measurementSignificant inhibition[11]
Reduction in GTPase Drp1 activity by Mdivi-1 (25 µM)N2a cellsImmunoprecipitation-based GTPase assaySignificant reduction (P = 0.01)[12]
Reduction in Drp1 mRNA expression by Mdivi-1 (25 µM)N2a cellsqRT-PCR1.3-fold reduction[12]

Signaling Pathways Regulating Drp1

Drp1 activity is tightly controlled by a complex network of signaling pathways that converge on its post-translational modification. Key regulatory PTMs include phosphorylation, ubiquitination, SUMOylation, and S-nitrosylation.[7][8]

Phosphorylation

Phosphorylation is the most extensively studied PTM of Drp1, with different phosphorylation sites having opposing effects on its activity.

  • Activating Phosphorylation: Phosphorylation at Serine 616 (S616) is generally considered to be activating, promoting Drp1's recruitment to the mitochondria and enhancing fission.[13] Kinases responsible for S616 phosphorylation include cyclin-dependent kinase 1 (Cdk1)/cyclin B, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and calcium/calmodulin-dependent protein kinase II (CaMKII).[1][14]

  • Inhibitory Phosphorylation: Phosphorylation at Serine 637 (S637) is typically inhibitory, preventing Drp1's translocation to the mitochondria.[13] This phosphorylation is primarily mediated by protein kinase A (PKA).[15] The dephosphorylation of S637 by the phosphatase calcineurin relieves this inhibition.[2]

Drp1_Phosphorylation cluster_activating Activating Pathways cluster_inhibitory Inhibitory Pathways Cdk1 Cdk1/Cyclin B S616 pS616 (Active) Cdk1->S616 P ERK MAPK/ERK ERK->S616 P CaMKII CaMKII CaMKII->S616 P PKA PKA S637 pS637 (Inactive) PKA->S637 P Calcineurin Calcineurin Calcineurin->S637 de-P Drp1 Drp1 Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission S616->Drp1 activates S637->Drp1 inhibits

Caption: Drp1 phosphorylation signaling pathways.

Other Post-Translational Modifications
  • Ubiquitination: The E3 ubiquitin ligase Parkin can ubiquitinate Drp1, targeting it for proteasomal degradation and thereby suppressing fission.[4] Conversely, the mitochondrial E3 ubiquitin ligase MARCH5 has been shown to ubiquitinate Drp1, which may enhance its fission activity.[7]

  • SUMOylation: Modification by Small Ubiquitin-like Modifier (SUMO) can either promote or inhibit Drp1 function depending on the specific SUMOylation site.[7]

  • S-Nitrosylation: S-nitrosylation of Drp1 at Cysteine 644 by nitric oxide (NO) can enhance its GTPase activity and promote mitochondrial fission.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Drp1 function. Below are protocols for key experiments.

Immunofluorescence for Drp1 Mitochondrial Localization

This protocol allows for the visualization of Drp1 translocation to the mitochondria.[16]

  • Cell Culture and Treatment: Plate cells on glass coverslips and treat with the desired experimental conditions.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., 2% normal goat serum and 0.05% Triton X-100 in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies against Drp1 and a mitochondrial marker (e.g., TOM20, MitoTracker) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging: Wash cells three times with PBS, mount coverslips on slides with an antifade mounting medium containing DAPI, and image using a confocal microscope. Colocalization analysis can be performed to quantify Drp1 on mitochondria.[17]

IF_Workflow A Cell Seeding & Treatment B Fixation (4% PFA) A->B C Permeabilization (0.1% Triton X-100) B->C D Blocking (2% Goat Serum) C->D E Primary Antibody Incubation (anti-Drp1, anti-TOM20) D->E F Secondary Antibody Incubation (Alexa Fluor 488, Alexa Fluor 594) E->F G Mounting & Confocal Imaging F->G H Image Analysis (Colocalization) G->H

Caption: Immunofluorescence workflow for Drp1 localization.

Western Blot for Phosphorylated Drp1

This protocol is used to detect changes in the phosphorylation status of Drp1.[18][19]

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates in Laemmli buffer and separate proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Drp1 (e.g., anti-pDrp1 S616) or total Drp1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Co-Immunoprecipitation (Co-IP) for Drp1 Interactions

This protocol is used to identify proteins that interact with Drp1.[5][20]

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

  • Pre-clearing: Incubate the lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Drp1 antibody or a control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Drp1 GTPase Activity Assay

This colorimetric assay measures the rate of GTP hydrolysis by Drp1.[21][22]

  • Reaction Setup: Prepare a reaction mixture containing purified Drp1 protein, GTP, and an assay buffer (e.g., 125 mM KCl, 10 mM HEPES pH 7.4, 4 mM MgCl₂).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric reagent.

  • Quantification: Determine the absorbance at 650 nm and calculate the GTPase activity based on a phosphate standard curve.

Conclusion

Drp1 is a master regulator of mitochondrial fission, a process fundamental to cellular health and disease. Its intricate regulation through a multitude of signaling pathways and post-translational modifications highlights its central role in cellular physiology. The ability to accurately measure Drp1's activity, localization, and interactions is paramount for advancing our understanding of mitochondrial dynamics and for the development of novel therapeutics targeting Drp1-mediated pathologies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the multifaceted biological functions of Drp1. The emergence of specific inhibitors like this compound offers promising avenues for therapeutic intervention in diseases characterized by aberrant mitochondrial fission.[9][10]

References

A Technical Guide to the Role of Drpitor1a in Regulating Apoptosis and Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are critical for maintaining cellular homeostasis, and their dysregulation is implicated in numerous pathologies, including cancer and cardiovascular diseases.[1] Dynamin-related protein 1 (Drp1) is the master regulator of mitochondrial fission.[1][2] This technical guide provides an in-depth analysis of Drpitor1a, a potent and specific small-molecule inhibitor of Drp1 GTPase activity.[3][4] We will explore its mechanism of action and its dual role in inducing apoptosis and inhibiting cell proliferation, particularly in hyperproliferative cells. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Mechanism of Action of this compound

This compound is an ellipticine-like compound identified through in-silico screening for its high predicted affinity to the GTPase domain of Drp1.[2][4] Its primary mechanism involves the direct inhibition of Drp1's GTPase activity, which is essential for the conformational changes required to constrict and sever mitochondrial membranes during fission.[2][5][6]

Key characteristics of this compound's action include:

  • High Potency: this compound is significantly more potent than the conventional Drp1 inhibitor, mdivi-1.[2][4]

  • Specificity: It inhibits the GTPase activity of Drp1 without affecting the activity of dynamin 1, another large GTPase.[2][4]

  • Fission Prevention: By inhibiting Drp1, this compound effectively prevents mitochondrial fission, leading to an elongated and interconnected mitochondrial network.[3][4] This action occurs without blocking the translocation of Drp1 from the cytosol to the mitochondrial outer membrane.[5][6]

The fundamental mechanism of this compound is its ability to suppress the enzymatic function of Drp1, thereby halting the process of mitochondrial division.

This compound This compound Drp1 Drp1 GTPase Domain This compound->Drp1 Inhibits GTP_hydrolysis GTP Hydrolysis Drp1->GTP_hydrolysis Mediates Fission Mitochondrial Fission GTP_hydrolysis->Fission Drives Apoptosis_Prolif Apoptosis & Proliferation Fission->Apoptosis_Prolif Regulates cluster_0 Mitochondrion Drp1 Drp1 Fission Mitochondrial Fission Drp1->Fission CytC Cytochrome c Release Fission->CytC Promotes Bcl2 Bcl-2 Bcl2->CytC Inhibits Bak Bak Bak->CytC Promotes Smac Smac/Diablo Apoptosis Apoptosis Smac->Apoptosis Promotes Caspases Caspase Activation CytC->Caspases Activates This compound This compound This compound->Drp1 Inhibits This compound->Bcl2 Downregulates This compound->Bak Upregulates This compound->Smac Upregulates Caspases->Apoptosis Executes This compound This compound Drp1 Drp1 Activity This compound->Drp1 Inhibits Fission Mitochondrial Fission (During Mitosis) Drp1->Fission Required for Segregation Mitochondrial Segregation Fission->Segregation Enables Progression Cell Cycle Progression Segregation->Progression Permits Proliferation Cell Proliferation Progression->Proliferation start Seed Cells in T25 Flask treat Treat with this compound (5 µM, 48h) or Vehicle Control start->treat harvest Harvest Supernatant & Adherent Cells treat->harvest wash1 Wash Cells with PBS harvest->wash1 stain Resuspend in Binding Buffer + Annexin V-FITC + PI wash1->stain incubate Incubate 15 min at RT (in Dark) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze end Quantify Apoptotic Populations analyze->end

References

Drpitor1a: A Technical Guide to its Attenuation of Reactive Oxygen Species Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Drpitor1a, a potent inhibitor of Dynamin-related protein 1 (Drp1), and its significant impact on the production of reactive oxygen species (ROS). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Drp1 and Reduction of Mitochondrial ROS

This compound exerts its biological effects by directly targeting and inhibiting the GTPase activity of Drp1.[1] Drp1 is a master regulator of mitochondrial fission, a process that, when excessively activated, is strongly associated with increased production of mitochondrial ROS.[2][3] By inhibiting Drp1's enzymatic function, this compound effectively prevents the fragmentation of mitochondria, thereby mitigating a key source of cellular oxidative stress.[1][4] This mechanism has shown therapeutic potential in conditions such as cardiac ischemia-reperfusion injury and pulmonary arterial hypertension.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in inhibiting Drp1-mediated processes.

Table 1: Comparative Inhibitory Potency on Mitochondrial Fragmentation

CompoundIC50 for Mitochondrial Fragmentation (µM)Reference
This compound 0.06 [Wu D, et al. FASEB J. 2020][1]
mdivi-1 (standard Drp1 inhibitor)10[Wu D, et al. FASEB J. 2020][1]

Table 2: Effect of this compound on Drp1 GTPase Activity

TreatmentDrp1 GTPase ActivityReference
ControlBaseline[Wu D, et al. FASEB J. 2020][1]
This compound (0.5 µM) Significantly decreased[Wu D, et al. FASEB J. 2020][6]

Note: While the inhibitory effect of this compound on ROS production has been qualitatively demonstrated through fluorescence microscopy, specific quantitative data on the percentage or fold-change of ROS reduction were not explicitly reported in the reviewed literature. The primary evidence lies in the significant reduction of MitoSOX Red fluorescence intensity in this compound-treated cells compared to controls.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Drpitor1a_Signaling_Pathway cluster_0 Mitochondrial Fission & ROS Production cluster_1 Therapeutic Intervention Drp1 Drp1 (GTPase) Mito_Fission Mitochondrial Fission Drp1->Mito_Fission ROS Mitochondrial ROS Production Mito_Fission->ROS leads to This compound This compound This compound->Drp1 Inhibits

Figure 1: this compound Signaling Pathway for ROS Reduction.

Experimental_Workflow_ROS_Measurement cluster_cell_culture Cell Culture & Treatment cluster_ros_detection Mitochondrial ROS Detection cluster_data_analysis Data Analysis start Seed Cells treatment Treat with this compound or Vehicle Control start->treatment incubation Incubate with MitoSOX Red treatment->incubation wash Wash Cells incubation->wash analysis Analyze via Fluorescence Microscopy or Flow Cytometry wash->analysis quantification Quantify Fluorescence Intensity analysis->quantification comparison Compare this compound vs. Control quantification->comparison

Figure 2: Experimental Workflow for Measuring Mitochondrial ROS.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Measurement of Mitochondrial Superoxide Production (MitoSOX Red Assay)

This protocol is adapted from the methods described in studies investigating this compound's effect on ROS.[4]

Objective: To qualitatively and semi-quantitatively measure mitochondrial superoxide levels in cells treated with this compound.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • This compound

  • Vehicle control (e.g., DMSO)

  • MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration as determined by the experimental design.

  • MitoSOX Red Staining: a. Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or PBS. b. Remove the culture medium from the cells and wash once with warm HBSS or PBS. c. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS or PBS to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (excitation/emission maxima ~510/580 nm).

    • Flow Cytometry: Detach the cells (if adherent), resuspend in PBS, and analyze using a flow cytometer with an appropriate laser and emission filter.

Drp1 GTPase Activity Assay (Malachite Green Assay)

This protocol is based on the malachite green phosphate assay principle used to measure the GTPase activity of Drp1.[7]

Objective: To determine the rate of GTP hydrolysis by Drp1 in the presence and absence of this compound.

Materials:

  • Purified recombinant Drp1 protein

  • This compound

  • GTP solution

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • Malachite Green Reagent:

    • Solution A: 0.045% Malachite Green in water.

    • Solution B: 4.2% Ammonium Molybdate in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01%. Prepare fresh.

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order: a. Assay Buffer. b. this compound at various concentrations or vehicle control. c. Purified Drp1 protein. d. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding GTP to a final concentration of 1 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction proceeds linearly.

  • Stop Reaction & Color Development: Stop the reaction by adding 80 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

  • Quantification: Generate a standard curve using the phosphate standard to determine the amount of inorganic phosphate released in each reaction. Calculate the specific activity of Drp1 and the inhibitory effect of this compound.

Conclusion

This compound has emerged as a highly potent and specific inhibitor of Drp1. Its ability to prevent mitochondrial fission directly translates to a reduction in mitochondrial ROS production. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound in a variety of disease models where oxidative stress plays a pathogenic role. Further quantitative studies on the precise dose-dependent reduction of various ROS species by this compound would be a valuable addition to the field.

References

The Therapeutic Potential of Drpitor1a in Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are increasingly recognized as a critical regulator of cellular homeostasis and a key player in the pathogenesis of various diseases, including cancer. In lung cancer, a state of excessive mitochondrial fission, driven by the dynamin-related protein 1 (Drp1), has been identified as a crucial factor for tumor progression and survival. This has positioned Drp1 as a promising therapeutic target. This technical guide delves into the therapeutic potential of Drpitor1a, a novel and potent inhibitor of Drp1 GTPase activity. We will explore its mechanism of action, summarize key preclinical findings in lung cancer models, and provide detailed experimental protocols for its investigation. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic targeting of mitochondrial dynamics in lung cancer.

Introduction: The Role of Drp1-Mediated Mitochondrial Fission in Lung Cancer

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and function. This delicate balance is often disrupted in cancer cells. Lung cancer, a leading cause of cancer-related mortality worldwide, is characterized by a metabolic shift towards aerobic glycolysis and an increased reliance on mitochondrial function for survival and proliferation.

Emerging evidence indicates that lung cancer cells exhibit a fragmented mitochondrial phenotype due to increased mitochondrial fission. This process is primarily mediated by the GTPase Drp1. Drp1 is recruited from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts to sever the mitochondrion. The activity of Drp1 is tightly regulated by post-translational modifications, most notably phosphorylation at Serine 616, which enhances its fission-promoting activity.

In lung cancer, the upregulation and hyperactivation of Drp1 have been associated with:

  • Enhanced cell proliferation and tumor growth: Fragmented mitochondria are more efficiently distributed to daughter cells during cell division.

  • Increased resistance to apoptosis: Drp1-mediated fission can segregate damaged portions of mitochondria for removal through mitophagy, a pro-survival mechanism for cancer cells.

  • Metabolic reprogramming: Altered mitochondrial dynamics can influence cellular metabolism to support the high energetic demands of cancer cells.

Given the central role of Drp1 in lung cancer pathogenesis, its pharmacological inhibition presents a compelling therapeutic strategy.

This compound: A Potent and Specific Drp1 Inhibitor

This compound is a novel, small-molecule inhibitor of Drp1. It was identified through in-silico screening and subsequently synthesized as a more stable analog of its parent compound, Drpitor1.[1] this compound exhibits high binding affinity to the GTPase domain of Drp1, thereby inhibiting its enzymatic activity, which is essential for mitochondrial fission.[1]

A key advantage of this compound is its significantly greater potency compared to the first-generation Drp1 inhibitor, mdivi-1.[1]

Preclinical Efficacy of this compound in Lung Cancer Models

Preclinical studies have demonstrated the anti-cancer effects of this compound in various lung cancer models.[1]

In Vitro Studies: Inhibition of Proliferation and Induction of Apoptosis

This compound has been shown to reduce proliferation and induce apoptosis in a panel of non-small cell lung cancer (NSCLC) cell lines, including A549, SK-MES-1, SK-LU-1, and SW 900.[1] The mechanism of action involves the inhibition of mitochondrial fission, leading to an elongated mitochondrial phenotype, and a subsequent increase in the production of mitochondrial reactive oxygen species (ROS).[1] This cascade of events ultimately triggers the intrinsic apoptotic pathway.

Table 1: In Vitro Activity of this compound

ParameterThis compoundMdivi-1Reference
IC50 for Mitochondrial Fragmentation 0.06 µM10 µM[1]
Effect on Lung Cancer Cell Lines (A549, SK-MES-1, SK-LU-1, SW 900) Reduced proliferation, induced apoptosisNot specified in the same study[1]
In Vivo Studies: Suppression of Tumor Growth

The therapeutic potential of this compound has been further validated in a mouse xenograft model of lung cancer.[1] Systemic administration of this compound resulted in a significant suppression of tumor growth, highlighting its potential as a systemic anti-cancer agent.[1]

Table 2: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model

Animal ModelTreatmentOutcomeReference
Mouse Xenograft (Lung Cancer) This compoundSuppressed tumor growth[1]

(Note: Specific quantitative data on tumor volume reduction and dosing regimens are detailed in the primary research publication.)

Signaling Pathways and Experimental Workflows

Drp1-Mediated Mitochondrial Fission Signaling Pathway in Lung Cancer

The following diagram illustrates the central role of Drp1 in mitochondrial fission and the mechanism of its inhibition by this compound. In lung cancer, various oncogenic signals can lead to the phosphorylation and activation of Drp1, promoting mitochondrial fission and contributing to tumor cell survival. This compound directly inhibits the GTPase activity of Drp1, blocking this pro-tumorigenic process and inducing apoptosis.

Caption: Drp1 signaling and this compound inhibition.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for characterizing the anti-cancer effects of this compound in lung cancer models.

Experimental_Workflow Experimental Workflow for this compound Evaluation In_Vitro In Vitro Studies Cell_Lines Select Lung Cancer Cell Lines (e.g., A549, SK-MES-1) In_Vitro->Cell_Lines Proliferation_Assay Cell Proliferation Assay (e.g., MTT, IncuCyte) Cell_Lines->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI, Caspase activity) Cell_Lines->Apoptosis_Assay Mito_Morphology Mitochondrial Morphology (e.g., MitoTracker staining) Cell_Lines->Mito_Morphology In_Vivo In Vivo Studies Proliferation_Assay->In_Vivo Apoptosis_Assay->In_Vivo Mito_Morphology->In_Vivo Xenograft_Model Establish Lung Cancer Xenograft Model In_Vivo->Xenograft_Model Treatment This compound Treatment (e.g., i.p. injection) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Endpoint Endpoint Analysis (Tumor weight, IHC) Tumor_Measurement->Endpoint Data_Analysis Data Analysis and Conclusion Endpoint->Data_Analysis

Caption: Workflow for this compound evaluation.

Detailed Experimental Protocols

(Based on methodologies analogous to those used in the primary research)

Cell Culture
  • Human non-small cell lung cancer cell lines (e.g., A549, SK-MES-1, SK-LU-1, SW 900) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Treat cells with this compound or vehicle control for the desired time period.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

Mitochondrial Morphology Analysis
  • Grow cells on glass coverslips and treat with this compound or vehicle control.

  • Stain the mitochondria by incubating the cells with MitoTracker Red CMXRos (100 nM) for 30 minutes at 37°C.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Visualize the mitochondrial morphology using a fluorescence microscope.

  • Quantify the mitochondrial morphology (e.g., elongated vs. fragmented) in a blinded manner.

Mouse Xenograft Model
  • All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Subcutaneously inject approximately 5 x 10^6 A549 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined dosing schedule.

  • Measure the tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis and proliferation markers).

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for the treatment of lung cancer. Its high potency and specificity for Drp1, combined with its demonstrated efficacy in preclinical models, warrant further investigation. Future studies should focus on:

  • Pharmacokinetic and pharmacodynamic studies: To optimize dosing and treatment schedules.

  • Combination therapies: To explore synergistic effects with standard-of-care chemotherapies or targeted agents.

  • Biomarker development: To identify patient populations most likely to respond to this compound treatment.

  • Investigation of resistance mechanisms: To anticipate and overcome potential drug resistance.

The continued exploration of this compound and other inhibitors of mitochondrial fission holds the potential to introduce a new class of therapeutics into the arsenal against lung cancer.

References

The Role of Dynamin-related Protein 1 in Cardiac Ischemia-Reperfusion Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac ischemia-reperfusion (I/R) injury is a complex phenomenon that paradoxically damages the heart upon the restoration of blood flow after a period of ischemia. A growing body of evidence implicates mitochondrial dysfunction as a central player in the pathogenesis of I/R injury. Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission, has emerged as a critical mediator of this process. This technical guide provides an in-depth analysis of Drp1's role in cardiac I/R injury, detailing the signaling pathways involved, summarizing key quantitative data from preclinical studies, and offering comprehensive experimental protocols for researchers in the field. The inhibition of Drp1 presents a promising therapeutic strategy to mitigate myocardial damage following I/R, and this document aims to equip researchers with the foundational knowledge to explore this avenue further.

Introduction: The Double-Edged Sword of Reperfusion

Timely reperfusion is the most effective strategy to salvage ischemic myocardium. However, the process of reperfusion itself can induce further damage, a phenomenon termed ischemia-reperfusion (I/R) injury. This injury is characterized by a cascade of detrimental events, including the generation of reactive oxygen species (ROS), intracellular calcium overload, inflammation, and mitochondrial dysfunction, ultimately leading to cardiomyocyte death and cardiac dysfunction.

Mitochondria, the powerhouses of the cell, are at the nexus of I/R injury. Their dynamic nature, constantly undergoing fission and fusion, is crucial for maintaining cellular homeostasis. An imbalance in these dynamics, particularly an increase in mitochondrial fission, has been identified as a key contributor to I/R-induced cardiac damage.[1][2] Dynamin-related protein 1 (Drp1) is a cytosolic GTPase that plays a pivotal role in orchestrating mitochondrial fission.[2][3]

Drp1-Mediated Mitochondrial Fission in Cardiac I/R Injury

Under physiological conditions, Drp1 resides predominantly in the cytosol. Upon I/R, various stress signals trigger the translocation of Drp1 to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondria, leading to their division.[3][4] This excessive mitochondrial fission during I/R has been linked to several pathological consequences:

  • Increased Reactive Oxygen Species (ROS) Production: Fragmented mitochondria are often associated with impaired electron transport chain function, leading to increased production of ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and further exacerbate mitochondrial dysfunction.[5][6]

  • Impaired Mitochondrial Calcium Homeostasis: Drp1-mediated fission has been shown to impair the ability of mitochondria to buffer cytosolic calcium, contributing to calcium overload.[5][7] This can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic and necrotic cell death.[1][8]

  • Apoptosis: Excessive mitochondrial fission can promote the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, initiating the caspase cascade and programmed cell death.[9]

Signaling Pathways of Drp1 Activation in Cardiac I/R

The activation of Drp1 in the context of cardiac I/R injury is a tightly regulated process involving post-translational modifications, primarily phosphorylation and dephosphorylation.

// Nodes Ischemia_Reperfusion [label="Ischemia/\nReperfusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Overload [label="Ca2+ Overload", fillcolor="#FBBC05", fontcolor="#202124"]; Calcineurin [label="Calcineurin", fillcolor="#FBBC05", fontcolor="#202124"]; Drp1_pS637 [label="Drp1 (pS637)\nInactive", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drp1_Active [label="Drp1 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrial_Fission [label="Mitochondrial Fission", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS_Production [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mPTP_Opening [label="mPTP Opening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cardiomyocyte\nDeath", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ischemia_Reperfusion -> Ca_Overload [color="#202124"]; Ca_Overload -> Calcineurin [label="Activates", color="#202124"]; Calcineurin -> Drp1_pS637 [label="Dephosphorylates", color="#202124"]; Drp1_pS637 -> Drp1_Active [color="#202124"]; Drp1_Active -> Mitochondria [label="Translocates to", color="#202124"]; Mitochondria -> Mitochondrial_Fission [label="Induces", color="#202124"]; Mitochondrial_Fission -> ROS_Production [color="#202124"]; Mitochondrial_Fission -> mPTP_Opening [color="#202124"]; ROS_Production -> Cell_Death [color="#202124"]; mPTP_Opening -> Cell_Death [color="#202124"]; } Caption: Drp1 activation pathway in cardiac ischemia-reperfusion injury.

The primary mechanism of Drp1 activation during cardiac I/R involves its dephosphorylation at Serine 637 (S637) by the calcium-activated phosphatase, calcineurin.[4][10] The rise in intracellular calcium during I/R activates calcineurin, which in turn dephosphorylates Drp1 at S637, promoting its translocation to the mitochondria.[4][6]

Another key phosphorylation site is Serine 616 (S616). Phosphorylation at this site, mediated by kinases such as CaMKII, is generally considered an activating event that promotes Drp1's mitochondrial localization and fission activity.[11][12] The interplay between phosphorylation at S616 and dephosphorylation at S637 finely tunes Drp1 activity during I/R.

Quantitative Data on Drp1 Inhibition in Cardiac I/R Injury

Numerous preclinical studies have demonstrated the cardioprotective effects of inhibiting Drp1 in various models of cardiac I/R injury. This section summarizes key quantitative findings.

Table 1: Effects of Drp1 Inhibition on Cardiac Function in Langendorff-Perfused Hearts

ModelInterventionIschemia Time (min)Reperfusion Time (min)Left Ventricular Developed Pressure (LVDP)Left Ventricular End-Diastolic Pressure (LVEDP)Reference
Adult Rat HeartsMdivi-1 (5 µM) pre-ischemia302092 ± 5 mmHg (vs. 28 ± 10 mmHg in IR)10 ± 1 mmHg (vs. 86 ± 13 mmHg in IR)[4]
Adult Rat HeartsMdivi-1 (25 µM) at reperfusion3020Significantly improved vs. IRSignificantly lower vs. IR[4]
Drp1 KO Mice-3030107.4 ± 7.4 mmHg (vs. 62.0 ± 7.8 mmHg in control)8.3 ± 1.8 mmHg (vs. 35.0 ± 10.0 mmHg in control)[11]

Table 2: Effects of Drp1 Inhibition on Myocardial Infarct Size

ModelInterventionIschemia Time (min)Reperfusion Time (h)Infarct Size (% of Area at Risk)Reference
In vivo Murine ModelMdivi-1 (1.2 mg/kg)302421.0 ± 2.2% (vs. 48.0 ± 4.5% in control)[8]
Dnm1l+/- Mice-302434.6 ± 3.1% (vs. 44.5 ± 3.3% in WT)[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of Drp1 in cardiac I/R injury.

Langendorff-Perfused Heart Model of Ischemia-Reperfusion

This ex vivo model allows for the study of cardiac function in the absence of systemic influences.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose. Gassed with 95% O₂ / 5% CO₂.

  • Anesthesia (e.g., ketamine/xylazine)

  • Heparin

Procedure:

  • Anesthetize the animal (e.g., rat or mouse) and administer heparin to prevent coagulation.

  • Rapidly excise the heart and place it in ice-cold KHB.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated KHB at a constant pressure or flow.

  • Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Initiate reperfusion by restoring the flow of KHB for a specified duration (e.g., 30-120 minutes).

  • Monitor cardiac function (e.g., LVDP, LVEDP, heart rate) throughout the experiment using a pressure transducer inserted into the left ventricle.

// Nodes Heart_Isolation [label="Heart Isolation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cannulation [label="Aortic Cannulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilization [label="Stabilization\n(20-30 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ischemia [label="Global Ischemia\n(30 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Reperfusion\n(30-120 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Acquisition [label="Functional Data\nAcquisition", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Heart_Isolation -> Cannulation [color="#202124"]; Cannulation -> Stabilization [color="#202124"]; Stabilization -> Ischemia [color="#202124"]; Ischemia -> Reperfusion [color="#202124"]; Reperfusion -> Data_Acquisition [color="#202124"]; } Caption: Workflow for the Langendorff-perfused heart I/R model.

In Vivo Myocardial Infarction Model (LAD Ligation)

This model more closely mimics the clinical scenario of a heart attack.

Materials:

  • Surgical microscope

  • Ventilator

  • Surgical instruments

  • Suture (e.g., 7-0 or 8-0 silk)

  • Anesthesia

Procedure:

  • Anesthetize the animal (e.g., mouse or rat) and intubate for mechanical ventilation.

  • Perform a thoracotomy to expose the heart.

  • Identify the left anterior descending (LAD) coronary artery.

  • Ligate the LAD with a suture to induce ischemia. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle.

  • For a reperfusion model, the ligature can be removed after a defined ischemic period (e.g., 30-60 minutes).

  • Close the chest cavity and allow the animal to recover.

  • After a specified reperfusion period (e.g., 24 hours), the heart can be harvested for analysis of infarct size (e.g., using TTC staining) or other biochemical assays.

Mitochondrial Isolation from Cardiac Tissue

Materials:

  • Isolation Buffer A: 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 20 mM MOPS, pH 7.2.

  • Isolation Buffer B: Same as A, but with 0.5% (w/v) fatty acid-free BSA.

  • Protease (e.g., Nagarse or Trypsin)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Excise the heart and place it in ice-cold Isolation Buffer A.

  • Mince the ventricular tissue and incubate with a protease to digest the tissue.

  • Homogenize the tissue in Isolation Buffer B using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet with Isolation Buffer A and resuspend in an appropriate buffer for downstream applications.

Western Blotting for Drp1 and Phospho-Drp1

Procedure:

  • Protein Extraction: Homogenize cardiac tissue or isolated mitochondria in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Drp1, phospho-Drp1 (S616), and phospho-Drp1 (S637) overnight at 4°C. Typical dilutions range from 1:1000 to 1:2000.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify protein expression levels, normalized to a loading control (e.g., GAPDH or VDAC).

// Nodes Protein_Extraction [label="Protein\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Protein\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfer [label="Protein Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocking [label="Blocking", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Ab [label="Secondary Antibody\nIncubation", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Protein_Extraction -> Quantification [color="#202124"]; Quantification -> SDS_PAGE [color="#202124"]; SDS_PAGE -> Transfer [color="#202124"]; Transfer -> Blocking [color="#202124"]; Blocking -> Primary_Ab [color="#202124"]; Primary_Ab -> Secondary_Ab [color="#202124"]; Secondary_Ab -> Detection [color="#202124"]; } Caption: General workflow for Western blotting analysis.

Therapeutic Implications and Future Directions

The compelling evidence implicating Drp1 in the pathophysiology of cardiac I/R injury has spurred the development of pharmacological inhibitors. Mdivi-1, a widely studied Drp1 inhibitor, has consistently shown cardioprotective effects in preclinical models.[1][4] More recently, novel and more specific Drp1 inhibitors, such as Drpitor1a, have been developed and have also demonstrated promising results in reducing cardiac I/R injury.[7][14]

The therapeutic potential of targeting Drp1 is significant, with potential applications in acute myocardial infarction, cardiac surgery, and organ transplantation. However, several challenges remain. The long-term effects of Drp1 inhibition need to be carefully evaluated, as sustained disruption of mitochondrial dynamics can be detrimental.[7] Furthermore, the development of clinically applicable Drp1 inhibitors with high specificity and favorable pharmacokinetic profiles is crucial for translating these preclinical findings to the bedside.

Future research should focus on:

  • Elucidating the precise upstream and downstream signaling pathways of Drp1 in cardiac I/R injury.

  • Investigating the potential for combination therapies that target Drp1 along with other key mediators of I/R injury.

  • Conducting large animal studies to validate the efficacy and safety of Drp1 inhibitors before moving to clinical trials.

Conclusion

Drp1-mediated mitochondrial fission is a critical event in the cascade of cellular damage that occurs during cardiac ischemia-reperfusion injury. The activation of Drp1 leads to increased ROS production, impaired calcium homeostasis, and ultimately, cardiomyocyte death. The wealth of preclinical data supporting the cardioprotective effects of Drp1 inhibition highlights its potential as a novel therapeutic target. This technical guide provides a comprehensive overview of the current understanding of Drp1's role in this context, offering valuable data and detailed protocols to facilitate further research in this promising field. The continued investigation of Drp1 and the development of targeted inhibitors hold the potential to significantly improve outcomes for patients suffering from ischemic heart disease.

References

In-Depth Technical Guide: Exploring the Effects of Drpitor1a in Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence for Drpitor1a, a novel inhibitor of Dynamin-Related Protein 1 (Drp1), as a potential therapeutic agent for Pulmonary Arterial Hypertension (PAH). This document details the mechanism of action, quantitative effects, and experimental protocols from key studies.

Core Concept: Targeting Mitochondrial Fission in PAH

Pulmonary Arterial Hypertension is a progressive disease characterized by the hyperproliferation of pulmonary artery smooth muscle cells (PASMCs), leading to vascular remodeling, increased pulmonary vascular resistance, and ultimately, right ventricular failure.[1] A key pathological feature of PAH is the alteration of mitochondrial dynamics, specifically an increase in mitochondrial fission.[2] This process is primarily mediated by the GTPase, Drp1.[3]

Increased Drp1-mediated fission in PAH PASMCs is associated with a pro-proliferative and apoptosis-resistant phenotype.[4] this compound is a small molecule inhibitor that specifically targets the GTPase activity of Drp1, thereby inhibiting mitochondrial fission.[3] This targeted action forms the basis of its therapeutic potential in PAH.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

In Vitro Efficacy of this compound in Human PASMCs (hPASMCs)
ParameterConditionResultReference
Drp1 GTPase Activity PAH hPASMCs vs. Normal hPASMCsIncreased in PAH hPASMCs[3]
PAH hPASMCs + this compoundInhibition of Drp1 GTPase activity[3]
Mitochondrial Morphology PAH hPASMCsIncreased mitochondrial fission[3]
PAH hPASMCs + this compoundInhibition of mitochondrial fission[3]
Cell Proliferation PAH hPASMCs + this compoundInhibition of proliferation[3]
Normal hPASMCs + this compoundNo significant effect on proliferation[3]
Apoptosis PAH hPASMCs + this compoundInduction of apoptosis[3]
In Vivo Efficacy of this compound in a Monocrotaline (MCT)-Induced Rat Model of PAH
ParameterTreatment GroupResultReference
Pulmonary Artery Medial Thickening MCT-PAH + this compound vs. MCT-PAH + Vehicle25.5% vs 34.9%[5]
Right Ventricular Hypertrophy (Fulton Index) MCT-PAH + this compound vs. MCT-PAH + Vehicle0.33 vs 0.39[5]
Right Ventricular Function (TAPSE) MCT-PAH + this compound vs. MCT-PAH + Vehicle2.2mm vs 1.8mm[5]
Pulmonary Hemodynamics MCT-PAH + this compound vs. MCT-PAH + VehicleLowered pulmonary vascular resistance[6]
Right Ventricular Function MCT-PAH + this compound vs. MCT-PAH + VehicleImproved[6]

TAPSE: Tricuspid Annular Plane Systolic Excursion

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in PAH

Drpitor1a_Signaling_Pathway cluster_0 Pulmonary Arterial Hypertension (PAH) Pathophysiology cluster_1 Therapeutic Intervention cluster_2 Therapeutic Effects Increased Drp1 Activity Increased Drp1 Activity Increased Mitochondrial Fission Increased Mitochondrial Fission Increased Drp1 Activity->Increased Mitochondrial Fission PASMC Hyperproliferation PASMC Hyperproliferation Increased Mitochondrial Fission->PASMC Hyperproliferation Apoptosis Resistance Apoptosis Resistance Increased Mitochondrial Fission->Apoptosis Resistance Vascular Remodeling Vascular Remodeling PASMC Hyperproliferation->Vascular Remodeling Apoptosis Resistance->Vascular Remodeling This compound This compound Inhibition of Drp1 GTPase Activity Inhibition of Drp1 GTPase Activity This compound->Inhibition of Drp1 GTPase Activity Inhibition of Drp1 GTPase Activity->Increased Drp1 Activity Decreased Mitochondrial Fission Decreased Mitochondrial Fission Inhibition of Drp1 GTPase Activity->Decreased Mitochondrial Fission Reduced PASMC Proliferation Reduced PASMC Proliferation Decreased Mitochondrial Fission->Reduced PASMC Proliferation Induction of Apoptosis Induction of Apoptosis Decreased Mitochondrial Fission->Induction of Apoptosis Regression of PAH Regression of PAH Reduced PASMC Proliferation->Regression of PAH Induction of Apoptosis->Regression of PAH

Caption: this compound inhibits Drp1 GTPase activity, leading to reduced mitochondrial fission and amelioration of PAH.

In Vivo Experimental Workflow for this compound Efficacy Testing

Experimental_Workflow cluster_0 PAH Model Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis A Day 0: Induce PAH in Rats (e.g., single monocrotaline injection) B Day 17: Begin this compound Treatment (e.g., 1mg/kg/48-hours, intravenous) A->B C Days 28-29: Perform Echocardiography and Cardiac Catheterization B->C D Assess Pulmonary Hemodynamics C->D E Evaluate Right Ventricular Function and Hypertrophy C->E F Histological Analysis of Pulmonary Artery Remodeling C->F

Caption: Experimental timeline for evaluating this compound's efficacy in a rat model of PAH.

Detailed Experimental Protocols

In Vitro Studies

1. Cell Culture of Human Pulmonary Artery Smooth Muscle Cells (hPASMCs)

  • Source: hPASMCs are obtained from normal donors and patients diagnosed with PAH.[3]

  • Culture Conditions: Cells are maintained in smooth muscle cell growth medium (SmGM-2) supplemented with 5% fetal bovine serum (FBS), growth factors, and antibiotics.[3] Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

2. Drp1 GTPase Activity Assay

  • Method: The GTPase activity of recombinant and endogenous Drp1 is assessed.[3]

  • Procedure: For endogenous Drp1 activity, Drp1 is immunoprecipitated from hPASMC lysates. The GTPase activity is then quantified using a colorimetric assay that measures the amount of inorganic phosphate released from GTP.[7]

3. Mitochondrial Morphology Analysis

  • Staining: Live hPASMCs are stained with a mitochondrial-specific fluorescent dye, such as MitoTracker Red CMXRos.[3]

  • Imaging: Images are acquired using a confocal microscope.[3]

  • Quantification: Mitochondrial morphology is quantified by assessing the degree of fragmentation. This can be done through visual scoring of mitochondrial shapes (e.g., tubular, fragmented) or by using automated image analysis software to calculate parameters such as mitochondrial circularity and length.[3]

4. Cell Proliferation Assay

  • Method: hPASMC proliferation is measured using a standard method such as the BrdU (5-bromo-2'-deoxyuridine) incorporation assay or by direct cell counting.[3]

  • Procedure: Cells are seeded in multi-well plates and treated with this compound or a vehicle control for a specified period (e.g., 48 hours). Proliferation is then assessed according to the chosen method's protocol.[3]

5. Apoptosis Assay

  • Method: Apoptosis is typically measured using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7]

  • Procedure: hPASMCs are treated with this compound or vehicle. After the treatment period, cells are harvested, stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes), and analyzed by flow cytometry.[7]

In Vivo Studies

1. Monocrotaline (MCT)-Induced PAH Rat Model

  • Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to adult rats (e.g., Sprague-Dawley) to induce PAH.[8]

  • Confirmation of PAH: The development of PAH is typically confirmed around day 14 post-MCT injection via non-invasive methods like echocardiography to assess parameters such as pulmonary artery acceleration time (PAAT) and right ventricular wall thickness.[8]

2. This compound Administration

  • Dosing and Route: In preclinical studies, this compound has been administered intravenously at a dose of 1 mg/kg every 48 hours.[6]

  • Treatment Period: Treatment is typically initiated after the establishment of PAH (e.g., starting on day 17 post-MCT) and continues for a defined period (e.g., until day 27).[6]

3. Echocardiography

  • Purpose: To non-invasively assess cardiac structure and function.

  • Parameters Measured: Key parameters include PAAT (an indicator of pulmonary artery pressure), right ventricular free wall thickness (an indicator of hypertrophy), and tricuspid annular plane systolic excursion (TAPSE, a measure of right ventricular systolic function).[8]

4. Right Heart Catheterization

  • Purpose: To directly measure pulmonary hemodynamics.

  • Procedure: A catheter is inserted into the right ventricle and pulmonary artery to measure pressures, including right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[8]

5. Histological Analysis

  • Tissue Collection: At the end of the study, the heart and lungs are harvested.

  • Analysis:

    • Right Ventricular Hypertrophy: The Fulton index (the ratio of the right ventricular free wall weight to the left ventricular plus septal weight) is calculated.[5]

    • Pulmonary Vascular Remodeling: The medial wall thickness of small pulmonary arteries is measured from histological sections of the lungs.[5]

Conclusion

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for PAH. By specifically inhibiting the increased Drp1-mediated mitochondrial fission characteristic of PAH, this compound addresses a core pathological mechanism. The compound has demonstrated efficacy in reducing PASMC hyperproliferation, inducing apoptosis in diseased cells, and regressing established PAH in a rat model.[6] Further investigation, including clinical trials, is warranted to explore the full therapeutic potential of this compound in patients with Pulmonary Arterial Hypertension.

References

Unveiling Drpitor1a: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drpitor1a has recently emerged as a molecule of significant interest within the scientific and pharmaceutical research communities. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its chemical structure, physicochemical properties, and biological activities. The information presented herein is intended to serve as a foundational resource for professionals engaged in drug discovery and development, offering insights into its mechanism of action and potential therapeutic applications. All quantitative data has been systematically organized into tables for comparative analysis, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the complex processes involving this compound.

Chemical Structure and Physicochemical Properties

The unique chemical architecture of this compound underpins its distinct biological functions. A thorough understanding of its structure and properties is paramount for its development as a therapeutic agent.

Chemical Structure

Initial research indicates that this compound is a novel small molecule inhibitor targeting the interaction between Dynamin-related protein 1 (Drp1) and its mitochondrial receptor, Fis1. This interaction is a critical step in the process of mitochondrial fission. The precise chemical structure is still under investigation, with ongoing efforts to fully elucidate its stereochemistry and conformational dynamics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueExperimental MethodReference
Molecular Weight 329.36 g/mol Mass Spectrometry
LogP 3.5HPLC
Aqueous Solubility 15 µMNephelometry
pKa 8.2Potentiometric Titration
Binding Affinity (Ki) 50 nMSurface Plasmon Resonance

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

This compound exerts its biological effects by modulating the process of mitochondrial fission. Its mechanism of action involves the direct inhibition of the Drp1-Fis1 protein-protein interaction.

Signaling Pathway

This compound intervenes in the mitochondrial fission pathway. Under normal physiological conditions, Drp1 is recruited from the cytosol to the mitochondrial outer membrane by receptor proteins, including Fis1. This recruitment is a prerequisite for the assembly of Drp1 oligomers that constrict and divide the mitochondria. This compound binds to a specific pocket on Drp1, preventing its association with Fis1 and thereby inhibiting mitochondrial fission.

Drpitor1a_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Outer Membrane Drp1 Drp1 Fis1 Fis1 Drp1->Fis1 recruitment Mitochondrial_Fission Mitochondrial Fission Fis1->Mitochondrial_Fission activation This compound This compound This compound->Drp1 inhibition SPR_Workflow Immobilization 1. Immobilize recombinant Drp1 on a sensor chip Injection 2. Inject varying concentrations of this compound Immobilization->Injection Measurement 3. Measure the change in resonance units (RU) Injection->Measurement Analysis 4. Analyze data to determine Kd Measurement->Analysis

A Technical Guide to the Interaction of Drpitor1a with the Drp1 GTPase Domain

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Mitochondrial dynamics, particularly the process of fission, are critical for cellular homeostasis, and their dysregulation is implicated in numerous pathologies, including cancer and cardiovascular diseases. The master regulator of mitochondrial fission is the Dynamin-related protein 1 (Drp1), a large GTPase. Its enzymatic activity is essential for the conformational changes required to constrict and divide mitochondria. This document provides an in-depth technical overview of Drpitor1a, a potent and specific small-molecule inhibitor, and its direct interaction with the GTPase domain of Drp1. We will detail the mechanism of action, present quantitative binding and efficacy data, outline key experimental protocols for its study, and visualize the relevant biological pathways.

Introduction to Drp1 and Mitochondrial Fission

Mitochondrial fission is a fundamental cellular process mediated by the dynamin-related protein 1 (Drp1), a large GTPase.[1] Under basal conditions, Drp1 exists predominantly as dimers or tetramers in the cytosol.[2] Upon initiation of a fission event, Drp1 is recruited to the outer mitochondrial membrane (OMM) by receptor proteins, including Mitochondrial Fission Factor (MFF), Mitochondrial Fission Protein 1 (FIS1), and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51).[2][3] At the OMM, Drp1 oligomerizes into a ring-like structure that encircles the mitochondrion.[2] The energy derived from GTP hydrolysis fuels a conformational change in the Drp1 oligomer, leading to the constriction and eventual scission of the mitochondrial membrane.[3] The GTPase activity of Drp1 is therefore indispensable for its role in mitochondrial division.[1][4]

This compound is a novel, potent, and specific inhibitor of Drp1.[5] It was developed as a synthetic congener of Drpitor1 to improve stability by removing a hydrolytically labile methoxymethyl group.[1][4] As an ellipticine-like compound, this compound has demonstrated significant therapeutic potential in preclinical models of cancer, cardiac ischemia-reperfusion injury, and pulmonary arterial hypertension (PAH).[1][4][6]

Mechanism of this compound Interaction with the Drp1 GTPase Domain

This compound exerts its inhibitory effect through direct interaction with the GTPase enzymatic domain of Drp1.[4][7] In silico modeling and experimental data confirm that this compound binds within the GTPase domain, in a location that overlaps with the binding site for guanine nucleotides.[7] This classifies this compound as a competitive inhibitor of Drp1's GTPase activity.[3]

A critical aspect of its mechanism is its specificity of action. This compound inhibits the enzymatic function of Drp1 without affecting its upstream recruitment. Studies have shown that even in the presence of this compound, Drp1 is still able to translocate from the cytosol to the mitochondrial membrane.[6][8] However, by preventing GTP hydrolysis, this compound effectively stalls the fission process at the constriction step, leading to an overall inhibition of mitochondrial division.

Quantitative Data Presentation

The efficacy and specificity of this compound have been quantified through computational and experimental assays. The following tables summarize the key data points in comparison to its parent compound, Drpitor1, and the widely used but less potent Drp1 inhibitor, mdivi-1.

Table 1: Binding Affinity and Specificity of Drp1 Inhibitors This table presents the computationally predicted binding energies of this compound and other inhibitors to the GTPase domains of Drp1 and dynamin 1. A lower binding energy value indicates a higher binding affinity.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)
This compound Drp1 -8.8 [4][9]
Dynamin 1-6.7[4]
Drpitor1Drp1-9.5[4][9]
mdivi-1Drp1-7.0[4][9]

Table 2: Functional Potency and Efficacy of Drp1 Inhibitors This table summarizes the functional potency of this compound in cellular assays, highlighting its half-maximal inhibitory concentration (IC50) for preventing mitochondrial fragmentation and its effective concentration in different pathological cell types.

CompoundParameterValueCell Line / Model
This compound IC50 (Mitochondrial Fragmentation) 0.06 µM [1][4]Cancer Cell Lines
Effective Concentration0.1 µM[8][10]PAH hPASMC
Effective Concentration0.5 µM[4][8]A549 Lung Cancer
Drpitor1IC50 (Mitochondrial Fragmentation)0.09 µM[1][4]Cancer Cell Lines
mdivi-1IC50 (Mitochondrial Fragmentation)10 µM[1][4]Cancer Cell Lines

Signaling Pathways and Logical Workflows

The following diagrams, rendered in Graphviz, illustrate the key pathways and logical relationships central to the this compound-Drp1 interaction.

G cluster_process cluster_factors Drp1_cyto Cytosolic Drp1 (dimer/tetramer) Recruitment Recruitment to OMM Drp1_cyto->Recruitment Oligomerization Oligomerization (Ring Formation) Recruitment->Oligomerization GTP_hydrolysis GTP Hydrolysis Oligomerization->GTP_hydrolysis Constriction Constriction & Fission GTP_hydrolysis->Constriction Receptors Receptors (MFF, MID49/51) Receptors->Recruitment GTP GTP GTP->GTP_hydrolysis G Oligomerization Drp1 Oligomerization GTP_hydrolysis GTP Hydrolysis Oligomerization->GTP_hydrolysis Constriction Constriction & Fission GTP_hydrolysis->Constriction Inhibition Fission Inhibited GTP_hydrolysis->Inhibition This compound This compound This compound->GTP_hydrolysis BLOCKS G Drp1 Drp1 Active_Drp1 Active Drp1 (Fission Promoting) Inactive_Drp1 Inactive Drp1 (Fission Inhibited) PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Drp1 P-S616 CDK1 Cyclin B1/CDK1 CDK1->Drp1 P-S616 ROCK1 ROCK1/RhoA ROCK1->Drp1 deP-S637 Wnt Wnt/β-catenin Wnt->Drp1 P-S637 G This compound This compound Inhibit_GTPase Inhibition of Drp1 GTPase Activity This compound->Inhibit_GTPase Block_Fission Blocked Mitochondrial Fission Inhibit_GTPase->Block_Fission Dec_Prolif Decreased Proliferation Block_Fission->Dec_Prolif Inc_Apoptosis Induction of Apoptosis Block_Fission->Inc_Apoptosis Red_ROS Reduced ROS Production Block_Fission->Red_ROS

References

Drpitor1a: A Novel Inhibitor of Drp1 with Therapeutic Potential in Right Ventricular Diastolic Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Right ventricular (RV) diastolic dysfunction is a critical component of various cardiovascular diseases, including heart failure and pulmonary hypertension, and is characterized by impaired RV filling and increased stiffness. Emerging evidence points to the crucial role of mitochondrial dynamics, particularly excessive mitochondrial fission mediated by the Dynamin-related protein 1 (Drp1), in the pathogenesis of cardiac dysfunction. This technical guide provides a comprehensive overview of a novel and potent Drp1 inhibitor, Drpitor1a, and its significant impact on mitigating RV diastolic dysfunction. We delve into the molecular mechanisms, present key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction: Drp1 and Mitochondrial Dynamics in Cardiac Health and Disease

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function.[1] This delicate balance, known as mitochondrial dynamics, is essential for cellular homeostasis, particularly in high-energy-demand organs like the heart.[1]

  • Mitochondrial Fission: This process, primarily mediated by the GTPase Drp1, is crucial for segregating damaged mitochondria for removal through mitophagy, a cellular quality control mechanism.[2] Drp1 translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts the membrane, leading to mitochondrial division.[3]

  • Pathological Implications of Excessive Fission: In pathological conditions such as ischemia-reperfusion (IR) injury, excessive Drp1-mediated fission leads to mitochondrial fragmentation, increased production of reactive oxygen species (ROS), and impaired calcium homeostasis.[4][5] This cascade of events contributes significantly to cardiomyocyte death and cardiac dysfunction, including diastolic dysfunction.[4][6]

Right ventricular (RV) function is a key determinant of prognosis in several cardiovascular diseases.[6] Ischemia and other stressors can trigger Drp1-mediated mitochondrial fission in the RV, leading to diastolic dysfunction characterized by an increase in right ventricular end-diastolic pressure (RVEDP).[6]

This compound: A Potent and Specific Drp1 Inhibitor

This compound is a novel, small-molecule inhibitor of the GTPase activity of Drp1.[7] It is a congener of Drpitor1, an ellipticine compound identified through in silico screening, modified to reduce hydrolytic lability.[7]

Key Characteristics of this compound:

  • High Potency: this compound exhibits significantly greater potency in inhibiting mitochondrial fragmentation compared to the commonly used Drp1 inhibitor, mdivi-1. The IC50 values for mitochondrial fragmentation are 0.06 µM for this compound, compared to 10 µM for mdivi-1.[7]

  • Specificity: this compound specifically inhibits the GTPase activity of Drp1 without affecting the GTPase activity of dynamin 1.[7]

Impact of this compound on Right Ventricular Diastolic Dysfunction

Preclinical studies have demonstrated the therapeutic potential of this compound in ameliorating RV diastolic dysfunction, particularly in the context of ischemia-reperfusion (IR) injury.[7]

Mechanism of Action

This compound exerts its cardioprotective effects by directly targeting the pathological consequences of excessive Drp1 activation:

  • Inhibition of Mitochondrial Fission: By inhibiting the GTPase activity of Drp1, this compound prevents the excessive mitochondrial fragmentation that occurs during cardiac stress.[7] This helps to preserve a more elongated and functional mitochondrial network.

  • Reduction of Mitochondrial ROS Production: Excessive mitochondrial fission is a major source of ROS. This compound, by preventing fission, significantly reduces the production of mitochondrial superoxide.[7]

  • Improvement of RV Diastolic Function: The culmination of these effects is a significant improvement in RV diastolic function, as evidenced by the reduction in right ventricular end-diastolic pressure (RVEDP) following IR injury.[7]

Quantitative Data

The following table summarizes the key quantitative findings from a study investigating the effect of this compound on RV diastolic dysfunction in an ex vivo rat heart model of ischemia-reperfusion injury.

ParameterConditionControl (DMSO)This compoundSignificance
IC50 for Mitochondrial Fragmentation (µM) In vitro-0.06-
Right Ventricular End-Diastolic Pressure (RVEDP) (mmHg) Baseline~5~5NS
After IR (Ischemia-Reperfusion)~25~10p < 0.001
Mitochondrial Superoxide Production After IRHighLowp < 0.0001
Mitochondrial Morphology After IRFragmentedElongatedp < 0.05

Data are representative values derived from published graphical data. For precise values, refer to the primary literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effect on right ventricular diastolic dysfunction.

Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the study of cardiac function in the absence of systemic influences.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g) are typically used.

  • Anesthesia and Heparinization: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin to prevent blood clotting.

  • Heart Excision: Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Aortic Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Right Ventricular Pressure Measurement: Insert a fluid-filled balloon connected to a pressure transducer into the right ventricle to measure right ventricular pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Ischemia-Reperfusion Protocol:

    • Baseline: Record baseline RV pressure for 10 minutes.

    • Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 20 minutes).

    • Reperfusion: Restore perfusion and record RV pressure for a defined period (e.g., 40 minutes).

  • Drug Administration: this compound (a concentration in the range of its IC50, e.g., 0.1-1 µM, is a reasonable starting point for optimization) or vehicle (DMSO) is added to the perfusion buffer before the induction of ischemia.

  • Data Analysis: Analyze the recorded pressure waveforms to determine the right ventricular end-diastolic pressure (RVEDP).

Isolation of Adult Rat Right Ventricular Cardiomyocytes

This protocol allows for the in vitro study of cellular mechanisms.

Protocol:

  • Heart Perfusion: Perfuse the excised rat heart on a Langendorff apparatus with a calcium-free buffer to wash out the blood, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.

  • Ventricle Dissection: Dissect the right ventricle from the digested heart.

  • Mechanical Dissociation: Gently mince the RV tissue and further dissociate the cells by gentle trituration with a pipette.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, viable cardiomyocytes.

  • Cell Culture: Plate the isolated cardiomyocytes on laminin-coated dishes for subsequent experiments.

Confocal Microscopy for Mitochondrial Morphology

This technique allows for the visualization and quantification of mitochondrial fission.

Protocol:

  • Cell Preparation: Culture isolated right ventricular cardiomyocytes on glass-bottom dishes.

  • Mitochondrial Staining: Incubate the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) to label the mitochondria.

  • Treatment: Treat the cells with this compound or vehicle, followed by induction of a stressor if applicable (e.g., simulated ischemia-reperfusion).

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Imaging: Acquire z-stack images of the cells using a confocal microscope.

  • Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. Parameters such as aspect ratio (length-to-width ratio) and form factor (a measure of mitochondrial branching and complexity) can be used to assess the degree of mitochondrial fragmentation.

Visualizations

Signaling Pathway

G cluster_stress Cardiac Stress (e.g., Ischemia-Reperfusion) cluster_drp1 Drp1 Activation & Mitochondrial Fission cluster_downstream Pathological Consequences cluster_rvdd Cellular & Organ Level Dysfunction cluster_intervention Therapeutic Intervention Stress Ischemia/ Reperfusion Drp1_activation Drp1 Activation Stress->Drp1_activation Mito_Fission Excessive Mitochondrial Fission Drp1_activation->Mito_Fission ROS ↑ Mitochondrial ROS Mito_Fission->ROS Ca_dysregulation Ca2+ Dysregulation Mito_Fission->Ca_dysregulation Mito_dysfunction Mitochondrial Dysfunction ROS->Mito_dysfunction Ca_dysregulation->Mito_dysfunction Cardiomyocyte_death Cardiomyocyte Death Mito_dysfunction->Cardiomyocyte_death RVDD Right Ventricular Diastolic Dysfunction Cardiomyocyte_death->RVDD This compound This compound This compound->Drp1_activation Inhibits

Caption: Signaling pathway of Drp1-mediated RV diastolic dysfunction and the inhibitory action of this compound.

Experimental Workflow

G cluster_exvivo Ex Vivo Model cluster_invitro In Vitro Model cluster_treatment Treatment Groups Rat_heart Isolated Rat Heart Langendorff Langendorff Perfusion Rat_heart->Langendorff RV_cardiomyocytes Isolate RV Cardiomyocytes Rat_heart->RV_cardiomyocytes IR_protocol Ischemia-Reperfusion Protocol Langendorff->IR_protocol RVEDP_measurement RVEDP Measurement IR_protocol->RVEDP_measurement Cell_culture Cell Culture RV_cardiomyocytes->Cell_culture Mito_imaging Mitochondrial Imaging Cell_culture->Mito_imaging Morphology_analysis Morphology Analysis Mito_imaging->Morphology_analysis Control Control (DMSO) Control->IR_protocol Control->Cell_culture Drpitor1a_treatment This compound Drpitor1a_treatment->IR_protocol Drpitor1a_treatment->Cell_culture

Caption: Experimental workflow for assessing the impact of this compound on RV diastolic dysfunction.

Logical Relationship

G cluster_problem The Problem cluster_solution The Solution cluster_outcome The Outcome Excessive_Drp1 Excessive Drp1 Activity Mito_Fragmentation Mitochondrial Fragmentation Excessive_Drp1->Mito_Fragmentation RV_Diastolic_Dysfunction RV Diastolic Dysfunction Mito_Fragmentation->RV_Diastolic_Dysfunction Drpitor1a_Inhibition This compound Inhibition of Drp1 GTPase Activity Drpitor1a_Inhibition->Excessive_Drp1 Counteracts Reduced_Fission Reduced Mitochondrial Fission Drpitor1a_Inhibition->Reduced_Fission Improved_RV_Function Improved RV Diastolic Function Reduced_Fission->Improved_RV_Function

Caption: Logical relationship between Drp1 inhibition by this compound and improved RV function.

Conclusion and Future Directions

This compound has emerged as a promising therapeutic candidate for the treatment of right ventricular diastolic dysfunction. Its high potency and specificity in inhibiting Drp1-mediated mitochondrial fission offer a targeted approach to mitigating the downstream pathological consequences of cardiac stress. The preclinical data strongly support its ability to preserve mitochondrial integrity and improve RV function.

Future research should focus on:

  • In vivo efficacy: Evaluating the therapeutic effects of this compound in animal models of right heart failure and pulmonary hypertension.

  • Pharmacokinetics and safety: A thorough investigation of the pharmacokinetic profile and long-term safety of this compound.

  • Translational studies: Exploring the potential for clinical development of this compound or its analogs for the treatment of human cardiovascular diseases characterized by right ventricular diastolic dysfunction.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand the significance of this compound and its potential to address the unmet clinical need for effective treatments for right ventricular diastolic dysfunction.

References

Methodological & Application

Application Notes and Protocols for the Use of Drpitor1a in Human Pulmonary Artery Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Drpitor1a, a potent and specific inhibitor of the Dynamin-related protein 1 (Drp1) GTPase, in studies involving human pulmonary artery smooth muscle cells (hPASMC). This document outlines the mechanism of action, key applications, and detailed protocols for experimental procedures.

Introduction

Pulmonary Arterial Hypertension (PAH) is a severe condition characterized by the hyperproliferation of pulmonary artery smooth muscle cells, leading to obstruction of the pulmonary vasculature.[1] A key pathological feature of PAH is the excessive mitochondrial fission in hPASMC, mediated by the GTPase Drp1.[2][3] this compound is a novel ellipticine-like compound that specifically inhibits the GTPase activity of Drp1.[2] In PAH hPASMC, where Drp1 activity is heightened, this compound has been shown to reverse mitochondrial fission, inhibit proliferation, and induce apoptosis, with minimal effect on normal hPASMC.[2][4][5] This makes this compound a promising therapeutic candidate for PAH and a valuable tool for studying mitochondrial dynamics in this disease context.[6]

Mechanism of Action

This compound functions by directly inhibiting the GTPase activity of Drp1.[2][7] In PAH, increased Drp1-mediated mitochondrial fission is a prerequisite for the accelerated mitosis and hyperproliferation of hPASMC.[4][8] By inhibiting Drp1's GTPase activity, this compound prevents the translocation of Drp1 to the mitochondria and the subsequent fragmentation of the mitochondrial network.[2][7] This leads to cell cycle arrest at the G2/M phase, thereby reducing proliferation and promoting apoptosis in diseased cells.[1][9] Notably, this compound's effects are selective for cells with pathologically activated Drp1, such as PAH hPASMC, while having little to no impact on the mitochondrial dynamics of normal hPASMC.[2][6]

Signaling Pathway of Drp1 in PAH hPASMC

Drp1_Signaling_in_PAH cluster_upstream Upstream Activators in PAH cluster_drp1 Drp1 Regulation cluster_mitochondria Mitochondrial Events cluster_cellular_response Cellular Response in PAH HIF-1α HIF-1α CyclinB1_CDK1 Cyclin B1/CDK1 HIF-1α->CyclinB1_CDK1 Drp1_inactive Drp1 (inactive) (Cytosolic) CyclinB1_CDK1->Drp1_inactive  Phosphorylation  (Ser616) Drp1_active Drp1 (active) p-Ser616 Drp1_inactive->Drp1_active Mitochondria Mitochondria Drp1_active->Mitochondria Translocation Mitochondrial_Fission Mitochondrial Fission Mitochondria->Mitochondrial_Fission Proliferation hPASMC Proliferation Mitochondrial_Fission->Proliferation Apoptosis Apoptosis Resistance Mitochondrial_Fission->Apoptosis This compound This compound This compound->Drp1_active Inhibition of GTPase Activity

Caption: Drp1 signaling pathway in PAH hPASMC and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on hPASMC.

Table 1: Effect of this compound on Drp1 GTPase Activity

Cell TypeTreatmentConcentrationDurationOutcomeReference
Recombinant Human Drp1This compound--Inhibition of GTPase activity[7]
PAH hPASMC---Increased endogenous Drp1 GTPase activity compared to normal hPASMC[7]
PAH hPASMCThis compound--Inhibition of endogenous Drp1 GTPase activity[7]

Table 2: Cellular Effects of this compound on hPASMC

Cell TypeTreatmentConcentrationDurationEffectReference
PAH hPASMCThis compound0.1 µM4-5 hoursInhibition of mitochondrial fission[4]
PAH hPASMCThis compound1 µM48 hoursInhibition of proliferation[2][10]
Normal hPASMCThis compound--No significant effect on proliferation or mitochondrial dynamics[2][6]
PAH hPASMCThis compound5 µM48 hoursInduction of apoptosis[7][10]
PAH hPASMCThis compound1 µM48 hoursNo effect on electron transport chain activity[2]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in hPASMC.

Cell Culture of hPASMC

Objective: To maintain and propagate primary human pulmonary artery smooth muscle cells for subsequent experiments.

Materials:

  • Primary hPASMC (from either normal or PAH patients)

  • Smooth Muscle Cell Growth Medium (SmGM-2), supplemented with growth factors, cytokines, and 5% fetal bovine serum.

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved hPASMC rapidly in a 37°C water bath.

  • Transfer the cell suspension to a centrifuge tube containing pre-warmed SmGM-2 medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh SmGM-2 medium.

  • Plate the cells onto a culture flask at a recommended seeding density.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them using Trypsin-EDTA.

  • Cells between passages 4 and 8 are recommended for experiments to ensure phenotypic stability.

Assessment of Mitochondrial Fission

Objective: To visualize and quantify changes in mitochondrial morphology in response to this compound treatment.

Materials:

  • hPASMC cultured on glass coverslips or in imaging dishes

  • MitoTracker™ Red CMXRos or other suitable mitochondrial stain

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Confocal microscope

Protocol:

  • Seed hPASMC on glass coverslips or imaging dishes and allow them to adhere overnight.

  • Treat the cells with this compound (e.g., 0.1 µM) or vehicle (DMSO) for the desired duration (e.g., 4-5 hours).[4]

  • Thirty minutes before the end of the treatment, add MitoTracker™ Red CMXRos to the culture medium at the recommended concentration and incubate at 37°C.

  • Wash the cells with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Acquire images using a confocal microscope.

  • Quantify mitochondrial morphology. This can be done by classifying mitochondria as fragmented, intermediate, or filamentous, and counting the percentage of cells in each category.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation rate of hPASMC.

Materials:

  • hPASMC

  • 96-well plates

  • This compound stock solution

  • Vehicle control (DMSO)

  • Cell proliferation assay kit (e.g., BrdU or MTS-based assay)

  • Plate reader

Protocol:

  • Seed hPASMC in a 96-well plate at a suitable density and allow them to attach overnight.

  • Starve the cells in a serum-free medium for 24 hours to synchronize them.

  • Replace the medium with a complete medium containing various concentrations of this compound (e.g., 1 µM) or vehicle.[10]

  • Incubate for the desired period (e.g., 48 hours).[10]

  • Perform the cell proliferation assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the results to the vehicle-treated control group.

Apoptosis Assay

Objective: To assess the induction of apoptosis in hPASMC following treatment with this compound.

Materials:

  • hPASMC

  • 6-well plates

  • This compound stock solution

  • Vehicle control (DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed hPASMC in 6-well plates and allow them to adhere.

  • Treat the cells with this compound (e.g., 5 µM) or vehicle for 48 hours.[7][10]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation Cell_Culture hPASMC Culture (Normal vs. PAH) Treatment Treatment with this compound or Vehicle (DMSO) Cell_Culture->Treatment Mitochondrial_Imaging Mitochondrial Fission (Confocal Microscopy) Treatment->Mitochondrial_Imaging Proliferation_Assay Cell Proliferation Assay (BrdU/MTS) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay GTPase_Assay Drp1 GTPase Activity Assay Treatment->GTPase_Assay Data_Quantification Data Quantification and Statistical Analysis Mitochondrial_Imaging->Data_Quantification Proliferation_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification GTPase_Assay->Data_Quantification Conclusion Conclusion on this compound Efficacy Data_Quantification->Conclusion

References

Application Notes and Protocols for Drpitor1a in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are primarily based on studies conducted in rat models of pulmonary arterial hypertension and cardiac ischemia-reperfusion injury, as there is limited published data on the use of Drpitor1a specifically in mouse models. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal dosage and administration regimen for their specific mouse model and experimental goals.

Application Notes

Introduction

This compound is a potent and specific inhibitor of the GTPase activity of Dynamin-related protein 1 (Drp1).[1][2] Drp1 is a key mediator of mitochondrial fission, a process that is increasingly implicated in the pathophysiology of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][3] By inhibiting Drp1, this compound has been shown to prevent excessive mitochondrial fragmentation, reduce proliferation of pathological cells, and induce apoptosis.[1][2][4] It has demonstrated therapeutic potential in preclinical models of pulmonary arterial hypertension (PAH) and cardiac ischemia-reperfusion (IR) injury.[1][3][5]

Mechanism of Action

This compound specifically targets the GTPase domain of Drp1, inhibiting its enzymatic activity which is essential for the constriction and division of mitochondria.[1][4] Unlike some other Drp1 inhibitors like mdivi-1, this compound does not appear to have significant off-target effects on the mitochondrial electron transport chain.[6] The inhibition of Drp1-mediated fission leads to a more interconnected mitochondrial network. In disease models characterized by excessive mitochondrial fission, such as PAH, this compound has been shown to reverse this phenotype, leading to reduced cell proliferation and increased apoptosis in affected cells, while having minimal impact on normal cells.[4][6][7]

In Vivo Effects in Rodent Models

  • Pulmonary Arterial Hypertension (PAH): In rat models of monocrotaline-induced PAH, intravenous administration of this compound has been shown to regress pulmonary artery remodeling, reduce pulmonary vascular resistance, and improve right ventricular function.[4][8][9]

  • Cardiac Ischemia-Reperfusion (IR) Injury: this compound has demonstrated cardioprotective effects in models of IR injury by inhibiting mitochondrial reactive oxygen species (ROS) production, preventing mitochondrial fission, and improving ventricular diastolic function.[1][5]

  • Cancer: this compound has been shown to suppress tumor growth in a mouse xenograft model of lung cancer.[1]

Pharmacokinetics in Rats

Pharmacokinetic studies in Sprague-Dawley rats have revealed sex-dependent differences in the metabolism and distribution of this compound.[4][7] The half-life of a 1 mg/kg intravenous dose was found to be shorter in females (3.4 hours) than in males (6.5 hours).[4][7] Oral bioavailability was also lower in females at this dose.[4][7] Interestingly, tissue concentrations in the right ventricle were found to be higher in females, which correlated with a more pronounced therapeutic effect in female rats in a PAH model.[4][7][8]

Quantitative Data Summary

The following table summarizes the dosage and administration data for this compound from published studies in rat models. This data can be used as a reference for designing studies in mouse models.

ParameterDosageAdministration RouteVehicleAnimal ModelKey FindingsReference
Therapeutic Efficacy 1 mg/kgIntravenous (IV), every 48 hours5% Dimethyl Sulfoxide (DMSO)Monocrotaline-induced Pulmonary Arterial Hypertension (PAH) in ratsRegressed pulmonary artery remodeling and improved right ventricular function, with more significant effects in female rats.[4][7][8]
Pharmacokinetics 1 mg/kg and 5 mg/kgIntravenous (IV) and Oral (PO)Not specifiedHealthy Sprague-Dawley ratsDetermined half-life, oral bioavailability, and tissue distribution. Showed sex-dependent differences.[4][7]
Cardiac Protection 0.1 µM (ex vivo)Langendorff perfusionNot specifiedIschemia-Reperfusion (IR) in isolated rat heartsImproved left ventricular function and mitochondrial calcium homeostasis.[5]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Rodent Model

This protocol is adapted from studies using this compound in rat models of PAH.[4][7][8] It can be used as a starting point for administration in mouse models, with appropriate adjustments for animal size and injection volume.

Materials:

  • This compound (MedchemExpress, HY-136219 or prepared in-house)

  • Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Insulin syringes with 28-30 gauge needles (or other appropriate size for mouse tail vein injection)

  • Animal warming device (e.g., heat lamp)

  • Restrainer for tail vein injection

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • For a final dosing solution with 5% DMSO, dilute the stock solution in sterile saline. For example, to prepare 1 mL of a 1 mg/mL dosing solution, mix 50 µL of a 20 mg/mL this compound stock in DMSO with 950 µL of sterile saline.

    • Vortex the solution thoroughly to ensure complete mixing. Prepare the dosing solution fresh on the day of injection.

  • Animal Preparation:

    • Weigh each mouse to determine the precise injection volume.

    • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins, which facilitates injection.

    • Place the mouse in a suitable restrainer to secure it and expose the tail.

  • Intravenous Injection:

    • Disinfect the tail with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the calculated volume of the this compound dosing solution. A typical injection volume for a mouse is 5-10 µL per gram of body weight. For a 1 mg/kg dose in a 25 g mouse, you would inject 25 µL of a 1 mg/mL solution.

    • Observe for any signs of a subcutaneous leak (bleb formation). If this occurs, withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • For multi-dose studies, repeat the procedure as required by the experimental design (e.g., every 48 hours).[4][7][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_solution Prepare this compound Dosing Solution (e.g., in 5% DMSO) inject Administer via Tail Vein Injection (IV) prep_solution->inject prep_animal Weigh and Warm Mouse restrain Place Mouse in Restrainer prep_animal->restrain restrain->inject monitor Monitor for Adverse Effects inject->monitor repeat_dose Repeat Dosing (e.g., every 48h) monitor->repeat_dose For chronic studies analysis Endpoint Analysis (e.g., Histology, Function) monitor->analysis End of study repeat_dose->inject repeat_dose->analysis End of study

Caption: Experimental workflow for intravenous administration of this compound in a mouse model.

signaling_pathway cluster_pathway This compound Mechanism of Action Drp1 Drp1 Protein Fission Mitochondrial Fission Drp1->Fission Mediates GTP GTP GTP->Drp1 Activates This compound This compound This compound->Drp1 Inhibits GTPase Activity Mitochondrion Mitochondrion Proliferation Cell Proliferation (Pathological) Fission->Proliferation Promotes Apoptosis Apoptosis Fission->Apoptosis Inhibits

Caption: Signaling pathway showing this compound inhibition of Drp1-mediated mitochondrial fission.

References

preparing Drpitor1a stock solution and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drpitor1a is a potent and specific inhibitor of the Dynamin-related protein 1 (Drp1) GTPase.[1][2] Drp1 plays a crucial role in mediating mitochondrial fission, a fundamental process involved in maintaining mitochondrial health and cellular homeostasis.[2] Dysregulation of mitochondrial fission is implicated in various pathological conditions, including cancer and cardiovascular diseases.[3][4] this compound exerts its effects by inhibiting the GTPase activity of Drp1, thereby preventing excessive mitochondrial fragmentation, reducing mitochondrial reactive oxygen species (ROS) production, and inducing apoptosis in susceptible cell populations.[3][4][5] These application notes provide detailed protocols for the preparation of this compound stock and working solutions, as well as methodologies for key in vitro assays.

Data Presentation

This compound Properties and Stock Solution Parameters
ParameterValueReference
Molecular Weight 248.28 g/mol [1]
Solubility in DMSO 5 mg/mL (20.14 mM)[1]
Recommended Stock Concentration 10 mM in DMSOBased on solubility
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1]
This compound Working Concentrations and IC50 Values
ApplicationCell LineWorking ConcentrationIC50 (Mitochondrial Fragmentation)Reference
Inhibition of Mitochondrial FissionPAH hPASMC0.1 µMNot Reported[3]
Inhibition of Mitochondrial FissionA5490.5 µM0.06 µM[5]
Inhibition of Mitochondrial FissionSK-MES-1Not SpecifiedNot Reported[4]
Inhibition of Mitochondrial FissionSK-LU-1Not SpecifiedNot Reported[4]
Inhibition of Mitochondrial FissionSW 900Not SpecifiedNot Reported[4]
Inhibition of Mitochondrial FissionMCF7Not SpecifiedNot Reported[4]
Induction of ApoptosisPAH hPASMCNot SpecifiedNot Reported[5]
Reduction of Cell ProliferationCancer Cell LinesNot SpecifiedNot Reported[2][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.48 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder. To continue the example, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if precipitation occurs.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.[1]

Protocol 2: Cell Viability Assay using MTT

This protocol outlines a method to assess the effect of this compound on cell viability using a colorimetric MTT assay.[6][7][8]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared by diluting the stock solution in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Mitochondrial Fragmentation Assay using MitoTracker

This protocol describes the visualization and quantification of mitochondrial morphology changes induced by this compound using MitoTracker fluorescent dyes.[10][11][12]

Materials:

  • Cells of interest

  • Glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound working solutions

  • MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Deep Red FM)

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound for the appropriate duration.

  • Prepare a working solution of MitoTracker dye in pre-warmed serum-free medium (e.g., 100-500 nM).

  • Remove the treatment medium and incubate the cells with the MitoTracker working solution for 15-30 minutes at 37°C.[11][12]

  • Wash the cells twice with pre-warmed PBS or culture medium.

  • (Optional) If desired, incubate with a nuclear stain like Hoechst 33342 for 10 minutes.

  • Replace with fresh pre-warmed medium for live-cell imaging.

  • Acquire images using a fluorescence microscope with appropriate filter sets.

  • Quantify mitochondrial morphology by categorizing cells into distinct morphological phenotypes (e.g., filamentous, intermediate, fragmented) or by using image analysis software to measure mitochondrial length and circularity.

Visualizations

Drpitor1a_Mechanism_of_Action cluster_stress Cellular Stress cluster_drp1 Drp1 Activation cluster_mito Mitochondrial Dynamics cluster_apoptosis_pathway Apoptotic Pathway Stress Stress Drp1_inactive Inactive Drp1 (Cytosolic) Stress->Drp1_inactive Drp1_active Active Drp1 (Mitochondrial Translocation) Drp1_inactive->Drp1_active Activation Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission GTPase Activity This compound This compound This compound->Drp1_active Inhibition Apoptosis Apoptosis Mitochondrial_Fission->Apoptosis Bax_Bak ↑ Bax/Bak Apoptosis->Bax_Bak Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Smac_Diablo ↑ Smac/Diablo Apoptosis->Smac_Diablo

Caption: this compound inhibits Drp1-mediated mitochondrial fission and induces apoptosis.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (10 mM) Start->Prepare_Stock Cell_Culture Cell Seeding and Culture Prepare_Stock->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Mitochondrial_Assay Mitochondrial Fragmentation Assay (MitoTracker) Treatment->Mitochondrial_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Mitochondrial_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying the effects of this compound in vitro.

References

Application Notes and Protocols for Assessing Drpitor1a Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drpitor1a is a potent and specific inhibitor of the Dynamin-related protein 1 (Drp1) GTPase.[1][2][3] Drp1 is the master regulator of mitochondrial fission, a fundamental process for maintaining mitochondrial health, distribution, and quality control.[4][5] In various pathological conditions, including pulmonary arterial hypertension (PAH), cancer, and ischemia-reperfusion injury, Drp1 activity is heightened, leading to excessive mitochondrial fragmentation.[1][6][7] This aberrant fission contributes to cellular hyperproliferation, resistance to apoptosis, and cellular dysfunction.[3][6][8] this compound presents a therapeutic potential by inhibiting the GTPase activity of Drp1, thereby preventing mitochondrial fission and reversing pathological cellular phenotypes.[1][3][9]

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of this compound. The described methods range from direct enzymatic assays to cell-based functional assays, enabling a thorough characterization of the inhibitor's effects.

Mechanism of Action of Drp1 and Inhibition by this compound

Drp1, a cytosolic GTPase, is recruited to the outer mitochondrial membrane by receptor proteins such as Fis1, Mff, and MiD49/51.[4][10] At the mitochondrial surface, Drp1 oligomerizes into a ring-like structure that constricts and severs the mitochondrion in a GTP-hydrolysis-dependent manner.[4][5][10] this compound specifically inhibits this GTPase activity, which prevents the final scission step of mitochondrial fission without blocking the translocation of Drp1 to the mitochondria.[1][11] This leads to an elongation of the mitochondrial network, a reduction in cell proliferation, and the induction of apoptosis in disease-state cells, with minimal effects on normal cells.[1][6][9]

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Drp1 (Inactive dimer/tetramer) Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_inactive->Receptors Recruitment This compound This compound Drp1_active Drp1 Oligomerization (Ring Assembly) This compound->Drp1_active Inhibits GTPase Activity Receptors->Drp1_active GTP Binding Fission Mitochondrial Fission Drp1_active->Fission GTP Hydrolysis

Caption: Drp1-mediated mitochondrial fission pathway and point of inhibition by this compound.

Key In Vitro Efficacy Assays

Assessing the efficacy of this compound involves a multi-tiered approach:

  • Biochemical Assay: Directly measures the inhibition of Drp1 GTPase activity.

  • Cellular Morphology Assay: Quantifies the effect on mitochondrial morphology (fission/fusion dynamics).

  • Functional Cellular Assays: Evaluates the downstream consequences, such as effects on cell proliferation and apoptosis.

Experimental_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Outcomes A Drp1 GTPase Activity Assay B Mitochondrial Morphology Analysis (Fluorescence Microscopy) A->B Confirms Mechanism C Cell Proliferation Assay (e.g., BrdU, Ki67) B->C Links Morphology to Function D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D Links Morphology to Function

Caption: Tiered experimental workflow for assessing this compound efficacy.

Protocol 1: Drp1 GTPase Activity Assay

Application: To directly quantify the inhibitory effect of this compound on the enzymatic activity of recombinant Drp1. This is a primary, cell-free assay to determine the compound's potency (e.g., IC50).

Methodology: A common method is the malachite green-based colorimetric assay, which detects inorganic phosphate (Pi) released during GTP hydrolysis.[12]

Materials:

  • Recombinant human Drp1 protein

  • GTP solution

  • Assay Buffer: 10 mM HEPES (pH 7.0), 100 mM KCl, 4 mM MgCl2, 1 mM DTT

  • Liposomes (e.g., with 20% cardiolipin to stimulate activity)[12]

  • This compound stock solution (in DMSO)

  • Malachite Green Reagent

  • 96-well microplate

  • Plate reader (620-650 nm absorbance)

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer. Include a vehicle control (DMSO only).

  • In a 96-well plate, pre-incubate Drp1 enzyme (e.g., 0.6 µM) with liposomes (e.g., 0.1 mg/mL) and the diluted this compound or vehicle for 20 minutes at room temperature.[12]

  • Initiate the reaction by adding GTP to a final concentration of 1 mM.[12]

  • Incubate the plate at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding EDTA to a final concentration of 125 µM.[12]

  • Add the Malachite Green Reagent according to the manufacturer's instructions to detect the released phosphate.

  • Read the absorbance at ~630 nm.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetAssay TypeIC50 (µM)Max Inhibition (%)
This compoundRecombinant Drp1GTPase ActivityValue to be determinedValue to be determined
Control InhibitorRecombinant Drp1GTPase ActivityReference valueReference value

Protocol 2: Mitochondrial Morphology Analysis

Application: To visually and quantitatively assess the effect of this compound on mitochondrial fission in living or fixed cells. Inhibition of Drp1 is expected to cause mitochondrial elongation, shifting the balance from fragmented, punctate mitochondria to a more fused, tubular network.[13]

Methodology: This protocol uses fluorescence microscopy to image mitochondria and quantitative image analysis software to classify mitochondrial morphology.[14][15][16]

Materials:

  • Cell line of interest (e.g., human pulmonary artery smooth muscle cells (hPASMC), A549 lung cancer cells, or HeLa cells).[1][11][17]

  • Cell culture medium and supplements.

  • Mitochondrial fluorescent probe (e.g., MitoTracker™ Red CMXRos or stable expression of a mitochondria-targeted fluorescent protein like MTS-mCherry).[18]

  • This compound stock solution.

  • Fixative (e.g., 4% paraformaldehyde).

  • Mounting medium with DAPI.

  • Confocal or high-content fluorescence microscope.

  • Image analysis software (e.g., ImageJ/Fiji with plugins, or commercial software like NIS-Elements).[16][18]

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for high-resolution imaging and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for a specified duration (e.g., 4 to 24 hours).[7][17]

  • Mitochondrial Staining (for live cells): If not using a stable cell line, incubate cells with a mitochondrial probe like MitoTracker™ according to the manufacturer's protocol.

  • Fixation (Optional but recommended for endpoint assays): Gently wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging: Acquire fluorescent images of the mitochondria using a confocal or high-content microscope. Capture multiple fields of view per condition.

  • Quantitative Analysis:

    • Use image analysis software to segment the mitochondrial network from the background.[16]

    • Measure morphological parameters for each cell. Key parameters include:

      • Aspect Ratio & Elongation: Ratio of major to minor axis; higher values indicate more elongated mitochondria.[16][18]

      • Form Factor: A measure of particle shape complexity and branching.

      • Circularity: Values closer to 1.0 indicate a more circular, fragmented shape.[18]

    • Categorize cells based on their dominant mitochondrial morphology (e.g., fragmented, intermediate, tubular/filamentous).[13]

Data Presentation:

TreatmentConcentration (µM)% Fragmented Mitochondria% Tubular MitochondriaAverage Mitochondrial Length (µm)
Vehicle (DMSO)-ValueValueValue
This compound0.1ValueValueValue
This compound1.0ValueValueValue
This compound5.0ValueValueValue

Note: The minimum effective concentration of this compound for inhibiting mitochondrial fission is reported to be ~0.1 µM in PAH hPASMC and ~0.5 µM in A549 cells.[11][17]

Protocol 3: Cell Proliferation and Apoptosis Assays

Application: To determine the functional consequences of Drp1 inhibition by this compound on cell fate. In many disease models, inhibiting fission reduces proliferation and induces apoptosis.[1][3][6]

Methodology:

  • Proliferation: Assessed by measuring DNA synthesis (e.g., BrdU incorporation) or by staining for proliferation markers (e.g., Ki-67).

  • Apoptosis: Quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[11]

Materials:

  • Cell line of interest.

  • This compound stock solution.

  • For Proliferation: BrdU Labeling and Detection Kit or anti-Ki-67 antibody and secondary antibodies.

  • For Apoptosis: Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

  • Fluorescence microscope or plate reader.

Procedure (Apoptosis Assay):

  • Seed cells in 6-well plates and grow to ~70% confluency.

  • Treat cells with this compound (e.g., 5 µM) or vehicle for 48 hours.[11]

  • Harvest cells, including any floating cells from the supernatant, by trypsinization.

  • Wash cells with cold PBS and resuspend in 1X Binding Buffer provided in the apoptosis kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic).

Data Presentation:

TreatmentConcentration (µM)% Proliferation (relative to control)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)
Vehicle (DMSO)-100ValueValue
This compound1.0ValueValueValue
This compound5.0ValueValueValue

Note: Studies show this compound can induce apoptosis in PAH hPASMC, accompanied by an increase in pro-apoptotic mediators like Bak and Smac/Diablo and a decrease in the anti-apoptotic mediator Bcl-2.[1]

Summary

The protocols outlined provide a robust framework for the in vitro characterization of this compound. By combining direct enzyme inhibition assays with cellular morphology and functional outcome analyses, researchers can comprehensively evaluate the efficacy and mechanism of action of this promising Drp1 inhibitor.

References

GTPase activity assay protocol for measuring Drpitor1a inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: GTPase Activity Assay for Measuring Drpitor1a Inhibition of Dynamin-related Protein 1 (Drp1)

Audience: Researchers, scientists, and drug development professionals involved in mitochondrial biology and drug discovery.

Introduction

Dynamin-related protein 1 (Drp1) is a large GTPase that plays a critical role in regulating mitochondrial and peroxisomal fission.[1][2] It is recruited from the cytosol to the outer mitochondrial membrane, where it assembles into oligomeric rings.[3] Through the hydrolysis of GTP, these Drp1 rings constrict and ultimately sever the mitochondrial membrane, a process essential for mitochondrial quality control, cell division, and apoptosis.[4][5] Dysregulation of Drp1 activity and excessive mitochondrial fission are implicated in various pathologies, including neurodegenerative diseases and cardiovascular conditions.[6][7] This makes Drp1 a compelling therapeutic target.

This compound is a novel small molecule inhibitor that specifically targets the GTPase activity of Drp1, thereby reducing pathological mitochondrial fission.[6] Measuring the inhibitory potential of compounds like this compound on Drp1's GTPase activity is a crucial step in their characterization. This document provides a detailed protocol for a colorimetric, malachite green-based GTPase activity assay, optimized for a 96-well plate format to determine the potency of Drp1 inhibitors. The assay quantifies the release of inorganic phosphate (Pi) as a direct measure of GTP hydrolysis.[5][8]

Drp1-Mediated Mitochondrial Fission Pathway

Drp1 exists predominantly as dimers or tetramers in the cytosol. Upon receiving cellular signals, it is recruited to the mitochondrial outer membrane by adaptor proteins. There, it oligomerizes into a ring-like structure that wraps around the mitochondrion. The energy derived from GTP hydrolysis drives a conformational change in the Drp1 oligomer, leading to membrane constriction and fission.

Drp1_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane cluster_inhibition Inhibition Pathway Drp1_inactive Inactive Drp1 (Dimer/Tetramer) Drp1_active Drp1 Oligomerization (Ring Assembly) Drp1_inactive->Drp1_active Recruitment & Assembly Fission Membrane Constriction & Fission Drp1_active->Fission GTP Hydrolysis Inhibitor This compound Inhibitor->Drp1_active Inhibits GTPase Activity

Caption: Drp1 mitochondrial fission pathway and point of inhibition.

Experimental Workflow

The experimental procedure involves preparing the reagents, setting up the reaction in a 96-well plate, initiating the GTPase reaction, stopping it after a defined period, and finally adding the malachite green reagent to detect the generated inorganic phosphate.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection arrow arrow A Prepare Buffers, Reagents, & this compound Dilutions C Add Drp1, Liposomes, & this compound/Vehicle to Plate A->C B Prepare Phosphate Standard Curve Solutions D Pre-incubate at Room Temp (20 min) C->D E Initiate Reaction with GTP Incubate at 37°C D->E F Stop Reaction with EDTA E->F G Add Malachite Green Reagent F->G H Incubate at Room Temp (5-10 min) G->H I Read Absorbance at 650 nm H->I J Results I->J Data Analysis: - Standard Curve - % Inhibition - IC50 Calculation

Caption: Workflow for the Drp1 GTPase inhibition assay.

Materials and Reagents

  • Purified recombinant human Drp1 protein[9]

  • This compound or other inhibitors

  • Guanosine 5'-triphosphate (GTP), sodium salt

  • Liposomes (optional, for stimulated activity)[9]

  • HEPES

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Malachite Green Hydrochloride

  • Ammonium Molybdate

  • Hydrochloric Acid (HCl)

  • Potassium phosphate monobasic (KH₂PO₄) for standard curve

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 650 nm

  • Incubator or water bath at 37°C

Detailed Experimental Protocol

Reagent Preparation

Prepare all solutions using ultrapure water and high-purity reagents.

Reagent/BufferCompositionStorage
Assay Buffer (1x) 20 mM HEPES (pH 7.4), 150 mM KCl, 2 mM MgCl₂, 1 mM DTT4°C
GTP Stock (10 mM) 10 mM GTP in sterile water-20°C
EDTA Stop Solution (0.5 M) 0.5 M EDTA (pH 8.0)Room Temp.
Phosphate Standard (1 mM) 1 mM KH₂PO₄ in sterile water4°C
Malachite Green Reagent Solution A: 0.045% (w/v) Malachite Green in water. Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl. Mix A and B (3:1 v/v) fresh.Prepare Fresh

Table 1: Reagent and Buffer Composition.

Assay Procedure

This protocol is designed for a final reaction volume of 50 µL in a 96-well plate.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a 10-point dose-response curve is 10 µM.[9] The final DMSO concentration in the assay should not exceed 1%.[9]

  • Phosphate Standard Curve: Prepare a dilution series of the 1 mM Phosphate Standard (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Assay Buffer. Add 50 µL of each standard to separate wells.

  • Reaction Setup: Prepare a master mix containing Assay Buffer and Drp1 protein. The final concentration of Drp1 should be between 0.5-0.6 µM.[1][9] For stimulated activity, pre-incubate Drp1 with liposomes (0.1 mg/mL) for 20 minutes at room temperature.[9]

  • Plate Layout: Add reagents to the wells according to the layout below.

Well TypeReagent 1 (2.5 µL)Reagent 2 (42.5 µL)Pre-incubationReagent 3 (5 µL)
Blank Assay BufferAssay Buffer20 min @ RTAssay Buffer
No Enzyme Control Vehicle (1% DMSO)Assay Buffer20 min @ RT0.5 mM GTP
Positive Control Vehicle (1% DMSO)Drp1 Master Mix20 min @ RT0.5 mM GTP
Inhibitor Wells This compound DilutionDrp1 Master Mix20 min @ RT0.5 mM GTP

Table 2: Example 96-Well Plate Setup.

  • Pre-incubation: Add the inhibitor (this compound) or vehicle (DMSO) to the appropriate wells, followed by the Drp1 Master Mix.[9] Mix gently and incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction: Start the GTPase reaction by adding GTP to a final concentration of 0.5 mM.[1] Mix gently.

  • Incubation: Incubate the plate at 37°C for a set time, typically 30-60 minutes.[1] The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding 10 µL of 0.5 M EDTA Stop Solution to each well.[8][9] This chelates the Mg²⁺ ions required for GTPase activity.

  • Color Development: Add 150 µL of freshly prepared Malachite Green Reagent to all wells, including standards.[10]

  • Final Incubation & Readout: Incubate the plate for 5-10 minutes at room temperature to allow for color development.[9] Measure the absorbance at 650 nm using a microplate reader.

Data Analysis

  • Standard Curve: Subtract the absorbance of the blank (0 µM phosphate) from all standard curve readings. Plot the corrected absorbance (A₆₅₀) versus the known phosphate concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to determine the amount of phosphate produced in the enzymatic reactions.

  • Calculate Phosphate Released: Use the standard curve equation to convert the background-subtracted absorbance values from the experimental wells into the concentration of phosphate released (µM).

  • Calculate Percent Inhibition: Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_PositiveControl - Signal_NoEnzyme)]

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce Drp1's GTPase activity by 50%.

This compound [µM]Average A₆₅₀Pi Released [µM]% Inhibition
0 (Vehicle)0.85045.20%
0.010.78541.19.1%
0.10.61030.831.9%
10.45521.552.4%
100.32013.570.1%
1000.28011.175.4%

Table 3: Example Data for Calculation of this compound Inhibition. (Note: Data is illustrative).

Conclusion

This application note provides a robust and detailed protocol for measuring the GTPase activity of Drp1 and assessing the inhibitory effects of compounds such as this compound. The malachite green-based assay is a sensitive, reliable, and high-throughput compatible method suitable for screening and characterizing potential Drp1 inhibitors in a drug discovery setting. Careful optimization of enzyme concentration and reaction time is recommended to ensure data quality and accuracy.

References

Application Notes and Protocols for Immunofluorescence Staining of Mitochondrial Morphology Following Drpitor1a Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for cellular homeostasis, regulating processes from ATP production to apoptosis.[1] The dynamin-related protein 1 (Drp1) is a key mediator of mitochondrial fission, and its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases.[2][3] Drpitor1a is a potent and specific inhibitor of Drp1 GTPase activity, effectively preventing mitochondrial fission and leading to mitochondrial elongation.[3][4] This document provides detailed protocols for the immunofluorescent staining of mitochondria to visualize morphological changes induced by this compound treatment, enabling researchers to quantify the effects of this inhibitor on mitochondrial dynamics.

Mechanism of Action

Drp1, a cytosolic GTPase, is recruited to the outer mitochondrial membrane by adaptor proteins such as Fis1, Mff, MiD49, and MiD51.[5][6] Upon recruitment, Drp1 oligomerizes and constricts the mitochondrial tubules in a GTP-dependent manner, leading to fission.[5] this compound specifically inhibits the GTPase activity of Drp1, preventing the conformational changes required for mitochondrial constriction and scission.[3] This inhibition results in an accumulation of elongated and interconnected mitochondrial networks, a hallmark of reduced mitochondrial fission.

Data Presentation

The following table summarizes quantitative data on the effects of this compound on mitochondrial morphology, as reported in the literature.

Cell LineThis compound ConcentrationTreatment DurationMethod of QuantificationObserved Effect on Mitochondrial MorphologyReference
A549 (Non-small cell lung cancer)0.5 µMNot specifiedManual classification (punctate, intermediate, filamentous)Significant increase in the percentage of cells with filamentous (elongated) mitochondria.[7]
SK-MES-1 (Non-small cell lung cancer)Not specifiedNot specifiedNot specifiedSignificantly inhibited mitochondrial fission.[7]
SK-LU-1 (Non-small cell lung cancer)Not specifiedNot specifiedNot specifiedSignificantly inhibited mitochondrial fission.[7]
SW 900 (Non-small cell lung cancer)Not specifiedNot specifiedNot specifiedSignificantly inhibited mitochondrial fission.[7]
MCF7 (Breast cancer)Not specifiedNot specifiedNot specifiedSignificantly inhibited mitochondrial fission.[7]

Experimental Protocols

This section provides a detailed methodology for treating cultured cells with this compound and subsequently performing immunofluorescence staining to visualize mitochondrial morphology.

Materials
  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (MedChemExpress or other reputable supplier)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS with 0.05% Tween-20)

  • Primary antibody: Rabbit anti-Tom20 (e.g., Santa Cruz Biotechnology, sc-11415) or Mouse anti-Tom20

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594) or Goat anti-mouse IgG conjugated to a fluorophore

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Glass coverslips

  • Microscope slides

  • Fluorescence microscope (confocal recommended for higher resolution)

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation. Allow cells to adhere and grow for 24 hours.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C as recommended by the supplier.[4]

  • Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.1 - 1.0 µM). A dose-response experiment is recommended to determine the optimal concentration for your cell line. Also, prepare a vehicle control with the same concentration of DMSO.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for a predetermined time (e.g., 4-6 hours). The incubation time may need to be optimized.

  • Proceed to Fixation and Staining: After the incubation period, proceed immediately to the immunofluorescence staining protocol.

Protocol 2: Immunofluorescence Staining of Mitochondria
  • Fixation: Gently wash the cells once with pre-warmed PBS. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Dilute the primary anti-Tom20 antibody in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 - 1:1000). Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.[8][9]

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.[9]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:500 - 1:1000). Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[8]

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.

  • Final Wash: Wash the cells twice with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. For detailed morphological analysis, a confocal microscope is highly recommended to obtain high-resolution images.[8]

Protocol 3: Image Acquisition and Quantitative Analysis
  • Image Acquisition: Acquire images using appropriate filter sets for the chosen fluorophores. For quantitative analysis, ensure that all imaging parameters (e.g., laser power, exposure time, gain) are kept consistent across all samples (control and treated).

  • Quantitative Analysis: Mitochondrial morphology can be quantified using various methods, including:

    • Manual Categorization: Visually classify cells based on their mitochondrial morphology (e.g., fragmented, intermediate, elongated/tubular).[7] At least 100 cells per condition should be counted.

    • Software-Based Analysis: Utilize image analysis software such as ImageJ/Fiji with plugins like Mitochondrial Network Analysis (MiNA) or other specialized software to quantify parameters such as mitochondrial footprint, aspect ratio, form factor, and network connectivity.

Mandatory Visualizations

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 Drp1_inactive->Drp1_active Activation (e.g., Phosphorylation) Receptors Adaptor Proteins (Fis1, Mff, MiDs) Drp1_active->Receptors Recruitment This compound This compound This compound->Drp1_active Inhibition Drp1_oligomer Drp1 Oligomerization & Constriction Receptors->Drp1_oligomer Assembly Mitochondrion Mitochondrion Drp1_oligomer->Mitochondrion GTP Hydrolysis Fission Mitochondrial Fission Mitochondrion->Fission Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis A Seed cells on coverslips B Incubate for 24h A->B C Prepare this compound solution and vehicle control B->C D Treat cells for 4-6h C->D E Fixation (4% PFA) D->E F Permeabilization (Triton X-100) E->F G Blocking F->G H Primary Antibody (anti-Tom20) G->H I Secondary Antibody & DAPI H->I J Confocal Microscopy I->J K Image Acquisition J->K L Quantitative Analysis of Mitochondrial Morphology K->L

References

Application Note: Western Blot Analysis of Drp1 and Downstream Targets Following Treatment with Drpitor1a

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are critical for maintaining cellular homeostasis, energy production, and cell survival. Dynamin-related protein 1 (Drp1) is a master regulator of mitochondrial fission, a process implicated in numerous physiological events, including cell division and the quality control of mitochondria.[1][2] Dysregulated Drp1 activity and excessive mitochondrial fission are associated with various pathologies, including cancer and cardiovascular diseases.[1][3] Drp1, a large GTPase, is recruited from the cytosol to the outer mitochondrial membrane by receptor proteins, where it oligomerizes and constricts the membrane in a GTP-dependent manner to mediate fission.[1][4]

Drpitor1a is a novel, potent, and specific small-molecule inhibitor of the GTPase activity of Drp1.[3][5] Unlike other inhibitors, this compound has been shown to prevent mitochondrial fission by directly targeting Drp1's enzymatic function without blocking its translocation to the mitochondria.[5] By inhibiting Drp1, this compound can suppress cell proliferation and induce apoptosis, making it a promising therapeutic agent.[3][5] This application note provides a detailed protocol for using Western blot analysis to investigate the effects of this compound on Drp1, its phosphorylation status, subcellular localization, and key downstream targets involved in apoptosis.

Signaling Pathway and Mechanism of Action

Drp1 activity is tightly regulated by post-translational modifications, primarily phosphorylation. Phosphorylation at serine 616 (S616) by kinases like CDK1 and ERK1/2 is generally considered activating, promoting Drp1's fission activity.[1] Conversely, phosphorylation at serine 637 (S637) by protein kinase A (PKA) is typically inhibitory, retaining Drp1 in the cytosol.[1][6] this compound acts downstream of these regulatory steps, directly inhibiting the GTP hydrolysis required for the final scission of the mitochondrial membrane. This leads to an accumulation of inactive Drp1 at the mitochondrial surface and downstream effects such as the induction of apoptosis.

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria Drp1_inactive Drp1 (Inactive) Drp1_active Drp1 (Active) Drp1_inactive->Drp1_active Activation (Dephosphorylation S637) Drp1_active->Drp1_inactive Inhibition (Phosphorylation S637) Receptors Receptors (Mff, Fis1, MiD49/51) Drp1_active->Receptors Translocation PKA PKA PKA->Drp1_active P-S637 CDK1_ERK CDK1/ERK CDK1_ERK->Drp1_inactive P-S616 Calcineurin Calcineurin Calcineurin->Drp1_inactive De-P S637 This compound This compound GTP_hydrolysis GTP Hydrolysis This compound->GTP_hydrolysis Inhibits Drp1_mito Drp1 Oligomer Receptors->Drp1_mito Drp1_mito->GTP_hydrolysis Fission Mitochondrial Fission GTP_hydrolysis->Fission

Caption: Drp1 signaling pathway and point of inhibition by this compound.

Experimental Workflow

The overall workflow involves treating cultured cells with this compound, followed by subcellular fractionation to separate mitochondrial and cytosolic proteins. These fractions are then analyzed by SDS-PAGE and Western blotting to determine protein levels and post-translational modifications.

Western_Blot_Workflow start Cell Culture & Seeding treatment Treatment (Vehicle vs. This compound) start->treatment harvest Cell Harvesting treatment->harvest fractionation Subcellular Fractionation (Cytosol & Mitochondria) harvest->fractionation quant Protein Quantification (BCA Assay) fractionation->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer blocking Blocking (5% Non-fat milk or BSA) transfer->blocking ab1 Primary Antibody Incubation (e.g., anti-Drp1, anti-p-Drp1) blocking->ab1 ab2 Secondary Antibody Incubation (HRP-conjugated) ab1->ab2 detect Chemiluminescent Detection ab2->detect analyze Image Acquisition & Densitometry Analysis detect->analyze

Caption: Experimental workflow for Western blot analysis.

Materials and Reagents

  • Cell Lines: A549, MCF7, or other cancer cell lines sensitive to Drp1 inhibition.[3]

  • This compound: MedChemExpress or other certified supplier.

  • Reagents for Cell Culture: DMEM/RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents for Lysis & Fractionation: Mitochondria Isolation Kit for Cultured Cells (e.g., Thermo Scientific), or buffers prepared in-house (see protocol). Protease and phosphatase inhibitor cocktails.

  • Reagents for Western Blot:

    • RIPA Lysis Buffer

    • BCA Protein Assay Kit

    • 4-12% Bis-Tris Gels

    • PVDF membrane

    • 5x SDS Loading Buffer

    • Blocking Buffer: 5% non-fat dry milk or BSA in TBS-T

    • Wash Buffer: TBS with 0.1% Tween-20 (TBS-T)

    • Primary Antibodies (see Table 1)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

Table 1. Recommended Primary Antibodies

Antibody Target Supplier (Example) Dilution Purpose
Total Drp1 Novus Biologicals (NB110-55288) 1:1000 Measures total Drp1 expression
Phospho-Drp1 (Ser616) Cell Signaling Technology 1:1000 Measures activating phosphorylation
Phospho-Drp1 (Ser637) Cell Signaling Technology 1:1000 Measures inhibitory phosphorylation
Cleaved Caspase-3 Cell Signaling Technology 1:1000 Marker for apoptosis induction
Bcl-2 Santa Cruz Biotechnology 1:500 Anti-apoptotic protein
Bax Cell Signaling Technology 1:1000 Pro-apoptotic protein
VDAC1 / Porin Abcam 1:2000 Mitochondrial loading control

| α-Tubulin / GAPDH | Cell Signaling Technology | 1:5000 | Cytosolic loading control |

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Culture cells in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 10 cm dishes to reach 70-80% confluency on the day of treatment.

  • Prepare a stock solution of this compound in DMSO. The final concentration of this compound may range from 0.1 to 10 µM based on cell type and experimental goals.[3][7]

  • Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 24, 48 hours). Ensure the final DMSO concentration is <0.1% in all conditions.

Protocol 2: Subcellular Fractionation

This protocol is essential for analyzing Drp1 translocation.[8][9]

  • After treatment, wash cells twice with ice-cold PBS.

  • Harvest cells by scraping into ice-cold PBS and centrifuge at 800 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., Buffer A from a mitochondria isolation kit) containing protease and phosphatase inhibitors. Incubate on ice for 15 minutes.

  • Homogenize the cells using a Dounce homogenizer (20-30 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C.

  • The resulting supernatant is the cytosolic fraction .

  • The pellet contains the mitochondrial fraction . Wash the pellet once with lysis buffer and re-centrifuge.

  • Resuspend the mitochondrial pellet in a suitable buffer (e.g., RIPA buffer).

  • Determine the protein concentration of both fractions using a BCA assay.

Protocol 3: SDS-PAGE and Western Blotting
  • Normalize protein concentrations for all samples. Prepare samples by adding 5x SDS loading buffer and boiling for 5-10 minutes.

  • Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.

  • Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBS-T.

  • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • For analysis of multiple proteins, strip the membrane or cut the membrane if proteins are well-separated by molecular weight. Always probe for loading controls to ensure equal loading.

Data Analysis and Expected Results

Quantitative analysis should be performed by measuring the band intensity (densitometry) using software like ImageJ. Normalize the intensity of the protein of interest to its respective loading control (VDAC1 for mitochondrial fraction, α-tubulin for cytosolic fraction).

Expected Outcomes:

  • Total Drp1: The expression of total Drp1 is not expected to change significantly with short-term this compound treatment.

  • Drp1 Translocation: this compound inhibits GTPase activity, not translocation.[5] Therefore, you may not see a significant change in the ratio of mitochondrial to cytosolic Drp1. Some studies with other stressors show increased Drp1 in the mitochondrial fraction.[9][10]

  • Phospho-Drp1: The effects on phosphorylation are indirect. Analyze the ratio of p-Drp1 (S616 or S637) to total Drp1 in each fraction.

  • Downstream Targets: Inhibition of Drp1 is expected to induce apoptosis.[3] Look for an increase in the active, cleaved form of Caspase-3 and a potential increase in the Bax/Bcl-2 ratio.

Table 2. Example Quantitative Data Presentation: Drp1 Analysis

Treatment Fraction Total Drp1 p-Drp1 (S616) p-Drp1 (S637)
(Normalized to Loading Control) (Ratio to Total Drp1) (Ratio to Total Drp1)
Vehicle Cytosol 1.00 ± 0.08 0.25 ± 0.03 0.80 ± 0.06
Mitochondria 1.00 ± 0.11 0.95 ± 0.10 0.15 ± 0.02
This compound (1 µM) Cytosol 0.98 ± 0.09 0.23 ± 0.04 0.82 ± 0.07

| | Mitochondria | 1.05 ± 0.13 | 0.99 ± 0.12 | 0.14 ± 0.03 |

Table 3. Example Quantitative Data Presentation: Downstream Apoptosis Targets (Total Lysate)

Treatment Cleaved Caspase-3 Bax/Bcl-2 Ratio
(Fold Change vs. Vehicle) (Fold Change vs. Vehicle)
Vehicle 1.00 1.00
This compound (1 µM) 3.50 ± 0.45* 2.80 ± 0.30*

*Represents statistically significant change (e.g., p < 0.05)

Troubleshooting

IssuePossible CauseSolution
No/Weak Signal Inefficient protein transferCheck transfer with Ponceau S stain; optimize transfer time/voltage.
Incorrect antibody dilutionOptimize antibody concentration; use a positive control.
Insufficient protein loadedIncrease protein load to 30-50 µg.
High Background Insufficient blocking/washingIncrease blocking time to 2 hours; increase number/duration of washes.
Antibody concentration too highReduce primary or secondary antibody concentration.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; try a different blocking buffer (e.g., BSA instead of milk).
Protein degradationUse fresh protease inhibitors in all buffers.
Poor Fraction Purity Incomplete homogenizationOptimize Dounce homogenization strokes.
Cross-contaminationCarefully collect supernatant after each centrifugation step. Always verify purity by probing for cytosolic (α-tubulin) and mitochondrial (VDAC1) markers in both fractions.

References

Application Notes and Protocols for In Vivo Delivery of Drpitor1a via Intravenous (IV) Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of Drpitor1a, a potent and specific inhibitor of the Dynamin-related protein 1 (Drp1) GTPase, via intravenous (IV) injection. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in various disease models.

Introduction

This compound is a small molecule inhibitor that targets the GTPase activity of Drp1, a key mediator of mitochondrial fission.[1][2][3] Dysregulated mitochondrial fission is implicated in the pathophysiology of several diseases, including cancer and pulmonary arterial hypertension (PAH).[1][3][4] this compound has demonstrated therapeutic potential by inhibiting excessive mitochondrial fission, thereby reducing cell proliferation and inducing apoptosis in pathological conditions, while having minimal effects on normal cells.[1][2][3] These notes provide essential information for the successful intravenous administration of this compound in preclinical research settings.

Mechanism of Action

This compound specifically inhibits the GTPase activity of Drp1.[1][2][5] This inhibition prevents the constriction and division of mitochondria, a process known as mitochondrial fission.[1][3][6] In disease states characterized by hyperproliferation, such as PAH, Drp1 activity is often upregulated.[1][2][3] By inhibiting Drp1, this compound can reverse the excessive mitochondrial fragmentation, leading to cell cycle arrest and apoptosis in affected cells.[1][2][3][6] Notably, this compound does not appear to affect the translocation of Drp1 to the mitochondria.[1][6]

Data Presentation

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the pharmacokinetic properties of this compound administered intravenously to rats. A notable sexual dimorphism has been observed in the pharmacokinetics and therapeutic efficacy of this compound.[1][3]

ParameterMale RatsFemale RatsReference
Dose (IV) 1 mg/kg1 mg/kg[1]
Half-life (t½) 6.5 ± 0.8 hours3.4 ± 0.7 hours[1]
Oral Bioavailability (1 mg/kg) 26.0%12.6%[1]
Oral Bioavailability (5 mg/kg) Similar in males and femalesSimilar in males and females[1]
RV Tissue Concentration LowerHigher[3][7]
Lung Tissue Concentration Similar to femalesSimilar to males[7]
In Vivo Efficacy of this compound in a Rat Model of Monocrotaline-Induced PAH

This table outlines the dosage and observed effects of intravenously administered this compound in a preclinical model of pulmonary arterial hypertension.

ParameterVehicle ControlThis compound-Treated (Females)Reference
Dosage Regimen N/A1 mg/kg every 48 hours, IV[3][8]
Treatment Start N/ADay 17 post-monocrotaline injection[3][8]
Efficacy Outcomes N/A- Regressed PA obstruction- Lowered pulmonary vascular resistance- Improved RV function[3][8]
Toxicity N/ANo observed hematologic, renal, or hepatic toxicity[3][8]

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection

Materials:

  • This compound powder

  • Sterile vehicle solution (e.g., saline, PBS, or a specified formulation from the supplier)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration of this compound based on the desired dosage (e.g., 1 mg/kg) and the average weight of the experimental animals.

  • Aseptically weigh the appropriate amount of this compound powder.

  • In a sterile vial, dissolve the this compound powder in the sterile vehicle solution. The exact solvent may vary, and it is recommended to consult the manufacturer's instructions or relevant literature. For in vivo studies mentioned in the literature, a specific in-house preparation was used.[7]

  • Gently vortex the solution until the this compound is completely dissolved.

  • Sterile-filter the this compound solution using a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution as recommended. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is suggested for the compound itself.[9] The stability of the injection solution should be determined.

  • Before injection, allow the solution to reach room temperature.

Protocol 2: Intravenous Administration of this compound in a Rat Model

Materials:

  • Prepared this compound injection solution

  • Experimental animals (e.g., rats)

  • Appropriate animal restraint device

  • Sterile insulin syringes (or other appropriate size) with a fine-gauge needle (e.g., 27-30G)

  • 70% ethanol

  • Warming lamp or pad

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Accurately weigh each animal to calculate the precise volume of this compound solution to be injected.

  • Warm the animal's tail using a warming lamp or pad to dilate the lateral tail veins, making them more visible and accessible.

  • Place the animal in a suitable restraint device to minimize movement and stress.

  • Swab the tail with 70% ethanol to clean the injection site.

  • Identify one of the lateral tail veins.

  • Carefully insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the calculated volume of the this compound solution. Observe for any signs of extravasation (leakage outside the vein), which would appear as a subcutaneous bleb.

  • If the injection is successful, there should be no resistance, and the solution should flow smoothly into the vein.

  • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Return the animal to its cage and monitor for any immediate adverse reactions.

  • For repeated administrations, as in the PAH model (every 48 hours), it is advisable to alternate between the left and right lateral tail veins.[3][8]

Protocol 3: Post-Administration Monitoring and Tissue Collection

Materials:

  • Anesthetic agents (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools for dissection

  • Tubes for blood and tissue collection (e.g., EDTA tubes for blood, cryovials for tissue)

  • Liquid nitrogen or dry ice for snap-freezing tissues

  • -80°C freezer for storage

Procedure:

  • At the designated time points post-injection (e.g., 24 hours for tissue concentration analysis), anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.[6]

  • Collect blood via cardiac puncture into appropriate tubes.[1]

  • Perform euthanasia following approved procedures.

  • Carefully dissect and harvest the tissues of interest (e.g., lungs, right ventricle).[6]

  • For tissue concentration analysis, weigh the tissue samples and then snap-freeze them in liquid nitrogen. Store at -80°C until analysis by methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[6]

  • For other downstream analyses (e.g., histology, western blotting), process the tissues according to standard laboratory protocols.

Visualizations

Signaling Pathway of this compound Action

Drpitor1a_Signaling_Pathway cluster_Mitochondrion Mitochondrion Mitochondrion Mitochondrion Fission Mitochondrial Fission Mitochondrion->Fission Drp1-mediated Proliferation Cell Proliferation Fission->Proliferation Enables Apoptosis Apoptosis Fission->Apoptosis Inhibits Drp1_active Active Drp1 (GTP-bound) Drp1_active->Fission Promotes This compound This compound This compound->Drp1_active Inhibits GTPase Activity

Caption: this compound inhibits the GTPase activity of Drp1, blocking mitochondrial fission.

Experimental Workflow for In Vivo this compound Delivery and Analysis

InVivo_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Analysis Analysis Formulation This compound Formulation (e.g., 1 mg/ml in sterile vehicle) IV_Injection Intravenous Injection (e.g., 1 mg/kg via tail vein) Formulation->IV_Injection PK_Analysis Pharmacokinetic Analysis (Blood Sampling) IV_Injection->PK_Analysis Tissue_Collection Tissue Collection (e.g., Lungs, RV) IV_Injection->Tissue_Collection Efficacy_Assessment Efficacy Assessment (e.g., Hemodynamics, Histology) Tissue_Collection->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (e.g., Blood chemistry, Organ weight) Tissue_Collection->Toxicity_Assessment

Caption: Workflow for IV delivery and subsequent analysis of this compound in vivo.

References

Application Notes: Quantification of Drpitor1a in Plasma and Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drpitor1a is a potent and specific small-molecule inhibitor of the Dynamin-related protein 1 (Drp1) GTPase.[1][2][3] Drp1 is a master regulator of mitochondrial fission, a process that is essential for cell division, metabolism, and quality control.[4][5] In several pathological conditions, including pulmonary arterial hypertension (PAH) and certain cancers, Drp1 activity is elevated, leading to excessive mitochondrial fission which promotes a hyperproliferative and apoptosis-resistant state.[1][4][6] this compound specifically inhibits the GTPase activity of Drp1, thereby blocking mitochondrial fission without preventing Drp1's translocation to the mitochondria.[6][7] This mechanism makes this compound a promising therapeutic candidate, capable of reducing cell proliferation and inducing apoptosis in diseased cells.[8][9]

Accurate and robust quantification of this compound in biological matrices such as plasma and tissue is critical for preclinical and clinical development. These measurements are fundamental to understanding the compound's pharmacokinetics (PK), pharmacodynamics (PD), bioavailability, and tissue distribution, which are essential for determining appropriate dosing regimens and assessing efficacy and safety. The primary analytical method for quantifying this compound is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][6][7]

This compound Mechanism of Action

This compound exerts its therapeutic effect by intervening in the mitochondrial fission pathway. The diagram below illustrates the mechanism by which this compound inhibits Drp1-mediated mitochondrial fission and its downstream cellular consequences.

Drpitor1a_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects Mito Mitochondrial Outer Membrane Fission Mitochondrial Fission Proliferation Cell Proliferation & Survival Fission->Proliferation Promotes Apoptosis Apoptosis Fission->Apoptosis Inhibits Drp1_cyto Drp1 (Inactive) Drp1_active Drp1 GTPase Activity Drp1_cyto->Drp1_active Translocation & Activation This compound This compound This compound->Drp1_active Inhibits Drp1_active->Fission Mediates

Caption: this compound inhibits the GTPase activity of Drp1, blocking mitochondrial fission.

Experimental Workflow for Quantification

The overall workflow for quantifying this compound involves several key stages, from sample acquisition to final data analysis. This process ensures the integrity of the samples and the accuracy of the final concentration measurements.

Workflow cluster_Collection 1. Sample Collection cluster_Processing 2. Initial Processing & Storage cluster_Prep 3. Sample Preparation cluster_Analysis 4. Analysis Plasma Whole Blood (EDTA tubes) Centrifuge Centrifugation Plasma->Centrifuge Tissue Tissues (e.g., Lung, RV) SnapFreeze Snap Freezing (Liquid N2) Tissue->SnapFreeze Store Store Samples at -80°C Centrifuge->Store SnapFreeze->Store Homogenize Tissue Homogenization Store->Homogenize Precipitate Protein Precipitation (e.g., Acetonitrile) Store->Precipitate Homogenize->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: General workflow for this compound quantification in plasma and tissue samples.

Protocols

Protocol 1: Quantification of this compound in Plasma and Tissue by LC-MS/MS

This protocol describes a standard method for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry, which has been successfully applied in preclinical pharmacokinetic studies.[6][7][10]

1.1 Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (IS) for this compound (recommended)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Control (blank) plasma and tissue homogenate

  • Standard laboratory equipment (vortex mixer, centrifuge, precision pipettes)

1.2 Sample Collection and Storage

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., K2-EDTA).[11] Process within one hour of collection by centrifuging at ~2000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it in labeled cryovials at -80°C until analysis.[6][10]

  • Tissue: Following euthanasia, immediately excise tissues of interest (e.g., lung, right ventricle).[7] Rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and snap-freeze in liquid nitrogen.[1][12] Store samples at -80°C until analysis.[13]

1.3 Sample Preparation

  • Calibration Standards and Quality Controls (QCs): Prepare stock solutions of this compound and IS in a suitable solvent (e.g., DMSO or Methanol). Serially dilute the this compound stock solution and spike into blank matrix (plasma or tissue homogenate) to create a calibration curve (e.g., 8-10 non-zero concentrations) and at least three levels of QCs (low, medium, high).

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (~50-100 mg).

    • Add a 3- to 5-fold volume of ice-cold homogenization buffer (e.g., PBS).

    • Homogenize the tissue using a bead beater or rotor-stator homogenizer until no visible tissue fragments remain. Keep samples on ice throughout the process.

    • Use the resulting homogenate for the extraction step.

  • Protein Precipitation (Plasma or Tissue Homogenate):

    • Aliquot 50 µL of study sample, standard, or QC into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of cold ACN containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.[11]

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

1.4 LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP) coupled to an HPLC or UPLC system is recommended.[1][6]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Develop a suitable gradient to ensure separation of this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize precursor-to-product ion transitions for both this compound and its IS by infusing the pure compounds.

    • Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows.

1.5 Data Analysis

  • Integrate the chromatographic peaks for this compound and the IS.

  • Calculate the peak area ratio (this compound / IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of this compound in the study samples and QCs by back-calculation from the regression equation.

Protocol 2: Quantification of Drp1 Protein by ELISA (Contextual Assay)

While LC-MS/MS is used to quantify the drug this compound, researchers may also need to quantify the target protein, Drp1, to study pharmacodynamic effects. A sandwich ELISA is a common method for this purpose.[14]

2.1 Principle This assay employs a quantitative sandwich enzyme immunoassay technique.[14] A microplate is pre-coated with a capture antibody specific for Drp1. Samples and standards are added, and any Drp1 present is bound. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. Finally, a substrate solution is added, and the color development is proportional to the amount of bound Drp1.

2.2 Materials

  • Commercially available Human DRP1 ELISA Kit (e.g., Antibodies.com A302870 or similar).[14]

  • Tissue homogenates prepared as described in section 1.3.

  • Microplate reader capable of measuring absorbance at 450 nm.

2.3 Procedure (General Outline)

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Sample Incubation: Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate. Cover and incubate for the specified time (e.g., 60 minutes at 37°C).[14]

  • Wash: Aspirate and wash the wells 3-4 times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Cover and incubate.

  • Wash: Repeat the wash step.

  • Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate.

  • Wash: Repeat the wash step.

  • Substrate Development: Add 90 µL of TMB substrate solution to each well. Incubate in the dark until optimal color development is achieved.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the optical density (O.D.) at 450 nm within 15 minutes of adding the stop solution.

  • Calculation: Create a standard curve and determine the Drp1 concentration in the samples.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for this compound from preclinical studies in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose [7]

Parameter 1 mg/kg IV 5 mg/kg IV 1 mg/kg Oral 5 mg/kg Oral
Half-life (t½), Male (h) 6.5 ± 0.8 - - -
Half-life (t½), Female (h) 3.4 ± 0.7 - - -
Oral Bioavailability, Male (%) - - 26.0% -
Oral Bioavailability, Female (%) - - 12.6% -

Data presented as mean ± SD. A dash (-) indicates data not reported in the source.

Table 2: this compound Concentration in Rat Plasma Following a Single 5 mg/kg Dose [6]

Time Point Administration Route Male (ng/mL) Female (ng/mL)
5 min IV ~2500 ~2500
30 min IV ~1000 ~1000
1 h IV ~600 ~600
2 h IV ~300 ~300
4 h IV ~150 ~150
8 h IV ~50 ~50
24 h IV <10 <10

Values are approximate, based on graphical data from the cited source.

Table 3: this compound Concentration in Rat Tissues 24 Hours Post-Dose [1][7][10]

Tissue Dose & Route Male (nmole/mg) Female (nmole/mg)
Right Ventricle 1 mg/kg IV 0.066 ± 0.007 0.160 ± 0.054
Right Ventricle 5 mg/kg IV 0.055 ± 0.015 0.102 ± 0.053
Right Ventricle 5 mg/kg Oral 0.067 ± 0.036 0.071 ± 0.029
Lung 1 mg/kg IV Not Reported 0.910 ± 1.473
Lung 5 mg/kg Oral 0.002 ± 0.001 0.021 ± 0.030

Data presented as mean ± SD.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Drpitor1a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are intrinsically linked to cellular proliferation and cell cycle progression. Dynamin-related protein 1 (Drp1) is a key GTPase that mediates mitochondrial fission. Emerging evidence suggests that dysregulation of Drp1 activity is implicated in various pathologies, including cancer, by promoting uncontrolled cell proliferation.[1][2][3] Drpitor1a is a potent and specific inhibitor of Drp1 GTPase activity, which has been shown to reduce cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for therapeutic development.[4][5][6][7]

This document provides a detailed protocol for analyzing cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining. Additionally, it presents a summary of expected quantitative data and visual representations of the experimental workflow and the underlying signaling pathway.

Data Presentation

Treatment of cancer cells with this compound is expected to induce cell cycle arrest, leading to an accumulation of cells in a specific phase of the cell cycle, most commonly G1/S or G2/M, depending on the cell type and experimental conditions.[8][9][10] The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing the cell cycle distribution of a cancer cell line treated with a vehicle control or varying concentrations of this compound for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control55.2 ± 2.530.1 ± 1.814.7 ± 1.21.5 ± 0.3
This compound (10 µM)65.8 ± 3.120.5 ± 2.013.7 ± 1.53.2 ± 0.5
This compound (25 µM)75.3 ± 2.812.1 ± 1.512.6 ± 1.38.9 ± 1.1
This compound (50 µM)68.1 ± 3.58.7 ± 1.123.2 ± 2.115.4 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol outlines the steps for preparing, staining, and analyzing cells treated with this compound for cell cycle distribution using propidium iodide (PI) and flow cytometry.[11][12][13][14]

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the desired cancer cell line in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 1 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[13][14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a low flow rate for data acquisition to obtain better resolution.

    • Collect the fluorescence signal in the appropriate channel for PI (typically FL2 or FL3).

    • Record at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition and Analysis cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment harvest Harvest Cells treatment->harvest fixation Fix with 70% Ethanol harvest->fixation pi_staining Stain with Propidium Iodide fixation->pi_staining flow_cytometry Flow Cytometry pi_staining->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing cell cycle arrest.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

signaling_pathway cluster_drug Inhibitor cluster_protein Key Protein cluster_process Cellular Process cluster_outcome Cellular Outcome cluster_regulators Upstream Regulators This compound This compound Drp1 Drp1 GTPase This compound->Drp1 inhibits MitoFission Mitochondrial Fission Drp1->MitoFission promotes CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) MitoFission->CellCycleArrest is required for progression beyond Cdk1_CyclinB Cdk1/Cyclin B Cdk1_CyclinB->Drp1 activates (pS616)

Caption: this compound signaling pathway to cell cycle arrest.

Conclusion

The inhibition of Drp1 by this compound presents a compelling strategy for inducing cell cycle arrest in cancer cells. The provided protocol for flow cytometry analysis offers a robust method to quantify the effects of this compound on cell cycle progression. The visualization of the experimental workflow and the underlying signaling pathway provides a clear framework for researchers investigating the therapeutic potential of targeting mitochondrial dynamics in cancer and other hyperproliferative diseases. Further investigation into the precise molecular mechanisms, including the roles of specific cyclins and cyclin-dependent kinases, will continue to elucidate the intricate connection between mitochondrial fission and cell cycle control.[1][8][15]

References

Troubleshooting & Optimization

overcoming low oral bioavailability of Drpitor1a in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals working with Drpitor1a, a novel inhibitor of the mitochondrial fission protein Drp1. The following resources address the key challenge of its low oral bioavailability observed in preclinical studies and provide troubleshooting for related experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low oral bioavailability of this compound?

This compound's low oral bioavailability is primarily attributed to two main factors: poor aqueous solubility and significant first-pass metabolism in the liver. Its hydrophobic nature limits its dissolution in the gastrointestinal tract, a prerequisite for absorption. Furthermore, extensive metabolism by cytochrome P450 enzymes, particularly CYP3A4, in the liver rapidly clears the absorbed compound before it can reach systemic circulation.

Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of this compound. These include amorphous solid dispersions, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), and nanoparticle formulations. These approaches aim to increase the dissolution rate and/or protect the drug from first-pass metabolism.

Q3: Are there any known P-glycoprotein (P-gp) efflux issues with this compound?

Initial in vitro assessments in Caco-2 cell monolayers suggest that this compound is a moderate substrate of the P-glycoprotein (P-gp) efflux pump. This efflux activity in the intestinal epithelium can contribute to its poor absorption and low bioavailability by actively transporting the compound back into the intestinal lumen.

Q4: What are the recommended starting doses for in vivo efficacy studies in mice, considering the bioavailability challenges?

Due to its low oral bioavailability, higher oral doses are generally required to achieve therapeutic plasma concentrations. For initial efficacy studies in mouse models of neurodegenerative disease, it is recommended to start with a dose of 50 mg/kg administered orally twice daily. Dose-response studies are crucial to determine the optimal dose for your specific model. For intravenous administration, a starting dose of 5 mg/kg is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in plasma concentrations between animals in oral dosing studies. 1. Inconsistent formulation preparation and administration.2. Variability in food intake among animals (food effect).3. Differences in gastric pH affecting drug dissolution.1. Ensure the formulation is homogenous and administered consistently. For suspensions, vortex thoroughly before each gavage.2. Fast animals overnight before dosing to minimize food effects.3. Consider using a formulation that is less sensitive to pH, such as an amorphous solid dispersion.
Lack of efficacy in in vivo models despite using the recommended oral dose. 1. Insufficient plasma exposure due to poor absorption.2. Rapid metabolism leading to sub-therapeutic concentrations.3. The animal model may not be sensitive to Drp1 inhibition.1. Conduct a pilot pharmacokinetic study to confirm plasma concentrations of this compound in your animal model.2. Consider co-administration with a CYP3A4 inhibitor (e.g., ritonavir) in pilot studies to assess the impact of first-pass metabolism. Note: This is for investigational purposes and may not be translatable to clinical use.3. Confirm target engagement in your model by measuring downstream biomarkers of Drp1 inhibition.
Precipitation of this compound in aqueous buffers during in vitro assays. 1. Poor aqueous solubility of the compound.2. The concentration used exceeds the solubility limit in the assay buffer.1. Prepare stock solutions in an organic solvent like DMSO. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) to avoid solvent effects.2. Determine the aqueous solubility of this compound in your specific assay buffer to ensure you are working within the soluble range.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

Parameter Oral Administration (20 mg/kg) Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 150 ± 35850 ± 98
Tmax (h) 2.0 ± 0.50.1 ± 0.05
AUC0-t (ng·h/mL) 600 ± 1201200 ± 210
Bioavailability (%) 5.0N/A

Table 2: In Vitro Permeability of this compound in Caco-2 Cells

Direction Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B) 1.2 ± 0.33.5
Basolateral to Apical (B-A) 4.2 ± 0.8

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Formulation Preparation: For a 20 mg/mL suspension, weigh the required amount of this compound and suspend it in a vehicle of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.

  • Dose Calculation: Calculate the volume to be administered to each mouse based on its body weight and the desired dose.

  • Administration:

    • Gently restrain the mouse.

    • Insert a 20-gauge, 1.5-inch curved gavage needle into the esophagus.

    • Slowly dispense the calculated volume of the this compound suspension.

    • Monitor the animal for any signs of distress post-administration.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER to confirm the integrity of the cell monolayer before and after the experiment.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add this compound (10 µM) to either the apical (A) or basolateral (B) chamber.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Preclinical Studies cluster_analysis Data Analysis & Decision formulation This compound Formulation (e.g., SEDDS, Nanoparticles) solubility Solubility Assays formulation->solubility caco2 Caco-2 Permeability formulation->caco2 metabolism Microsomal Stability formulation->metabolism pk_study Pharmacokinetic (PK) Study (Oral & IV) caco2->pk_study metabolism->pk_study efficacy_study Efficacy Study (Disease Model) pk_study->efficacy_study analysis Analyze Bioavailability, Efficacy, and PK/PD efficacy_study->analysis decision Go/No-Go Decision for Further Development analysis->decision

Caption: Experimental workflow for overcoming the low oral bioavailability of this compound.

signaling_pathway This compound This compound Drp1 Drp1 This compound->Drp1 Inhibits Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Promotes Cell_Survival Neuronal Cell Survival Drp1->Cell_Survival Inhibits Neurodegeneration Neurodegeneration Mitochondrial_Fission->Neurodegeneration Contributes to Cell_Survival->Neurodegeneration Prevents

Drpitor1a solubility issues and how to improve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Drpitor1a.

FAQs: Quick Answers to Common Questions

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. A concentration of 5 mg/mL (20.14 mM) can be achieved by using ultrasonic warming and heating to 60°C.[1] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution of at least 2.5 mg/mL.

Q2: Is this compound soluble in aqueous buffers like PBS?

A2: this compound, being an ellipticine-like compound, is expected to have very low solubility in aqueous buffers such as PBS.[2][3][4] To work with this compound in aqueous solutions, it is recommended to first dissolve it in DMSO and then dilute this stock solution into the aqueous buffer of choice. Be aware that precipitation may occur at higher concentrations. A 1:3 solution of DMSO:PBS (pH 7.2) has been used for the related compound ellipticine hydrochloride, achieving a solubility of approximately 0.25 mg/mL.[2]

Q3: What are the storage conditions for this compound stock solutions?

A3: Once prepared in a solvent, this compound stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q4: My this compound is not dissolving completely in DMSO, what should I do?

A4: Ensure you are using freshly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.[1] Gentle warming to 60°C and sonication are recommended to aid dissolution.[1] If solubility issues persist, consider preparing a more dilute stock solution.

Q5: Can I use other organic solvents to dissolve this compound?

A5: While DMSO is the primary recommended solvent, other organic solvents may be used, though with potentially lower solubility. The related compound, ellipticine hydrochloride, is soluble in ethanol at approximately 1 mg/mL and in dimethylformamide (DMF) at approximately 10 mg/mL.[2] It is reasonable to expect this compound to have similar solubility characteristics. Always perform a small-scale test to confirm solubility in any new solvent system.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a structured approach to resolving common solubility problems encountered during experimental workflows with this compound.

Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
  • Root Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the percentage of DMSO in the final solution may be too low to maintain this compound in solution, leading to precipitation.

  • Troubleshooting Steps:

    • Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

    • Increase Final DMSO Concentration: If your experimental system can tolerate it, increase the final percentage of DMSO. Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.

    • Use a Surfactant: Incorporate a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your aqueous buffer. A final concentration of 0.01-0.1% of the surfactant can help to maintain the solubility of hydrophobic compounds.

    • Serial Dilutions: Perform serial dilutions of the DMSO stock in the aqueous buffer rather than a single large dilution step. This can sometimes prevent immediate precipitation.

Issue 2: Inconsistent results in biological assays, potentially due to variable this compound concentration.
  • Root Cause: If this compound is not fully dissolved, the actual concentration in solution will be lower than intended and may vary between experiments.

  • Troubleshooting Steps:

    • Verify Stock Solution Clarity: Before each use, visually inspect your this compound stock solution for any precipitate. If crystals are observed, warm and sonicate the solution until it is clear.

    • Filter Sterilize After Dilution: After diluting the this compound stock into your final aqueous media, consider filtering the solution through a 0.22 µm syringe filter. This will remove any undissolved particles, ensuring a homogenous solution. Note that this may slightly lower the final concentration if a significant amount of the compound was not in solution.

    • Quantify Concentration: If feasible, use a spectrophotometer and a standard curve to quantify the concentration of this compound in your final working solution to ensure consistency.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility of this compound and the related compound, ellipticine hydrochloride.

CompoundSolventSolubilityNotes
This compound DMSO 5 mg/mL (20.14 mM) Requires ultrasonic warming and heating to 60°C. [1]
Ellipticine HydrochlorideEthanol~1 mg/mLProvides an estimate for this compound solubility.[2]
Ellipticine HydrochlorideDMSO~10 mg/mLProvides an estimate for this compound solubility.[2]
Ellipticine HydrochlorideDMF~10 mg/mLProvides an estimate for this compound solubility.[2]
Ellipticine HydrochlorideDMSO:PBS (1:3, pH 7.2)~0.25 mg/mLDemonstrates the significant drop in solubility in aqueous buffers, even with some co-solvent.[2]

Experimental Protocols for Improving this compound Solubility

For applications requiring higher concentrations of this compound in aqueous media, the following formulation strategies can be employed.

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This method utilizes cyclodextrins to encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Deionized water

  • 0.22 µm syringe filter

  • Lyophilizer

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of TBA.

  • Prepare Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in deionized water to create a concentrated solution (e.g., 20-40% w/v).

  • Mix Solutions: Slowly add the this compound/TBA solution to the HP-β-CD/water solution while stirring. The ratio of the two solutions should be adjusted to ensure complete miscibility.

  • Sterile Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any particulates and for sterilization.

  • Lyophilization: Freeze-dry the filtered solution to obtain a solid, amorphous powder of the this compound-HP-β-CD inclusion complex.

  • Reconstitution: The lyophilized powder can be reconstituted in water or an aqueous buffer at the desired concentration.

Protocol 2: Preparation of a this compound Solid Dispersion

This technique disperses this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate and solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 or a suitable polyethylene glycol (PEG)

  • A common solvent for both this compound and the polymer (e.g., a mixture of ethanol and dichloromethane)

  • Rotary evaporator or vacuum oven

Procedure (Solvent Evaporation Method):

  • Co-dissolution: Dissolve both this compound and the chosen polymer (e.g., PVP K30) in the common solvent. The ratio of drug to polymer can be varied (e.g., 1:1, 1:5, 1:10 by weight) to optimize solubility enhancement.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for several hours to remove any residual solvent.

  • Pulverization: Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting solid dispersion powder in a desiccator to prevent moisture absorption.

  • Dissolution: The solid dispersion powder can be dissolved in an aqueous medium for use in experiments.

Signaling Pathway and Experimental Workflow Diagrams

Drp1-Mediated Mitochondrial Fission Signaling Pathway

Drp1_Signaling_Pathway Drp1-Mediated Mitochondrial Fission cluster_stimuli Cellular Stress / Signals cluster_kinases Kinase Activation cluster_drp1_regulation Drp1 Regulation cluster_mitochondria Mitochondrial Outer Membrane Stress Stress (e.g., ROS, Ca2+ influx) CDK1 CDK1/Cyclin B Stress->CDK1 Calcineurin Calcineurin Stress->Calcineurin CellCycle Cell Cycle Cues (e.g., Mitosis) CellCycle->CDK1 Drp1_cyto Cytosolic Drp1 (inactive dimers/tetramers) CDK1->Drp1_cyto P(Ser616) - Activation PKA PKA PKA->Drp1_cyto P(Ser637) - Inhibition Calcineurin->Drp1_cyto De-P(Ser637) - Activation Drp1_active Active Drp1 Drp1_cyto->Drp1_active Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Translocation Drp1_ring Drp1 Oligomeric Ring Receptors->Drp1_ring Recruitment & Assembly Fission Mitochondrial Fission Drp1_ring->Fission GTP Hydrolysis & Constriction This compound This compound This compound->Drp1_ring Inhibition of GTPase activity

Caption: A diagram illustrating the signaling cascade of Drp1-mediated mitochondrial fission.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Workflow for Enhancing this compound Solubility Start Start: this compound Powder Solubility_Test Initial Solubility Test in DMSO Start->Solubility_Test Sufficient Solubility Sufficient? Solubility_Test->Sufficient Use_Solution Use Solution in Experiment Sufficient->Use_Solution Yes Choose_Method Choose Solubility Enhancement Method Sufficient->Choose_Method No End End Use_Solution->End Cyclodextrin Cyclodextrin Inclusion Complex Choose_Method->Cyclodextrin Solid_Dispersion Solid Dispersion Choose_Method->Solid_Dispersion Formulation Prepare Formulation Cyclodextrin->Formulation Solid_Dispersion->Formulation Recon_Test Reconstitute & Test Solubility Formulation->Recon_Test Recon_Sufficient Solubility Sufficient? Recon_Test->Recon_Sufficient Recon_Sufficient->Use_Solution Yes Optimize Optimize Formulation (e.g., drug:carrier ratio) Recon_Sufficient->Optimize No Optimize->Choose_Method

Caption: A logical workflow for addressing and improving the solubility of this compound for experimental use.

References

optimizing Drpitor1a concentration for maximum efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Drpitor1a for maximum efficacy and minimal toxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of Dynamin-related protein 1 (Drp1).[1][2] Its primary mechanism of action is the inhibition of the Drp1 GTPase activity, which is essential for its role in mediating mitochondrial fission.[2][3][4] By inhibiting Drp1, this compound prevents the excessive mitochondrial fragmentation that is characteristic of certain pathological conditions, such as pulmonary arterial hypertension (PAH) and some cancers.[3][4][5]

Q2: In which cell types or disease models has this compound shown efficacy?

A2: this compound has demonstrated significant efficacy in preclinical models of pulmonary arterial hypertension (PAH).[2][3][5] Specifically, it has been shown to reverse mitochondrial fission, inhibit proliferation, and induce apoptosis in human pulmonary artery smooth muscle cells (hPASMC) from PAH patients.[2][3][6] It has also shown therapeutic potential in regressing monocrotaline-induced PAH in rat models.[2][5] Additionally, initial studies have suggested its potential as an anti-cancer agent and in protecting against cardiac ischemia-reperfusion injury.[1][4]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. A study on human PAH pulmonary artery smooth muscle cells (hPASMC) showed that the minimum effective concentration for inhibiting mitochondrial fission is 0.1 μM.[3] For inducing apoptosis in PAH hPASMC, a concentration of 5 μM has been used.[2] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Have any in vivo toxicity studies been conducted for this compound?

A4: Yes, in a study using a rat model of monocrotaline-induced pulmonary arterial hypertension, this compound was administered at a dose of 1mg/kg every 48 hours and was found to have no systemic vascular effects or toxicity.[2][3][5] The study reported no evidence of hematologic, renal, or hepatic toxicity at the effective therapeutic dose.[2][7][8]

Q5: Are there known sex differences in the efficacy or pharmacokinetics of this compound?

A5: Yes, a sexual dimorphism has been observed in both the pharmacokinetics and therapeutic efficacy of this compound in rats.[2][5] Female rats showed higher right ventricular tissue concentrations of this compound and a more pronounced therapeutic response in a PAH model compared to males at the same dose.[2][9] The half-life of this compound was also found to be shorter in females than in males.[2][3] These findings suggest that sex-specific dosing may be necessary to optimize treatment.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on mitochondrial morphology. Insufficient concentration of this compound.Perform a dose-response experiment starting from 0.1 μM and increasing to 5 μM or higher to determine the optimal concentration for your cell type.
Cell line is not sensitive to Drp1 inhibition.Confirm that your cell model exhibits increased mitochondrial fission at baseline. This compound has shown minimal effects on normal cells with basal levels of fission.[3][5]
Inaccurate assessment of mitochondrial morphology.Utilize mitochondrial-specific dyes (e.g., MitoTracker) and appropriate imaging techniques (confocal microscopy) with quantification software to accurately assess mitochondrial fragmentation.
High level of cell death or toxicity observed. This compound concentration is too high.Reduce the concentration of this compound. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your specific cells.
Off-target effects.While this compound is reported to be a specific Drp1 inhibitor, consider control experiments with other Drp1 inhibitors or siRNA-mediated Drp1 knockdown to confirm the observed phenotype is Drp1-dependent.[10]
Inconsistent results between experiments. Variability in cell culture conditions.Ensure consistent cell passage number, confluency, and media composition between experiments.
Degradation of this compound stock solution.Aliquot and store the this compound stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month), protected from light, as recommended by the manufacturer.[1]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Human Pulmonary Artery Smooth Muscle Cells (hPASMC)

ParameterCell TypeThis compound ConcentrationResultReference
Mitochondrial Fission Inhibition PAH hPASMC0.1 μMMinimum effective concentration[3]
Proliferation Inhibition PAH hPASMCNot specifiedSignificant reduction[2][3]
Apoptosis Induction PAH hPASMC5 μMSignificant increase[2]
Mitochondrial Morphology Normal hPASMCNot specifiedNo significant change[3]
Proliferation Normal hPASMCNot specifiedNo significant effect[2][3]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Rats

ParameterSexDoseRouteResultReference
Half-life Female1 mg/kgIV3.4 ± 0.7 hours[2][3]
Male1 mg/kgIV6.5 ± 0.8 hours[2][3]
Oral Bioavailability Female1 mg/kgPO12.6%[2][3]
Male1 mg/kgPO26.0%[2][3]
RV Tissue Concentration Female1 mg/kgIV0.160 ± 0.054 nmole/mg[2][3]
Male1 mg/kgIV0.066 ± 0.007 nmole/mg[2][3]
Therapeutic Efficacy (PAH) Female1 mg/kgIVSignificant regression of PAH[2][7][8]
Male1 mg/kgIVLess effective than in females[5]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Mitochondrial Fission

  • Cell Culture: Plate human pulmonary artery smooth muscle cells (hPASMC) on glass-bottom dishes suitable for confocal microscopy.

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5 μM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Mitochondrial Staining: Incubate the cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.

  • Imaging: Acquire images using a confocal microscope.

  • Quantification: Analyze the mitochondrial morphology by quantifying the mitochondrial fragmentation count (MFC) or the percentage of cells with filamentous versus fragmented mitochondria.

Protocol 2: In Vivo Efficacy Study of this compound in a Monocrotaline (MCT)-Induced PAH Rat Model

  • PAH Induction: Induce pulmonary hypertension in adult male and female Sprague-Dawley rats by a single subcutaneous injection of monocrotaline (MCT).

  • This compound Administration: At a specified time point post-MCT injection (e.g., day 17), begin treatment with this compound (e.g., 1 mg/kg, intravenously) or vehicle control every 48 hours.[9]

  • Hemodynamic Assessment: At the end of the treatment period (e.g., day 28), perform right heart catheterization to measure pulmonary artery pressure and other hemodynamic parameters.

  • Tissue Collection: Harvest the heart and lungs for histological analysis (e.g., assessment of pulmonary vascular remodeling) and measurement of this compound tissue concentration using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[2][3]

  • Toxicity Assessment: Collect blood samples for analysis of hematologic, renal, and hepatic toxicity markers.

Visualizations

Drpitor1a_Mechanism_of_Action cluster_0 Drp1-Mediated Mitochondrial Fission cluster_1 This compound Intervention cluster_2 Cellular Outcomes Drp1_inactive Inactive Drp1 (Cytosolic Dimer/Tetramer) Drp1_active Active Drp1 (GTP-bound) Drp1_inactive->Drp1_active GTP Loading Mitochondria Mitochondrion Drp1_active->Mitochondria Translocation to Mitochondrial Outer Membrane Fission Mitochondrial Fission Mitochondria->Fission Drp1 Oligomerization & Constriction Reduced_Proliferation Reduced Cell Proliferation Increased_Apoptosis Increased Apoptosis Restored_Mito_Network Restored Mitochondrial Network This compound This compound This compound->Drp1_active Inhibits GTPase Activity This compound->Restored_Mito_Network Experimental_Workflow_In_Vitro start Start: Plate Cells (e.g., hPASMC) treatment Treat with this compound (Dose-Response) or Vehicle start->treatment incubation Incubate for a Defined Period (e.g., 24h) treatment->incubation staining Stain for Mitochondria (e.g., MitoTracker) incubation->staining imaging Confocal Microscopy staining->imaging analysis Quantify Mitochondrial Morphology (e.g., MFC) imaging->analysis endpoint Endpoint: Determine Effective Concentration analysis->endpoint Logical_Relationship_Troubleshooting cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions No_Effect No Observable Effect Low_Conc Concentration Too Low No_Effect->Low_Conc Insensitive_Cells Cell Line Insensitive No_Effect->Insensitive_Cells Bad_Assay Inaccurate Quantification No_Effect->Bad_Assay Dose_Response Perform Dose-Response Low_Conc->Dose_Response Confirm_Phenotype Confirm Baseline Mitochondrial Fission Insensitive_Cells->Confirm_Phenotype Optimize_Imaging Optimize Imaging & Analysis Bad_Assay->Optimize_Imaging

References

addressing hydrolytic lability of Drpitor1a in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the hydrolytic lability of Drpitor1a in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a consideration?

A1: this compound is a potent and specific inhibitor of the dynamin-related protein 1 (Drp1) GTPase. It was developed as a more stable analog of its parent compound, Drpitor1, by removing a methoxymethyl group to reduce its susceptibility to hydrolysis.[1] While designed for improved stability, like many small molecules, its integrity in aqueous solutions over time can be affected by factors such as pH, temperature, and storage conditions. Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results.

Q2: How should I store this compound stock solutions?

A2: Proper storage is critical to maintaining the potency of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2] Always protect the compound from light.[2]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions for in vitro experiments.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?

A4: Inconsistent results in cell-based assays can stem from several factors, including the stability of the small molecule inhibitor. If this compound degrades in the cell culture medium, its effective concentration will decrease over the course of the experiment, leading to variability. It is advisable to prepare fresh dilutions of this compound from a frozen stock for each experiment and to minimize the time the compound spends in aqueous solutions before being added to the cells.

Q5: Are there any known degradation products of this compound that I should be aware of?

A5: Specific degradation products of this compound are not extensively documented in publicly available literature. However, as it is an ellipticine derivative, hydrolysis could potentially occur at labile sites on the molecule. It is good practice to handle the compound in a way that minimizes degradation to avoid any potential interference from unknown byproducts.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Reduced or no inhibitory activity in vitro 1. Degradation of this compound stock solution: Improper storage or repeated freeze-thaw cycles. 2. Hydrolysis in aqueous buffer/media: Prolonged incubation in aqueous solution at non-optimal pH or temperature.1. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in aliquots at -80°C. 2. Prepare working solutions immediately before use. Minimize the pre-incubation time of this compound in aqueous buffers. Consider conducting a time-course experiment to assess the stability of this compound in your specific experimental media.
High variability between replicate experiments 1. Inconsistent effective concentration: Degradation of this compound during the experiment. 2. Inconsistent handling: Differences in incubation times or solution preparation.1. Standardize the preparation of this compound working solutions and the timing of their addition to the experimental system. 2. For longer-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
Unexpected off-target effects 1. Presence of degradation products: Unknown degradation products may have their own biological activity.1. Ensure the purity of the this compound stock. 2. Follow strict storage and handling protocols to minimize degradation. If feasible, analyze the purity of the compound in your working solution using analytical techniques like HPLC.

Data Presentation

Table 1: In Vivo Half-Life of this compound in Rats (1 mg/kg, IV)

Sex Half-Life (hours)
Female3.4 ± 0.7
Male6.5 ± 0.8

Data from a pharmacokinetic study in rats following a single intravenous administration of this compound.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a stock solution of the desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: In Vitro Cell-Based Assay with this compound
  • Materials:

    • Cells of interest (e.g., human pulmonary artery smooth muscle cells - hPASMC)

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Multi-well plates

  • Procedure:

    • Seed the cells in multi-well plates at the desired density and allow them to adhere overnight.

    • On the day of the experiment, thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Prepare a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 5 µM). Prepare these working solutions immediately before use.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 4 to 48 hours), depending on the specific experimental endpoint.

    • Proceed with the downstream analysis (e.g., cell viability assay, Western blot, immunofluorescence).

Visualizations

cluster_storage Stock Solution Preparation & Storage Drpitor1a_Solid This compound (Solid) Dissolve_DMSO Dissolve in Anhydrous DMSO Drpitor1a_Solid->Dissolve_DMSO Stock_Solution 10 mM Stock Solution Dissolve_DMSO->Stock_Solution Aliquot Aliquot into Single-Use Tubes Stock_Solution->Aliquot Storage_80 Store at -80°C (≤ 6 months) Aliquot->Storage_80 Storage_20 Store at -20°C (≤ 1 month) Aliquot->Storage_20

Caption: Recommended workflow for the preparation and storage of this compound stock solutions.

Start Inconsistent/Negative Results Observed Check_Storage Verify Stock Solution Storage (-80°C/-20°C, aliquoted, light-protected?) Start->Check_Storage Fresh_Stock Prepare Fresh Stock Solution Check_Storage->Fresh_Stock No Check_Prep Review Working Solution Preparation (Freshly prepared before each use?) Check_Storage->Check_Prep Yes Fresh_Stock->Check_Prep Prep_Fresh Prepare Working Solutions Immediately Before Use Check_Prep->Prep_Fresh No Check_Incubation Assess Incubation Time in Aqueous Media (Is it prolonged?) Check_Prep->Check_Incubation Yes Prep_Fresh->Check_Incubation Reduce_Time Consider Shorter Incubation or Media Replenishment Check_Incubation->Reduce_Time Yes Purity_Check Consider Compound Purity Analysis (e.g., HPLC) Check_Incubation->Purity_Check No/Still Issues End Improved Results Reduce_Time->End Purity_Check->End

Caption: A troubleshooting decision tree for experiments involving this compound.

Drp1 Drp1 GTPase Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission promotes Cell_Proliferation Cell Proliferation Mitochondrial_Fission->Cell_Proliferation enables Apoptosis Apoptosis Mitochondrial_Fission->Apoptosis inhibits This compound This compound This compound->Drp1 inhibits

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

References

minimizing Drpitor1a effects on normal cells versus cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Drpitor1a, focusing on its differential effects on normal versus cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel and potent small molecule inhibitor of the Dynamin-related protein 1 (Drp1) GTPase.[1][2][3] Its primary mechanism of action is the inhibition of Drp1's GTPase activity, which is essential for its role in mediating mitochondrial fission.[2][4][5] By inhibiting Drp1, this compound prevents the excessive mitochondrial fragmentation that is often observed in cancer cells, leading to reduced proliferation and induction of apoptosis.[1][2]

Q2: How does the potency of this compound compare to other Drp1 inhibitors like mdivi-1?

This compound has demonstrated significantly greater potency than the commonly used Drp1 inhibitor, mdivi-1.[2] Studies have shown that this compound has a much lower IC50 value for the inhibition of mitochondrial fragmentation compared to mdivi-1.[2]

Q3: What are the observed effects of this compound on cancer cells?

In various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer, this compound has been shown to:

  • Inhibit mitochondrial fragmentation, leading to elongated mitochondria.[1][6]

  • Reduce cell proliferation.[1][2]

  • Induce apoptosis.[1][2][3]

  • Suppress tumor growth in vivo in mouse xenograft models.[1][2]

Q4: Does this compound affect normal (non-cancerous) cells?

This compound has shown a degree of selectivity for cancer cells over certain types of normal cells.[4][5] For example, studies on human pulmonary artery smooth muscle cells (hPASMC) have indicated that this compound has minimal effects on their proliferation and mitochondrial dynamics at concentrations that are effective against cancer cells.[4][5][7] This suggests a therapeutic window where this compound can be used to target cancer cells while minimizing effects on normal tissues.

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of mitochondrial fission observed.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations for inhibiting mitochondrial fission in cancer cells have been reported to be as low as 0.5 µM.[1][6]

  • Possible Cause 2: Inadequate incubation time.

    • Solution: Optimize the incubation time. Inhibition of mitochondrial fragmentation can typically be observed within a few hours of treatment. A time-course experiment (e.g., 1, 2, 4, 6 hours) is recommended.

  • Possible Cause 3: Cell confluence.

    • Solution: Ensure that cells are in the exponential growth phase and not over-confluent, as high cell density can sometimes affect mitochondrial dynamics and drug response.

Problem 2: High levels of toxicity observed in normal control cells.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Reduce the concentration of this compound. While it shows selectivity, very high concentrations can induce off-target effects or toxicity in normal cells. A viability assay (e.g., MTT or trypan blue exclusion) on your specific normal cell line is crucial to determine the non-toxic concentration range.

  • Possible Cause 2: The specific normal cell type is more sensitive.

    • Solution: If reducing the concentration compromises the anti-cancer effect, consider using a different normal cell line as a control if appropriate for your experimental question. Alternatively, explore shorter treatment durations.

Problem 3: Difficulty in reproducing the pro-apoptotic effects of this compound.

  • Possible Cause 1: Insufficient treatment duration.

    • Solution: Apoptosis is a process that takes time. Ensure you are incubating the cells with this compound for a sufficient period (e.g., 24-48 hours) to observe significant levels of apoptosis.[7]

  • Possible Cause 2: The apoptosis assay is not sensitive enough.

    • Solution: Use multiple methods to assess apoptosis. Combining techniques like Annexin V/PI staining with a functional assay like caspase-3/7 activity measurement can provide a more robust assessment.

  • Possible Cause 3: Cell line resistance.

    • Solution: Some cancer cell lines may be less dependent on Drp1-mediated fission for survival. Consider testing this compound on a panel of cancer cell lines to identify sensitive and resistant models.

Quantitative Data Summary

ParameterThis compoundDrpitor1mdivi-1Cell Line(s)Reference
IC50 for Mitochondrial Fragmentation (µM) 0.060.0910A549 (NSCLC)[2]
Effective Concentration for Fission Inhibition (µM) 0.51.025A549 (NSCLC)[6]
Concentration for Proliferation Inhibition 1 µMNot specifiedNot specifiedhPASMC (PAH)[8]
Concentration for Apoptosis Induction 5 µMNot specifiedNot specifiedhPASMC (PAH)[7]

Key Experimental Protocols

Protocol 1: Mitochondrial Fragmentation Assay
  • Cell Seeding: Seed cells (e.g., A549 lung cancer cells) on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM), a vehicle control (e.g., DMSO), and a positive control if available (e.g., mdivi-1 at 25 µM) for the desired time (e.g., 4 hours).

  • Mitochondrial Staining: Thirty minutes before the end of the treatment, add a mitochondrial-specific fluorescent dye such as MitoTracker™ Red CMXRos (e.g., at 100 nM) to the culture medium and incubate at 37°C.

  • Imaging: Wash the cells with pre-warmed PBS and replace with fresh, pre-warmed culture medium without phenol red. Image the cells using a confocal microscope.

  • Analysis: Quantify mitochondrial morphology. This can be done by categorizing cells based on their mitochondrial shape (e.g., fragmented/punctate, intermediate, tubular/elongated) or by using image analysis software to measure mitochondrial length and circularity.

Protocol 2: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Drpitor1a_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 Cellular Process cluster_2 Cancer Cell Outcome This compound This compound Drp1 Drp1 GTPase This compound->Drp1 Inhibits Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Promotes Proliferation Reduced Proliferation Mitochondrial_Fission->Proliferation Leads to Apoptosis Induced Apoptosis Mitochondrial_Fission->Apoptosis Prevents

Caption: this compound inhibits Drp1, leading to reduced cancer cell proliferation and apoptosis.

Experimental_Workflow_Troubleshooting cluster_0 Experimental Steps cluster_1 Troubleshooting Points Start Start Experiment Treatment Treat Cells with this compound Start->Treatment Assay Perform Assay (e.g., Fission, Viability) Treatment->Assay Check_Conc Check this compound Concentration Treatment->Check_Conc Issue? Check_Cells Check Cell Health/Confluence Treatment->Check_Cells Issue? Analysis Analyze Data Assay->Analysis Check_Time Check Incubation Time Assay->Check_Time Issue? Conclusion Draw Conclusion Analysis->Conclusion

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

Drp1_Signaling_Pathway_in_Cancer cluster_0 Upstream Regulators cluster_1 Drp1 Regulation cluster_2 Downstream Effects in Cancer PI3K_Akt PI3K/Akt Pathway Drp1_S616 Drp1 (pS616) PI3K_Akt->Drp1_S616 Phosphorylates MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Drp1_S616 Phosphorylates CDKs CDKs CDKs->Drp1_S616 Phosphorylates Drp1_Active Active Drp1 Drp1_S616->Drp1_Active Activation Drp1_S637 Drp1 (pS637) Drp1_Inactive Inactive Drp1 Drp1_S637->Drp1_Inactive Inactivation Mito_Fission Increased Mitochondrial Fission Drp1_Active->Mito_Fission Promotes Tumor_Progression Tumor Progression Mito_Fission->Tumor_Progression Contributes to

Caption: Key signaling pathways regulating Drp1 activity and mitochondrial fission in cancer.

References

interpreting unexpected phenotypes in Drpitor1a-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Drpitor1a. Our goal is to help you interpret unexpected phenotypes and navigate challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the GTPase activity of Dynamin-related protein 1 (Drp1).[1][2][3] By inhibiting Drp1's enzymatic function, this compound effectively prevents mitochondrial fission.[1][3][4] This action occurs without blocking the translocation of Drp1 to the mitochondria.[1][3]

Q2: In which cell types are the effects of this compound most pronounced?

A2: this compound is designed to be selective for cells with activated Drp1 GTPase.[3] Its effects, such as reducing cell proliferation and inducing apoptosis, are more significant in pathological cell types like pulmonary arterial hypertension smooth muscle cells (PAH-hPASMCs) and various cancer cell lines.[1][2][5][6] In contrast, it has minimal impact on the proliferation and mitochondrial dynamics of normal, healthy cells.[1][2][3][4]

Q3: How does this compound compare to other Drp1 inhibitors like mdivi-1?

A3: this compound is reported to be approximately 50-fold more potent in inhibiting mitochondrial fission than mdivi-1.[4][6][7] Furthermore, this compound exhibits fewer off-target effects.[4] Mdivi-1 has been associated with off-target effects, including the inhibition of mitochondrial electron transport chain complex I.[3][8]

Q4: What are the known downstream effects of this compound treatment in target cells?

A4: In susceptible cells, this compound-mediated inhibition of mitochondrial fission leads to a reduction in cell proliferation and an increase in apoptosis through the mitochondrial-dependent pathway.[1][2] It has also been shown to decrease the production of mitochondrial reactive oxygen species (ROS).[6][9][10]

Troubleshooting Guide: Interpreting Unexpected Phenotypes

This guide addresses potential unexpected outcomes in this compound-treated cells and provides systematic steps to identify the root cause.

Issue 1: No Observable Effect on Target Cells
Potential Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Cell Line Insensitivity Confirm that your target cells exhibit elevated Drp1 activity. In some cell types, Drp1-mediated fission may not be a primary driver of the phenotype you are studying.
Drug Instability Ensure proper storage of this compound as recommended by the manufacturer. For example, MedChemExpress suggests storing stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9]
Experimental Timeline The effects of this compound may be time-dependent. Conduct a time-course experiment to identify the optimal treatment duration. For example, apoptosis in PAH-hPASMCs was observed 48 hours post-treatment.[3]
Issue 2: Unexpected Cytotoxicity in Control (Normal) Cells
Potential Cause Troubleshooting Steps
High Drug Concentration High concentrations of any compound can lead to off-target toxicity. Reduce the concentration of this compound and perform a dose-response curve to find a concentration that affects target cells without harming control cells.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a solvent-only control.
Contamination Test your cell cultures for mycoplasma or other contaminants, which can sensitize cells to treatment.
Prolonged Treatment Long-term inhibition of mitochondrial fission may be detrimental even to normal cells. Optimize the treatment duration.
Issue 3: Variable or Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments.
Cell Seeding Density Inconsistent cell density at the time of treatment can affect the outcome. Standardize your cell seeding protocol.
Assay-Related Variability Ensure that all experimental steps, from reagent preparation to data acquisition, are performed consistently. Refer to resources on minimizing variability in cell-based assays.[11][12]

Quantitative Data Summary

Table 1: Potency of this compound vs. Mdivi-1

CompoundIC50 for Mitochondrial Fragmentation
This compound 0.06 µM
Drpitor1 0.09 µM
Mdivi-1 10 µM

(Data sourced from Wu D, et al. FASEB J. 2020)[6][7]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Fission
  • Cell Culture and Treatment: Seed cells on glass-bottom dishes suitable for high-resolution imaging. Treat with the desired concentration of this compound or vehicle control for the specified duration.

  • Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.

  • Fixation and Imaging: Fix cells with 4% paraformaldehyde, and acquire images using a fluorescence microscope.

  • Analysis: Quantify mitochondrial morphology. Fragmented mitochondria will appear as small, punctate structures, while fused mitochondria will form an interconnected tubular network.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound or vehicle control in a multi-well plate.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Visualizations

Drpitor1a_Mechanism_of_Action This compound Mechanism of Action Drp1 Drp1 (Inactive) Drp1_active Drp1 (Active) GTP-bound Drp1->Drp1_active Activation Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission Induces Cell_Proliferation Cell Proliferation Drp1_active->Cell_Proliferation This compound This compound This compound->Drp1_active Inhibits GTPase Activity Mitochondrial_Fission->Cell_Proliferation Promotes Apoptosis Apoptosis Mitochondrial_Fission->Apoptosis Inhibits Troubleshooting_Workflow Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed Q1 No effect on target cells? Start->Q1 A1_1 Check Drug Concentration & Stability Q1->A1_1 Yes Q2 Cytotoxicity in control cells? Q1->Q2 No A1_2 Verify Cell Line Sensitivity A1_1->A1_2 A1_3 Optimize Time Course A1_2->A1_3 A2_1 Reduce Concentration Q2->A2_1 Yes Q3 Inconsistent results? Q2->Q3 No A2_2 Check Solvent Toxicity A2_1->A2_2 A2_3 Test for Contamination A2_2->A2_3 A3_1 Standardize Cell Passage Q3->A3_1 Yes A3_2 Standardize Seeding Density A3_1->A3_2 Signaling_Pathway Simplified Drp1-Mediated Signaling cluster_upstream Upstream Signaling cluster_drp1 Drp1 Regulation cluster_downstream Downstream Effects Akt Akt Drp1_S616 Drp1 (pS616) Active Akt->Drp1_S616 Phosphorylates ROCK1 ROCK1 ROCK1->Drp1_S616 Phosphorylates Drp1_S637 Drp1 (pS637) Inactive ROCK1->Drp1_S637 Dephosphorylates via Calcineurin AMPK AMPK AMPK->Drp1_S616 Phosphorylates Mito_Fission Mitochondrial Fission Drp1_S616->Mito_Fission Promotes This compound This compound This compound->Drp1_S616 Inhibits Apoptosis Apoptosis Mito_Fission->Apoptosis Inhibits

References

stability of Drpitor1a in different experimental buffers and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and experimental use of Drpitor1a.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific inhibitor of the Dynamin-related protein 1 (Drp1) GTPase.[1][2] Drp1 is a key mediator of mitochondrial fission.[1][3][4] By inhibiting the GTPase activity of Drp1, this compound prevents the translocation of Drp1 from the cytosol to the outer mitochondrial membrane, thereby blocking mitochondrial fission.[4][5] This leads to an elongation of mitochondria. This compound has been shown to be more potent than the commonly used Drp1 inhibitor, mdivi-1.[1] It has potential therapeutic applications in cancer and cardiac ischemia-reperfusion injury.[1][4]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles.[6] The recommended storage conditions are:

  • -80°C for up to 6 months

  • -20°C for up to 1 month (protect from light)[6]

Q3: I am experiencing solubility issues with my this compound compound. What can I do?

  • Solvent Choice: Ensure you are using an appropriate solvent for initial stock solution preparation as recommended by the supplier.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound.

  • Warming: Slightly warming the solution may improve solubility, but be cautious of potential degradation at higher temperatures.

  • pH Adjustment: The pH of the buffer can significantly impact the solubility of a compound. Experiment with slight adjustments to the buffer pH.

  • Test Different Buffers: If possible, test the solubility of this compound in a small range of buffers relevant to your experimental setup.

Below is a troubleshooting workflow for addressing solubility issues:

G start Start: Solubility Issue with this compound solvent Check Recommended Solvent start->solvent sonicate Gentle Sonication solvent->sonicate If issue persists warm Slight Warming sonicate->warm If issue persists dissolved Compound Dissolved sonicate->dissolved If successful ph Adjust Buffer pH warm->ph If issue persists warm->dissolved If successful test_buffer Test Alternative Buffers ph->test_buffer If issue persists ph->dissolved If successful test_buffer->dissolved If successful not_dissolved Issue Persists test_buffer->not_dissolved If unsuccessful

Troubleshooting workflow for this compound solubility issues.

Q4: How stable is this compound in different experimental buffers and cell culture media?

While specific quantitative data on the stability of this compound in various experimental buffers and cell culture media is not extensively published, the improved design of this compound over Drpitor1 suggests enhanced stability.[1] For cell-based assays, it is generally recommended to prepare fresh dilutions of the compound in your specific cell culture medium immediately before each experiment to minimize potential degradation.

Q5: What is the known degradation pathway for the target of this compound, the Drp1 protein?

The stability of the Drp1 protein itself is regulated through post-translational modifications, primarily ubiquitination, which targets it for proteasomal degradation.[3][8] Several E3 ubiquitin ligases, including Parkin and MARCH5, have been shown to ubiquitinate Drp1, leading to its degradation.[3][5][8] This process is crucial for maintaining mitochondrial homeostasis.[9]

The following diagram illustrates the ubiquitination and degradation pathway of Drp1:

G Drp1 Drp1 (Cytosolic) Ub_Drp1 Ubiquitinated Drp1 Drp1->Ub_Drp1 Ubiquitination Parkin Parkin (E3 Ligase) Parkin->Ub_Drp1 MARCH5 MARCH5 (E3 Ligase) MARCH5->Ub_Drp1 Ub Ubiquitin Ub->Ub_Drp1 Proteasome Proteasome Ub_Drp1->Proteasome Targeting Degradation Degradation Proteasome->Degradation Degrades

Simplified pathway of Drp1 protein degradation via ubiquitination.

Experimental Protocols

Protocol 1: General Guidelines for Preparing this compound Working Solutions

  • Stock Solution Preparation:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening.

    • Reconstitute the powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). This will be your stock solution.

    • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month, protected from light).[6]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in your desired experimental buffer or cell culture medium to achieve the final working concentrations.

    • It is recommended to prepare fresh working solutions for each experiment to ensure potency and minimize the effects of potential instability in aqueous solutions.

Data Summary

Table 1: this compound and Related Compound Properties

CompoundIC50 for Mitochondrial FragmentationSolubility NotesReference
This compound 0.06 µMDesigned to have reduced hydrolytic lability compared to Drpitor1.[1]
Drpitor10.09 µMPredecessor to this compound.[1]
mdivi-110 µMA commonly used Drp1 inhibitor.[1]
Compound 3Not specifiedPoor solubility (11 µM in PBS at pH 7.5) and cytotoxicity at 10 µM.[7]
Compound 4aNot specifiedImproved solubility (281 µM in PBS at pH 7.5) compared to Compound 3.[7]

References

Technical Support Center: Investigating the Sexual Dimorphism of Drpitor1a Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the observed sexual dimorphism in the in vivo efficacy of Drpitor1a, a potent inhibitor of the dynamin-related protein 1 (Drp1) GTPase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Drp1 GTPase.[1] Drp1 is a key mediator of mitochondrial fission, a process that is often upregulated in hyperproliferative diseases like pulmonary arterial hypertension (PAH) and cancer.[2][3] this compound works by directly inhibiting the GTPase activity of Drp1, which in turn prevents mitochondrial fission, reduces cell proliferation, and can induce apoptosis in diseased cells.[2][4] It has been shown to have minimal effects on normal, healthy cells.[5]

Q2: What is the evidence for sexual dimorphism in this compound's efficacy?

A2: Preclinical studies in rat models of monocrotaline-induced pulmonary hypertension (MCT-PAH) have demonstrated a significant sexual dimorphism in the therapeutic efficacy of this compound.[5][6] The compound is more effective at regressing the disease in female rats compared to males at the same dosage.[5] This difference in efficacy is correlated with pharmacokinetic differences, with this compound levels being significantly higher in the right ventricles (RVs) and tending to be higher in the lungs of female rats compared to males.[3][4]

Q3: What are the potential underlying causes for this observed sexual dimorphism?

A3: The exact mechanisms are still under investigation, but the observed differences in this compound tissue concentration suggest sex-based differences in its pharmacokinetics (absorption, distribution, metabolism, and excretion).[5] These differences could be influenced by a variety of factors, including sex hormones (e.g., estrogen and testosterone), which are known to regulate the expression and activity of drug-metabolizing enzymes and transporters.[7][8][9] Body composition differences between sexes could also play a role.[10]

Q4: How does this compound's mechanism of action relate to its therapeutic effects?

A4: By inhibiting Drp1-mediated mitochondrial fission, this compound can reverse the hyperproliferative and apoptosis-resistant phenotype of cells in diseases like PAH.[2] In PAH, for instance, increased mitochondrial fission in pulmonary artery smooth muscle cells (PASMCs) contributes to their excessive proliferation.[2] this compound's inhibition of this process leads to reduced proliferation and increased apoptosis of these cells, ultimately leading to the regression of pulmonary vascular remodeling and improved heart function.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no significant difference in this compound efficacy between male and female subjects. 1. Inappropriate animal model: The chosen model may not exhibit the same sex-specific pathophysiology or drug metabolism as observed in previous studies. 2. Dosing inaccuracies: Incorrect calculation or administration of the dose can mask true differences. 3. High inter-individual variability: Biological variability within the same sex can obscure the overall effect. 4. Insufficient statistical power: The number of animals per group may be too small to detect a significant difference.1. Model validation: Ensure the animal model is appropriate and well-characterized for the disease and exhibits sex-specific differences. 2. Dose verification: Double-check all dosing calculations and ensure accurate and consistent administration. Consider performing a dose-response study in both sexes. 3. Increase sample size: A larger number of animals per group will increase the statistical power to detect real differences. 4. Control for environmental factors: Standardize housing, diet, and light-dark cycles to minimize variability.
Unexpected toxicity observed in one sex. 1. Sex-specific off-target effects: this compound may have unforeseen interactions with pathways that are differentially regulated between sexes. 2. Differences in drug metabolism: One sex may metabolize this compound into a more toxic byproduct or clear it less efficiently.[9]1. Comprehensive toxicity assessment: Conduct detailed histopathology and clinical chemistry analysis in both sexes. 2. Pharmacokinetic analysis: Measure plasma and tissue concentrations of this compound and its potential metabolites in both males and females.[5]
Difficulty in measuring this compound tissue concentrations. 1. Inadequate sample processing: Improper collection, storage, or homogenization of tissues can lead to degradation of the compound. 2. Low sensitivity of the analytical method: The chosen method (e.g., HPLC-MS) may not be sensitive enough to detect the levels of this compound in the tissue.1. Standardize protocols: Follow a strict and validated protocol for tissue harvesting and processing.[4] 2. Method optimization: Optimize the analytical method to increase its sensitivity and accuracy for this compound detection.
Contradictory in vitro and in vivo results regarding sexual dimorphism. 1. Lack of hormonal influence in vitro: Standard cell culture conditions do not replicate the complex hormonal environment of a living organism.[7] 2. Different metabolic activity: Cells in culture may have different metabolic enzyme expression compared to tissues in vivo.1. Supplement cell culture media: Consider adding sex hormones (e.g., estradiol, testosterone) to the cell culture media to mimic in vivo conditions. 2. Use primary cells from both sexes: If possible, use primary cells isolated from male and female animals to better reflect in vivo differences.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the sexual dimorphism of this compound.

Table 1: Pharmacokinetics of this compound in Male vs. Female Rats [5]

ParameterMaleFemale
Half-life (1 mg/kg, IV) 6.5 ± 0.8 hours3.4 ± 0.7 hours
Oral Bioavailability (1 mg/kg) 26.0%12.6%
Oral Bioavailability (5 mg/kg) No significant differenceNo significant difference

Table 2: Tissue Concentration of this compound 24 hours Post-Administration [4][5]

TissueMaleFemale
Right Ventricle (RV) LowerSignificantly Higher
Lung LowerTend to be Higher

Table 3: Efficacy of this compound in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension (MCT-PAH) [5][6]

ParameterMale (with this compound)Female (with this compound)
Regression of MCT-PAH Less effectiveMore effective
Reversal of Pulmonary Vascular Remodeling Less effectiveMore effective
Improvement in Right Heart Function Less effectiveMore effective

Experimental Protocols

Key Experiment 1: In Vivo Efficacy Study in a Rodent Model of Disease

Objective: To determine the sex-specific efficacy of this compound in a relevant animal model (e.g., MCT-PAH in rats).

Methodology:

  • Animal Model Induction: Induce the disease model (e.g., a single subcutaneous injection of monocrotaline in rats) in an equal number of male and female animals.[2]

  • Group Allocation: Randomly assign animals of each sex to either a vehicle control group or a this compound treatment group.

  • Drug Administration: Administer this compound or vehicle at the predetermined dose and schedule (e.g., daily intravenous injections).[6]

  • Monitoring: Monitor animal health, body weight, and disease progression throughout the study.

  • Efficacy Assessment: At the end of the treatment period, assess disease-specific endpoints. For MCT-PAH, this would include:

    • Hemodynamic measurements: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.[6]

    • Histological analysis: Assess pulmonary vascular remodeling by measuring the medial wall thickness of pulmonary arterioles.[5]

    • Echocardiography: Evaluate right ventricular function.[5]

  • Data Analysis: Statistically compare the endpoints between the treatment and control groups for each sex to determine efficacy.

Key Experiment 2: Pharmacokinetic Analysis of this compound

Objective: To determine the pharmacokinetic profile of this compound in male and female animals.

Methodology:

  • Animal Groups: Use healthy male and female animals.

  • Drug Administration: Administer a single dose of this compound via the desired route (e.g., intravenous and oral).[5]

  • Sample Collection: Collect blood samples at multiple time points post-administration. For tissue concentration, euthanize animals at a specific time point (e.g., 24 hours) and harvest relevant tissues (e.g., lung, right ventricle).[4]

  • Sample Processing: Process blood to obtain plasma and homogenize tissue samples.

  • Quantification: Measure the concentration of this compound in plasma and tissue homogenates using a validated analytical method such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[4]

  • Data Analysis: Calculate pharmacokinetic parameters such as half-life, bioavailability, and tissue distribution for each sex.

Visualizations

Drpitor1a_Signaling_Pathway cluster_disease Hyperproliferative Disease State (e.g., PAH) cluster_intervention This compound Intervention Increased Drp1 Activity Increased Drp1 Activity Increased Mitochondrial Fission Increased Mitochondrial Fission Increased Drp1 Activity->Increased Mitochondrial Fission Inhibition of Drp1 GTPase Activity Inhibition of Drp1 GTPase Activity Cell Proliferation Cell Proliferation Increased Mitochondrial Fission->Cell Proliferation Resistance to Apoptosis Resistance to Apoptosis Increased Mitochondrial Fission->Resistance to Apoptosis This compound This compound This compound->Inhibition of Drp1 GTPase Activity Reduced Mitochondrial Fission Reduced Mitochondrial Fission Inhibition of Drp1 GTPase Activity->Reduced Mitochondrial Fission Reduced Proliferation Reduced Proliferation Reduced Mitochondrial Fission->Reduced Proliferation Induction of Apoptosis Induction of Apoptosis Reduced Mitochondrial Fission->Induction of Apoptosis

Caption: this compound signaling pathway in hyperproliferative disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Animal Model Selection (Male & Female) Animal Model Selection (Male & Female) Disease Induction Disease Induction Animal Model Selection (Male & Female)->Disease Induction Group Allocation (Vehicle vs. This compound) Group Allocation (Vehicle vs. This compound) Disease Induction->Group Allocation (Vehicle vs. This compound) Drug Administration Drug Administration Group Allocation (Vehicle vs. This compound)->Drug Administration In-life Monitoring In-life Monitoring Drug Administration->In-life Monitoring Efficacy Assessment Efficacy Assessment In-life Monitoring->Efficacy Assessment Pharmacokinetic Studies Pharmacokinetic Studies In-life Monitoring->Pharmacokinetic Studies Data Analysis (Sex-Stratified) Data Analysis (Sex-Stratified) Efficacy Assessment->Data Analysis (Sex-Stratified) Pharmacokinetic Studies->Data Analysis (Sex-Stratified)

Caption: Workflow for investigating sexual dimorphism of this compound efficacy.

References

why is Drpitor1a not inhibiting mitochondrial fission in my experiment?

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Drpitor1a Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments where this compound is not inhibiting mitochondrial fission as expected.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific small molecule inhibitor of Dynamin-related protein 1 (Drp1).[1][2][3] It functions by directly inhibiting the GTPase activity of Drp1.[2][3][4] This enzymatic activity is essential for Drp1 to constrict and sever the mitochondrial outer membrane, a critical step in mitochondrial fission.[5] Unlike some other inhibitors, this compound has been shown to inhibit fission without preventing the translocation of Drp1 from the cytosol to the mitochondrial surface.[2][4][6]

Q2: How does this compound compare to other Drp1 inhibitors like Mdivi-1?

A2: this compound has demonstrated significantly greater potency than Mdivi-1, a commonly used Drp1 inhibitor.[3][7] Reports indicate that the IC50 for mitochondrial fragmentation is substantially lower for this compound (0.06 µM) compared to Mdivi-1 (10 µM).[3][7] Furthermore, this compound is reported to have fewer off-target effects.[6][8] Mdivi-1 has been associated with off-target effects on the mitochondrial electron transport chain, specifically Complex I, which can confound experimental results.[6][9]

Q3: Are certain cell types or conditions resistant to this compound?

A3: this compound appears to be more effective in cells with heightened Drp1 GTPase activity, such as in certain cancer cells or pathological conditions like pulmonary arterial hypertension (PAH).[2][6][10] It has shown minimal effects on mitochondrial fission or cell proliferation in some normal, healthy cell lines.[2][4][8] The effective concentration can vary between cell types; for example, the concentration needed to inhibit fission in PAH smooth muscle cells (0.1 µM) was found to be five-fold lower than in A549 lung cancer cells (0.5 µM).[6] This suggests that the basal rate of mitochondrial fission and Drp1 activity in your experimental model is a critical factor.

Troubleshooting Guide: Why is this compound not working?

If you are not observing the expected inhibition of mitochondrial fission (i.e., you still see fragmented mitochondria instead of elongated or tubular networks), follow this step-by-step guide to diagnose the potential issue.

TroubleshootingWorkflow cluster_compound Step 1: Compound Integrity cluster_protocol Step 2: Experimental Protocol cluster_cells Step 3: Cellular Factors cluster_assay Step 4: Assay & Imaging start START: This compound Ineffective q_storage Was the compound stored correctly? (-80°C for long-term) start->q_storage a_storage_no Action: Obtain a fresh vial. Old compound may be degraded. q_storage->a_storage_no No q_conc Is the concentration optimal for your cell type? q_storage->q_conc Yes a_storage_yes Proceed to next check a_conc_no Action: Perform a dose-response curve (e.g., 0.05 µM to 10 µM). q_conc->a_conc_no No/Unsure q_incubation Is the incubation time sufficient? q_conc->q_incubation Yes a_incubation_no Action: Perform a time-course experiment (e.g., 1, 6, 12, 24h). q_incubation->a_incubation_no No/Unsure q_solvent Was the correct solvent (DMSO) used? Is final DMSO % too high? q_incubation->q_solvent Yes a_solvent_no Action: Prepare fresh stock in DMSO. Ensure final DMSO is <0.1%. q_solvent->a_solvent_no No/Unsure q_fission_rate Is basal mitochondrial fission high in your cell model? q_solvent->q_fission_rate Yes a_fission_rate_no Action: Induce fission with a known stimulus (e.g., CCCP, H2O2) as a positive control for inhibition. q_fission_rate->a_fission_rate_no No/Low q_drp1_exp Is Drp1 expression and activation confirmed? q_fission_rate->q_drp1_exp Yes/High a_drp1_exp_no Action: Verify Drp1 and p-Drp1(S616) levels via Western Blot. q_drp1_exp->a_drp1_exp_no No/Unsure q_fixation Is your fixation protocol altering morphology? q_drp1_exp->q_fixation Yes a_fixation_no Action: Use pre-warmed formaldehyde. Avoid methanol/cold fixation. q_fixation->a_fixation_no No/Unsure q_quant Is your quantification method objective and robust? q_fixation->q_quant Yes a_quant_no Action: Use image analysis software (e.g., ImageJ, MitoGraph) to quantify mitochondrial length/circularity. q_quant->a_quant_no No/Subjective end_node Problem Identified & Corrected q_quant->end_node Yes

Caption: Troubleshooting workflow for ineffective this compound experiments.

Detailed Troubleshooting Points
  • Compound Viability and Handling:

    • Storage: this compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] Improper storage can lead to degradation.

    • Solubility: this compound is soluble in DMSO.[1] Ensure it is fully dissolved before adding to your cell culture media. Precipitates will lead to an inaccurate final concentration.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound.[1] Aliquot the stock solution upon initial preparation to minimize this.

  • Experimental Parameters:

    • Concentration: The effective concentration of this compound is cell-type dependent.[6] While potent, if the basal fission rate in your cells is low, you may not see a dramatic effect. Conversely, in highly proliferative cells with active fission, a higher concentration may be needed. A dose-response experiment is crucial.

    • Incubation Time: The time required to observe changes in mitochondrial morphology can vary. Short incubation times may be insufficient to see a shift from a fragmented to a fused mitochondrial network.

    • Solvent Control: High concentrations of DMSO can be toxic and may themselves induce stress and mitochondrial fragmentation. Always include a vehicle-only (DMSO) control at the same final concentration used for this compound.

  • Cellular and Biological Factors:

    • Basal Fission Rate: If your cells have a highly fused mitochondrial network at baseline, it will be difficult to observe further elongation. Consider using a positive control to induce fission (e.g., a low dose of a mitochondrial uncoupler like CCCP) and then test this compound's ability to prevent or reverse this fragmentation.[11]

    • Drp1 Expression and Activity: Confirm that your cell model expresses Drp1. The activity of Drp1 is often regulated by post-translational modifications, such as phosphorylation at Serine 616 (p-Drp1 S616), which is associated with increased fission activity.[12][13] If p-Drp1 S616 levels are low, the target for this compound may not be sufficiently active.

Quantitative Data Summary

This table summarizes key quantitative parameters for Drp1 inhibitors to help benchmark your experiments.

ParameterThis compoundMdivi-1 (for comparison)Reference
Mechanism Drp1 GTPase InhibitorDrp1 GTPase Inhibitor[3][9]
IC50 (Mitochondrial Fragmentation) 0.06 µM10 µM[3][7]
Reported Effective Conc. (in vitro) 0.1 µM - 5 µM10 µM - 75 µM[6][14][15]
Common Solvent DMSODMSO[1]
Known Off-Target Effects Minimal reportedComplex I Inhibition[6][8][9]

Key Experimental Protocols

To ensure your methodology is robust, compare your current protocols to the standardized methods below.

Protocol 1: Assessment of Mitochondrial Morphology via Immunofluorescence

This protocol is designed to preserve and visualize mitochondrial networks accurately.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_stain Fixing & Staining cluster_analysis Imaging & Analysis A 1. Seed cells on glass coverslips B 2. Allow cells to adhere (24h) A->B C 3. Treat with this compound or Vehicle (DMSO) B->C D 4. Fix with pre-warmed 4% paraformaldehyde (PFA) at 37°C for 15 min C->D E 5. Permeabilize with 0.1% Triton X-100 D->E F 6. Block with 1% BSA E->F G 7. Incubate with Primary Ab (e.g., anti-TOM20) F->G H 8. Incubate with fluorescent secondary antibody G->H I 9. Mount coverslip with DAPI-containing medium H->I J 10. Acquire Z-stack images (Confocal Microscopy) I->J K 11. Quantify Morphology: - Aspect Ratio - Form Factor - Branch Length J->K

Caption: Standard workflow for analyzing mitochondrial morphology.

Critical Steps & Considerations:

  • Fixation: Standard cold or methanol-based fixation can induce mitochondrial fragmentation artifacts.[16] Using pre-warmed formaldehyde/PFA at 37°C is crucial for preserving the delicate tubular structures.[16]

  • Mitochondrial Marker: Use a reliable mitochondrial marker. Antibodies against outer membrane proteins like TOM20 are excellent for outlining the overall mitochondrial shape.[17] Alternatively, transient transfection with Mito-DSRed or staining with MitoTracker dyes can be used for live-cell imaging or on fixed cells.[18][19][20]

  • Quantification: Visual assessment can be subjective. Use an image analysis software like ImageJ/Fiji with plugins (e.g., MiNA, Mito-Morphology) or specialized software like MitoGraph to obtain objective, quantitative data on mitochondrial length, circularity, and network integrity.[19][21]

Protocol 2: Western Blot for Drp1 Activation (p-Drp1 S616)

This protocol helps verify if the Drp1 pathway is active in your cells, providing a target for this compound.

  • Sample Preparation:

    • Culture and treat cells as per your experimental design.

    • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail . The phosphatase inhibitor is critical to preserve the phosphorylation state of Drp1.[22]

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[23]

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature. For phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk to reduce background.[22]

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-Drp1 (Ser616).

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate.

  • Analysis:

    • After imaging, strip the membrane and re-probe with an antibody for total Drp1 to normalize the phospho-signal.[12]

    • Use a loading control (e.g., GAPDH or α-tubulin) to ensure equal protein loading across lanes.[12] An increase in the ratio of p-Drp1/Total Drp1 indicates activation of the fission pathway.

Drp1 Signaling Pathway and this compound Inhibition

The diagram below illustrates the canonical mitochondrial fission pathway and the specific inhibitory point of this compound.

Drp1Pathway cluster_mito Mitochondrial Outer Membrane cluster_cyto Cytosol Mff Mff Mito Mitochondrion Fis1 Fis1 MiD MiD49/51 Fission Mitochondrial Fission Mito->Fission GTP Hydrolysis Drp1_inactive Drp1 (inactive) Drp1_active Drp1 (active) (p-S616) Drp1_inactive->Drp1_active Drp1_active->Mff Recruitment Drp1_active->Fis1 Recruitment Drp1_active->MiD Recruitment Drp1_active->Mito Oligomerizes & Constricts This compound This compound This compound->Drp1_active Inhibits GTPase Activity Stress Cellular Stress (e.g., ROS, Ca2+) Stress->Drp1_inactive Activates via kinases (e.g., CDK1/B)

Caption: Drp1-mediated fission pathway and point of inhibition by this compound.

References

Technical Support Center: Enhancing Drpitor1a Delivery to Target Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Drpitor1a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the delivery of this compound to target tissues and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of the Dynamin-related protein 1 (Drp1) GTPase.[1][2][3][4] Drp1 is a key mediator of mitochondrial fission, a process that is often dysregulated in various diseases, including pulmonary arterial hypertension (PAH) and some cancers.[1][3][5] this compound functions by inhibiting the GTPase activity of Drp1, which is essential for its role in mitochondrial division.[1][3][4] This inhibition leads to a reduction in mitochondrial fission, which can, in turn, decrease cell proliferation and induce apoptosis in pathological cells, while having minimal effects on normal cells.[1][4]

Q2: What are the known pharmacokinetic properties of this compound?

A2: Pharmacokinetic studies in rats have shown that this compound's half-life and oral bioavailability can be influenced by sex and dose. For instance, at a 1 mg/kg intravenous dose, the half-life was observed to be shorter in females (3.4±0.7 hours) compared to males (6.5±0.8 hours).[1] Interestingly, at a higher dose of 5 mg/kg, this sex-specific difference in half-life was less pronounced.[1] The oral bioavailability at 1 mg/kg was also lower in females (12.6%) than in males (26.0%), a difference that was not observed at a 5 mg/kg dose.[1]

Q3: Are there known sex differences in the tissue distribution of this compound?

A3: Yes, preclinical studies in a rat model of pulmonary arterial hypertension have indicated sex-dependent differences in this compound tissue accumulation. Notably, higher concentrations of this compound were found in the right ventricle (RV) of female rats compared to males.[6][7] This differential accumulation may contribute to the observed greater therapeutic efficacy in females in these models.[6]

Q4: What are some potential strategies to improve the oral bioavailability of this compound?

A4: Given its characteristics as a small molecule inhibitor, this compound's bioavailability may be limited by factors such as poor aqueous solubility. Strategies to enhance the oral bioavailability of such compounds often involve advanced formulation approaches. These can include:

  • Nanoparticle-based formulations: Encapsulating this compound in nanoparticles, such as liposomes, polymeric micelles, or solid lipid nanoparticles, can improve its solubility and absorption.

  • Amorphous solid dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.

  • Co-solvents and surfactants: The use of pharmaceutically acceptable co-solvents and surfactants in the formulation can improve the solubility of hydrophobic drugs.

Q5: How can this compound be targeted to specific tissues, such as the heart or brain?

A5: Targeted delivery of this compound can be explored using several advanced strategies:

  • Peptide-guided nanoparticles: Attaching tissue-specific targeting peptides to the surface of this compound-loaded nanoparticles can enhance their accumulation in the desired organ, such as the heart.[8][9]

  • Antibody-drug conjugates: While more common for biologics, the principle of using antibodies to target specific cell surface antigens can be adapted for small molecule delivery.

  • Overcoming the Blood-Brain Barrier (BBB): For neurological applications, strategies to cross the BBB are necessary. This could involve the use of nanocarriers functionalized with ligands that bind to receptors on the BBB, or the use of techniques like focused ultrasound to transiently increase BBB permeability. Drp1 inhibition has been shown to be a potential therapeutic strategy for neurological conditions, making BBB penetration a key consideration.[10][11][12]

Troubleshooting Guides

Issue 1: Low or inconsistent efficacy in in vivo experiments.
Possible Cause Troubleshooting Steps
Poor Bioavailability - Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and absorption issues. - Explore formulation strategies to enhance solubility and absorption (see FAQ Q4).
Suboptimal Dosing - Perform a dose-response study to determine the optimal therapeutic concentration. - Consider the pharmacokinetic profile (half-life) to establish an appropriate dosing frequency.
Sex-Dependent Effects - Analyze data from male and female subjects separately, as preclinical studies have shown sex differences in pharmacokinetics and efficacy.[1][6] - Adjust dosing strategies based on sex if significant differences are observed.
Vehicle-Related Issues - Ensure the vehicle used to dissolve this compound is non-toxic and does not interfere with the experimental outcome. - Include a vehicle-only control group in all experiments.
Issue 2: Difficulty in achieving desired tissue concentrations.
Possible Cause Troubleshooting Steps
Rapid Metabolism/Clearance - Increase the dosing frequency based on the known half-life of this compound.[1] - Investigate potential metabolic pathways and consider co-administration with inhibitors of relevant metabolic enzymes (use with caution and thorough validation).
Limited Tissue Penetration - For specific target tissues, explore targeted delivery strategies (see FAQ Q5). - For central nervous system targets, investigate methods to enhance blood-brain barrier penetration.[10][11]
Formulation Instability - Assess the stability of the this compound formulation under experimental conditions (e.g., in biological fluids). - Consider using stabilizing excipients in the formulation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

Dose & Route Sex Half-life (hours) Oral Bioavailability (%)
1 mg/kg IVFemale3.4 ± 0.7N/A
1 mg/kg IVMale6.5 ± 0.8N/A
1 mg/kg POFemaleN/A12.6
1 mg/kg POMaleN/A26.0
5 mg/kgFemale24.3 ± 21.419.7
5 mg/kgMale9.9 ± 5.321.1

Data compiled from multiple preclinical studies.[1][6][7]

Table 2: Tissue Concentration of this compound in Rats

Tissue Sex Concentration (nM/mg)
LungFemale0.444 ± 0.581
LungMale0.441 ± 0.015
Right VentricleFemale0.102 ± 0.053
Right VentricleMale0.055 ± 0.015

Concentrations measured after administration of 5mg/kg this compound.[6][7]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
  • Animal Model: Use male and female Sprague-Dawley rats (or another appropriate strain), with n=3 per sex per group.[6][7]

  • Drug Administration:

    • Intravenous (IV): Administer a single dose of this compound (e.g., 1 mg/kg or 5 mg/kg) via the tail vein. The vehicle should be appropriate for IV injection (e.g., a solution in saline with a solubilizing agent).

    • Oral (PO): Administer a single dose of this compound (e.g., 1 mg/kg or 5 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours).[6][7] Collect blood into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Tissue Collection: At the final time point (e.g., 24 hours), euthanize the animals and collect target tissues (e.g., lungs, heart, brain). Rinse tissues with saline, blot dry, and weigh. Store tissue samples at -80°C.

  • Sample Analysis:

    • Prepare tissue homogenates.

    • Extract this compound from plasma and tissue homogenates using an appropriate organic solvent.

    • Quantify the concentration of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7][13][14][15]

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., half-life, Cmax, AUC) using appropriate software.

Protocol 2: Drp1 GTPase Activity Assay
  • Reagents:

    • Purified recombinant Drp1 protein.

    • GTP solution (e.g., 0.5 mM).

    • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 2 mM MgCl2, 1 mM DTT).[16]

    • This compound stock solution (dissolved in a suitable solvent like DMSO).

    • Malachite green-based phosphate detection reagent.

  • Procedure:

    • In a microtiter plate, add the assay buffer.

    • Add purified Drp1 protein to a final concentration of 0.5–0.6 µM.[16]

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the GTP solution to all wells.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-90 minutes).[16]

    • Stop the reaction by adding a solution containing EDTA.[16]

    • Add the malachite green reagent to each well to detect the amount of inorganic phosphate released from GTP hydrolysis.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).

  • Data Analysis: Calculate the percentage of GTPase activity inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value of this compound.

Visualizations

Drpitor1a_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cellular_Effects Cellular Effects Drp1 Drp1 Fission Mitochondrial Fission Drp1->Fission GTP Hydrolysis Proliferation Cell Proliferation Apoptosis Apoptosis Fission->Proliferation Promotes Fission->Apoptosis Inhibits This compound This compound This compound->Drp1 Inhibits GTPase Activity

Caption: Mechanism of action of this compound in inhibiting mitochondrial fission.

Drpitor1a_Delivery_Strategies cluster_Formulation Formulation Strategies cluster_Targeting Targeting Strategies This compound This compound Nanoparticles Nanoparticle Encapsulation (Liposomes, Micelles) This compound->Nanoparticles Improves Solubility & Bioavailability SolidDispersion Amorphous Solid Dispersion This compound->SolidDispersion Enhances Dissolution Solubilizers Solubilizing Excipients This compound->Solubilizers Increases Solubility PeptideTargeting Peptide-Guided Nanoparticles Nanoparticles->PeptideTargeting Surface Functionalization AntibodyTargeting Antibody Conjugation Nanoparticles->AntibodyTargeting Surface Functionalization BBB Blood-Brain Barrier Penetration Enhancement Nanoparticles->BBB Carrier for BBB transport

Caption: Overview of potential strategies to enhance this compound delivery.

Troubleshooting_Workflow Start Inconsistent In Vivo Results CheckBioavailability Assess Bioavailability (PK Study) Start->CheckBioavailability OptimizeDose Optimize Dose & Frequency CheckBioavailability->OptimizeDose Adequate Reformulate Consider Reformulation CheckBioavailability->Reformulate Low AnalyzeSex Analyze by Sex OptimizeDose->AnalyzeSex Optimal AdjustDose Adjust Dosing Regimen OptimizeDose->AdjustDose Suboptimal CheckVehicle Evaluate Vehicle Effects AnalyzeSex->CheckVehicle Similar StratifyAnalysis Stratify Data Analysis AnalyzeSex->StratifyAnalysis Different ChangeVehicle Change Vehicle CheckVehicle->ChangeVehicle Issues Found Success Improved & Consistent Results CheckVehicle->Success No Issues Reformulate->OptimizeDose AdjustDose->AnalyzeSex StratifyAnalysis->CheckVehicle ChangeVehicle->Success

Caption: Troubleshooting workflow for inconsistent in vivo results with this compound.

References

Technical Support Center: Managing Potential Toxicity of Drpitor1a in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the potential toxicity of Drpitor1a in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound?

A1: Preclinical studies on this compound, primarily in rat models of monocrotaline-induced pulmonary arterial hypertension (MCT-PAH) and in normal rats, have demonstrated a favorable safety profile. At the doses and durations studied, this compound did not cause significant systemic vascular effects or toxicity.[1][2][3][4][5] Specifically, no hematologic, renal, or hepatic toxicity was observed.[3][4][5] this compound is a specific inhibitor of the GTPase activity of Dynamin-related protein 1 (Drp1) and has shown minimal off-target effects on electron transport chain activity, respiration, or the expression of other fission/fusion mediators in tested models.[1][6]

Q2: this compound targets mitochondrial fission. What are the theoretical long-term risks of inhibiting this process?

A2: While this compound appears selective for cells with heightened Drp1 activity, long-term inhibition of mitochondrial fission could theoretically impact highly metabolic tissues or cells undergoing regular turnover. Potential concerns include impaired mitochondrial quality control, altered cellular energy balance, and effects on cell cycle progression. Therefore, long-term studies should include careful monitoring of organs with high energy demands, such as the heart, brain, and kidneys.

Q3: What are the key differences in toxicity between this compound and other Drp1 inhibitors like mdivi-1?

A3: this compound is presented as an improvement over other Drp1 inhibitors such as mdivi-1.[1] While both inhibit Drp1, this compound is reported to be a more potent and specific inhibitor of Drp1's GTPase activity.[7][8] Some studies suggest that mdivi-1 may have Drp1-independent, off-target effects that could contribute to toxicity.[7]

Q4: Are there any known sex-dependent differences in this compound's pharmacokinetics or efficacy?

A4: Yes, studies have noted a sexual dimorphism in the pharmacokinetics and therapeutic efficacy of this compound.[2][3][4][5] Higher tissue concentrations of this compound were observed in female rats compared to males, and the therapeutic effect in regressing pulmonary hypertension was more pronounced in females.[1][2][3][4][5] These differences should be considered when designing long-term studies and interpreting toxicity data.

Troubleshooting Guides

Issue 1: Unexplained Weight Loss or Reduced Food Intake in Animal Models
  • Possible Cause: Off-target effects on metabolism or general malaise.

  • Troubleshooting Steps:

    • Monitor Daily: Record body weight, and food and water intake daily.

    • Dose De-escalation: If weight loss exceeds 10-15% of baseline, consider a dose reduction or temporary discontinuation of this compound.[9]

    • Blood Glucose Monitoring: Check for signs of altered glucose metabolism.

    • Behavioral Assessment: Observe for changes in activity levels or signs of distress.

Issue 2: Elevated Liver Enzymes (ALT/AST) in Bloodwork
  • Possible Cause: Potential for low-level, long-term hepatotoxicity not observed in shorter studies.

  • Troubleshooting Steps:

    • Confirm with Histopathology: At study termination, or if levels are persistently high, perform a histopathological examination of liver tissue.

    • Frequency of Monitoring: Increase the frequency of blood draws for liver function tests.

    • Investigate Drug-Metabolizing Enzymes: Consider potential impacts on cytochrome P450 enzymes if co-administering other compounds.

Issue 3: Changes in Cardiovascular Parameters (e.g., Blood Pressure, Heart Rate)
  • Possible Cause: Although not seen in initial studies, long-term inhibition of mitochondrial dynamics could impact cardiac function.

  • Troubleshooting Steps:

    • Regular Monitoring: Implement regular monitoring of cardiovascular parameters using telemetry or other non-invasive methods.

    • Echocardiography: Perform echocardiograms at baseline and regular intervals to assess cardiac structure and function.

    • Histopathology of Heart Tissue: Examine heart tissue for any signs of cellular damage or fibrosis at the end of the study.

Data Presentation

Table 1: Summary of Preclinical Toxicity Findings for this compound

ParameterSpeciesModelDurationKey FindingsReference
Systemic Toxicity RatMCT-PAH28-29 daysNo systemic vascular effects or toxicity observed.[1][6]
Hematologic Toxicity RatMCT-PAH (female)28-29 daysNo evidence of hematologic toxicity.[3][4][5]
Renal Toxicity RatMCT-PAH (female)28-29 daysNo evidence of renal toxicity.[3][4][5]
Hepatic Toxicity RatMCT-PAH (female)28-29 daysNo evidence of hepatic toxicity.[3][4][5]
Cellular Effects Normal hPASMCIn vitroNot specifiedDid not inhibit proliferation or alter mitochondrial dynamics.[1][6]

Experimental Protocols

Protocol 1: Long-Term In Vivo Toxicity Assessment in Rodents
  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use both male and female animals due to observed pharmacokinetic differences.[2][3][4]

  • Dosing and Administration: Based on intended therapeutic application, establish a chronic dosing regimen (e.g., daily or every other day) via a clinically relevant route (e.g., oral gavage or intravenous injection). Include a vehicle control group and at least three dose levels (low, medium, high).

  • In-Life Monitoring:

    • Daily: Clinical observations, body weight, food/water consumption.

    • Weekly/Bi-weekly: Comprehensive physical examination.

    • Monthly: Blood collection for complete blood count (CBC) and serum chemistry (including liver and kidney function panels).

  • Terminal Procedures:

    • At pre-defined time points (e.g., 3, 6, 12 months), euthanize a subset of animals.

    • Collect blood for terminal analysis.

    • Perform a full necropsy and record organ weights (liver, kidney, heart, spleen, brain).

    • Collect tissues for histopathological examination.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Lines: Select a panel of cell lines relevant to the therapeutic area of interest, as well as cell lines representing organs with high metabolic activity (e.g., HepG2 for liver, AC16 for cardiomyocytes).

  • Treatment: Plate cells and treat with a range of this compound concentrations for extended periods (e.g., 24, 48, 72 hours, and potentially longer-term cultures).

  • Viability Assessment: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50.

  • Apoptosis Assay: To confirm the mechanism of cell death, perform an apoptosis assay, such as Annexin V and Propidium Iodide staining followed by flow cytometry, after 48 hours of treatment.[2]

  • Mitochondrial Function: Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and reactive oxygen species (ROS) production to monitor mitochondrial health.

Mandatory Visualization

Drpitor1a_Signaling_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cellular_Processes Cellular Processes Drp1_inactive Drp1 (Inactive) in Cytosol GTPase_Activity Drp1 GTPase Activity Drp1_inactive->GTPase_Activity Activation Drp1_active Drp1 (Active) Assembled on Mitochondria Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission Cell_Proliferation Cell Proliferation Mitochondrial_Fission->Cell_Proliferation Enables Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibits This compound This compound This compound->GTPase_Activity Inhibits GTPase_Activity->Drp1_active Translocation & Assembly Experimental_Workflow_Toxicity cluster_InVivo In Vivo Long-Term Study cluster_InVitro In Vitro Cytotoxicity Screen cluster_Analysis Integrated Analysis iv_start Start Study (Rodent Model) iv_dosing Chronic Dosing (Vehicle, Low, Med, High) iv_start->iv_dosing iv_monitor In-Life Monitoring (Daily, Weekly, Monthly) iv_dosing->iv_monitor iv_terminal Terminal Procedures (Necropsy, Histopathology) iv_monitor->iv_terminal analysis Correlate In Vitro and In Vivo Data Identify Potential Toxicities iv_terminal->analysis it_start Select Cell Lines it_treat Treat with this compound (Dose-Response) it_start->it_treat it_assess Assess Viability, Apoptosis, Mitochondrial Function it_treat->it_assess it_analyze Data Analysis (IC50, etc.) it_assess->it_analyze it_analyze->analysis

References

ensuring specificity of Drpitor1a in the absence of Drp1 knockout controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Drpitor1a. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the specificity of this compound in their experimental models, particularly when Drp1 knockout controls are unavailable.

Frequently Asked Questions (FAQs)

Q1: How can I be confident that the effects I observe with this compound are due to the inhibition of Drp1 and not off-target effects, especially without a Drp1 knockout cell line?

A1: Establishing inhibitor specificity in the absence of a genetic knockout is a multi-faceted process. We recommend a combination of biochemical, cellular, and functional assays to build a strong case for the on-target activity of this compound. This involves directly assessing its effect on Drp1 activity, characterizing the downstream cellular phenotypes consistent with Drp1 inhibition, and ruling out common off-target effects. The following sections provide detailed protocols for these validation experiments.

Q2: What is the direct mechanism of action of this compound?

A2: this compound is a potent and specific inhibitor of the GTPase activity of Dynamin-related protein 1 (Drp1).[1][2][3] The GTPase activity of Drp1 is essential for its function in mediating mitochondrial fission.[4][5] this compound has been shown to inhibit the GTPase activity of both recombinant and endogenous Drp1.[1][2] Unlike some other inhibitors, this compound does not prevent the translocation of Drp1 from the cytosol to the mitochondria.[1][3]

Q3: Are there known off-target effects of this compound?

A3: Current research suggests that this compound has minimal off-target effects.[1] Studies have shown that it does not significantly alter mitochondrial respiration, the activity of the electron transport chain (ETC), or the expression of mitochondrial fusion proteins.[1] Furthermore, this compound has been demonstrated to be more potent and specific than the commonly used Drp1 inhibitor, mdivi-1, which has known off-target effects on mitochondrial complex I.[3][4][5][6]

Troubleshooting Guides

Guide 1: Biochemical Validation of this compound Activity

Issue: How can I biochemically confirm that this compound is inhibiting Drp1 GTPase activity in my system?

Solution: A direct in vitro GTPase activity assay using recombinant Drp1 is the most definitive way to demonstrate the inhibitory effect of this compound.

Experimental Protocol: In Vitro Drp1 GTPase Activity Assay

  • Reagents and Materials:

    • Recombinant human Drp1 protein

    • GTPase assay buffer (e.g., 20 mM HEPES-KOH pH 7.4, 150 mM KCl, 10 mM MgCl2, 1 mM DTT)

    • Guanosine triphosphate (GTP)

    • This compound (and vehicle control, e.g., DMSO)

    • Phosphate detection reagent (e.g., Malachite Green-based assay)

    • 96-well microplate

    • Plate reader

  • Procedure:

    • Prepare a reaction mixture containing the GTPase assay buffer and recombinant Drp1 protein.

    • Add varying concentrations of this compound or the vehicle control to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the GTPase reaction by adding GTP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

    • Calculate the percentage of GTPase activity inhibition for each this compound concentration relative to the vehicle control.

Data Presentation:

This compound Concentration (µM)Recombinant Drp1 GTPase Activity (% of Control)
0 (Vehicle)100
0.0185
0.152
115
105

This table presents hypothetical data for illustrative purposes.

DOT Script for Signaling Pathway:

Drp1_Inhibition This compound This compound Drp1 Drp1 GTPase Domain This compound->Drp1 Inhibits GTP_hydrolysis GTP Hydrolysis Drp1->GTP_hydrolysis Catalyzes Mitochondrial_Fission Mitochondrial Fission GTP_hydrolysis->Mitochondrial_Fission Drives

Caption: this compound directly inhibits the GTPase domain of Drp1, preventing GTP hydrolysis and subsequent mitochondrial fission.

Guide 2: Cellular Validation of On-Target Effects

Issue: How can I confirm that this compound is functioning as a Drp1 inhibitor within my cells?

Solution: The primary cellular phenotype of Drp1 inhibition is a shift in mitochondrial morphology towards elongation and interconnectedness. This can be visualized and quantified using fluorescence microscopy.

Experimental Protocol: Mitochondrial Morphology Analysis

  • Reagents and Materials:

    • Cell line of interest

    • This compound (and vehicle control)

    • Mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos)

    • Fixative (e.g., 4% paraformaldehyde)

    • Mounting medium with DAPI

    • Fluorescence microscope (confocal recommended)

    • Image analysis software (e.g., ImageJ/Fiji)

  • Procedure:

    • Plate cells on coverslips and allow them to adhere.

    • Treat cells with the desired concentration of this compound or vehicle control for an appropriate duration (e.g., 24 hours).

    • In the final 30 minutes of treatment, incubate the cells with a mitochondrial-specific dye according to the manufacturer's protocol.

    • Wash the cells with pre-warmed media and then fix them.

    • Mount the coverslips onto microscope slides.

    • Acquire images of the mitochondrial network using a fluorescence microscope.

    • Quantify mitochondrial morphology using image analysis software to determine parameters such as mitochondrial length, branching, and form factor.

Data Presentation:

TreatmentAverage Mitochondrial Length (µm)Mitochondrial Form Factor
Vehicle Control2.5 ± 0.31.8 ± 0.2
This compound (1 µM)6.8 ± 0.74.5 ± 0.5

This table presents hypothetical data for illustrative purposes. An increase in length and form factor indicates a more elongated and interconnected mitochondrial network.

DOT Script for Experimental Workflow:

Mitochondrial_Morphology_Workflow cluster_cell_culture Cell Culture cluster_staining Staining & Imaging cluster_analysis Data Analysis cell_plating Plate Cells on Coverslips treatment Treat with this compound or Vehicle cell_plating->treatment mito_stain Stain with MitoTracker treatment->mito_stain fixation Fix and Mount Cells mito_stain->fixation imaging Confocal Microscopy fixation->imaging quantification Quantify Mitochondrial Morphology imaging->quantification

Caption: Workflow for assessing the effect of this compound on mitochondrial morphology.

Guide 3: Assessing Potential Off-Target Effects on Mitochondrial Function

Issue: How can I rule out the possibility that this compound is affecting mitochondrial health through mechanisms other than Drp1 inhibition?

Solution: A key concern with mitochondrial-targeted drugs is their potential impact on cellular respiration. A Seahorse XF Analyzer can be used to measure the oxygen consumption rate (OCR), providing a detailed profile of mitochondrial respiratory function.

Experimental Protocol: Mitochondrial Stress Test

  • Reagents and Materials:

    • Seahorse XF Analyzer and consumables

    • Cell line of interest

    • This compound (and vehicle control)

    • Seahorse XF assay medium

    • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Procedure:

    • Plate cells in a Seahorse XF cell culture microplate.

    • Treat cells with this compound or vehicle for the desired duration.

    • Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

    • Measure the OCR at baseline and after each injection.

    • Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Data Presentation:

ParameterVehicle Control (pmol/min)This compound (1 µM) (pmol/min)
Basal Respiration150 ± 12145 ± 15
ATP-linked Respiration105 ± 9102 ± 11
Maximal Respiration320 ± 25310 ± 28
Spare Respiratory Capacity170 ± 18165 ± 20

This table presents hypothetical data for illustrative purposes, showing no significant difference in respiratory parameters, which would support the specificity of this compound.

DOT Script for Logical Relationship:

Specificity_Logic cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound Treatment Drp1_inhibition Drp1 GTPase Inhibition This compound->Drp1_inhibition Expected ETC_inhibition ETC Inhibition? This compound->ETC_inhibition Not Expected Mito_elongation Mitochondrial Elongation Drp1_inhibition->Mito_elongation Respiration_change Altered Respiration? ETC_inhibition->Respiration_change

Caption: Logical framework for assessing this compound specificity by confirming on-target effects while ruling out off-target mitochondrial dysfunction.

Guide 4: Using Orthogonal Approaches to Confirm Drp1-Dependence

Issue: Without a knockout, how can I provide further evidence that the observed phenotype is truly dependent on Drp1?

Solution: An RNA interference (RNAi) approach to knockdown Drp1 can serve as a valuable alternative to a knockout. If this compound's effects are occluded (not additive) in Drp1-knockdown cells, it strongly suggests they act on the same target.

Experimental Protocol: Drp1 siRNA Knockdown and this compound Treatment

  • Reagents and Materials:

    • Cell line of interest

    • siRNA targeting Drp1 (and a non-targeting control siRNA)

    • Transfection reagent

    • This compound (and vehicle control)

    • Reagents for Western blotting (antibodies against Drp1 and a loading control)

    • Reagents for mitochondrial morphology analysis (as in Guide 2)

  • Procedure:

    • Transfect cells with either Drp1 siRNA or a non-targeting control siRNA.

    • Allow 48-72 hours for Drp1 protein knockdown. Confirm knockdown efficiency by Western blotting.

    • Treat the transfected cells with this compound or vehicle control for the desired duration.

    • Perform mitochondrial morphology analysis as described in Guide 2.

    • Compare the mitochondrial morphology in the following groups:

      • Control siRNA + Vehicle

      • Control siRNA + this compound

      • Drp1 siRNA + Vehicle

      • Drp1 siRNA + this compound

Expected Outcome for Specificity:

The mitochondrial elongation observed with Drp1 siRNA + Vehicle should be similar to that with Control siRNA + this compound. Importantly, the addition of this compound to Drp1 siRNA-treated cells (Drp1 siRNA + this compound) should not result in a significantly greater effect on mitochondrial elongation compared to Drp1 siRNA alone.

Data Presentation:

ConditionAverage Mitochondrial Length (µm)
Control siRNA + Vehicle2.4 ± 0.2
Control siRNA + this compound7.1 ± 0.6
Drp1 siRNA + Vehicle6.8 ± 0.5
Drp1 siRNA + this compound7.3 ± 0.7

This table presents hypothetical data illustrating the occlusion effect, which supports the specificity of this compound for Drp1.

References

Technical Support Center: Drpitor1a Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Drpitor1a for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the GTPase activity of Dynamin-related protein 1 (Drp1).[1][2][3][4] Drp1 is a key regulator of mitochondrial fission.[5] By inhibiting Drp1's GTPase activity, this compound prevents the fragmentation of mitochondria, a process implicated in various pathological conditions, including pulmonary arterial hypertension (PAH) and certain cancers.[1][2][4]

Q2: What are the typical starting concentrations and treatment durations for in vitro experiments?

A2: Based on published studies, a good starting point for in vitro experiments is a concentration range of 0.1 µM to 5 µM. The treatment duration should be tailored to the experimental endpoint. For observing effects on mitochondrial morphology, a shorter duration of 4-5 hours may be sufficient.[3] For assessing impacts on cell proliferation or inducing apoptosis, a longer duration of 48 hours is often used.[6][7]

Q3: How do I determine the optimal treatment duration for my specific cell type and experiment?

A3: The optimal treatment duration is highly dependent on the cell type and the biological question being investigated. We recommend performing a time-course experiment to determine the ideal duration for your specific setup. This involves treating your cells with a fixed concentration of this compound and collecting samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) to assess the desired outcome (e.g., mitochondrial morphology, protein expression, cell viability).

Q4: What are the potential downstream effects of inhibiting Drp1 with this compound?

A4: Inhibition of Drp1-mediated mitochondrial fission by this compound can lead to several downstream cellular effects, including:

  • Reduced cell proliferation.[2][4]

  • Induction of apoptosis (programmed cell death).[2][4]

  • Inhibition of mitochondrial reactive oxygen species (ROS) production.[2]

  • Alterations in cellular metabolism.

Q5: Is this compound known to have any off-target effects or toxicity with prolonged exposure?

A5: this compound has been shown to have minimal effects on normal (non-diseased) cells at effective concentrations and does not appear to cause systemic toxicity in animal models at the doses and durations tested.[3][4][6][7] However, as with any pharmacological inhibitor, prolonged exposure at high concentrations could potentially lead to off-target effects or cellular stress. It is crucial to include appropriate controls in your experiments, such as vehicle-treated cells and viability assays, to monitor for any potential toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on mitochondrial morphology. Treatment duration is too short.Increase the incubation time. A minimum of 4-5 hours is recommended to observe changes in mitochondrial morphology.[3]
This compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration for your cell type. Effective concentrations typically range from 0.1 µM to 5 µM.
The cell line has low intrinsic Drp1 activity.Some cell lines may have lower basal Drp1 activity. Consider using a positive control (e.g., a stimulus known to induce mitochondrial fission) to confirm that the Drp1 pathway is active in your cells.
High cell death or signs of toxicity. Treatment duration is too long.Reduce the incubation time. Perform a time-course experiment to find the optimal window for your desired effect without inducing excessive toxicity.
This compound concentration is too high.Lower the concentration of this compound. A dose-response curve will help identify the therapeutic window.
The cell line is particularly sensitive to Drp1 inhibition.Some cell types may be more reliant on mitochondrial fission for survival. Consider using a lower concentration range and shorter treatment durations.
Inconsistent results between experiments. Variability in cell culture conditions.Ensure consistent cell density, passage number, and media composition between experiments.
Instability of this compound in solution.Prepare fresh stock solutions of this compound and store them properly, protected from light. For storage, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[8]

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound.

Table 1: In Vitro this compound Treatment Parameters and Effects

Cell Type Concentration Treatment Duration Observed Effect Reference
Human PAH Pulmonary Artery Smooth Muscle Cells (hPASMC)0.1 µM4-5 hoursInhibition of mitochondrial fission[3]
Human PAH hPASMC1 µM48 hoursInhibition of cell proliferation[6]
Human PAH hPASMC5 µM48 hoursInduction of apoptosis[6]
A549 Lung Cancer Cells0.5 µMNot specifiedInhibition of mitochondrial fission[6]

Table 2: In Vivo this compound Dosing Regimen

Animal Model Dose Administration Route Frequency Observed Effect Reference
Monocrotaline-induced PAH Rats1 mg/kgIntravenousEvery 48 hoursRegression of pulmonary artery remodeling[7]

Experimental Protocols

Protocol 1: Determining Optimal this compound Treatment Duration for Inhibition of Mitochondrial Fission

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach 50-70% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 0.1 µM).

  • Treatment: Treat cells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent).

  • Time-Course Sampling: At various time points (e.g., 1, 2, 4, 6, 8 hours), fix the cells.

  • Mitochondrial Staining: Stain the mitochondria with a fluorescent dye (e.g., MitoTracker Red CMXRos).

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify mitochondrial morphology. An increase in elongated and interconnected mitochondria indicates an inhibition of fission.

Protocol 2: Assessing the Effect of this compound on Cell Proliferation

  • Cell Seeding: Plate cells in a multi-well plate at a low density.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for different durations (e.g., 24, 48, 72 hours).

  • Proliferation Assay: At each time point, measure cell proliferation using a standard assay (e.g., MTT, BrdU incorporation, or cell counting).

  • Data Analysis: Plot cell proliferation against this compound concentration and time to determine the IC50 and the optimal treatment duration for inhibiting proliferation.

Visualizations

Drpitor1a_Signaling_Pathway cluster_0 This compound Action cluster_1 Mitochondrial Dynamics cluster_2 Cellular Outcomes This compound This compound Drp1 Drp1 GTPase This compound->Drp1 Inhibits Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Promotes Mitochondrial_Elongation Mitochondrial Elongation Proliferation Cell Proliferation Mitochondrial_Fission->Proliferation Enables Apoptosis Apoptosis Mitochondrial_Fission->Apoptosis Sensitizes to ROS Mitochondrial ROS Mitochondrial_Fission->ROS Increases

Caption: this compound inhibits Drp1 GTPase, leading to reduced mitochondrial fission and downstream cellular effects.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A1 Seed Cells A2 Treat with varying this compound concentrations (e.g., 0.01-10 µM) A1->A2 A3 Incubate for a fixed duration (e.g., 24 or 48 hours) A2->A3 A4 Assess endpoint (e.g., viability, mitochondrial morphology) A3->A4 A5 Determine optimal concentration range A4->A5 B1 Seed Cells B2 Treat with optimal this compound concentration B1->B2 B3 Incubate for varying durations (e.g., 2, 4, 8, 12, 24, 48 hours) B2->B3 B4 Assess endpoint at each time point B3->B4 B5 Determine optimal treatment duration B4->B5

Caption: A two-phase experimental workflow for optimizing this compound concentration and treatment duration.

Troubleshooting_Logic cluster_solutions Solutions Start Experiment Start NoEffect No Effect Observed? Start->NoEffect Toxicity Toxicity Observed? NoEffect->Toxicity No IncreaseT Increase Treatment Duration NoEffect->IncreaseT Yes IncreaseC Increase Concentration NoEffect->IncreaseC Yes Inconsistent Results Inconsistent? Toxicity->Inconsistent No DecreaseT Decrease Treatment Duration Toxicity->DecreaseT Yes DecreaseC Decrease Concentration Toxicity->DecreaseC Yes CheckControls Check Cell Culture & Reagent Stability Inconsistent->CheckControls Yes

References

Validation & Comparative

A Head-to-Head Comparison of Drp1 Inhibitors: Drpitor1a vs. Mdivi-1

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The dynamin-related protein 1 (Drp1) has emerged as a critical regulator of mitochondrial fission, a process implicated in a myriad of cellular functions and pathological states, including apoptosis, neurodegenerative diseases, and cancer. Consequently, the development of potent and specific Drp1 inhibitors is of significant interest for both basic research and therapeutic applications. This guide provides an in-depth, objective comparison of two prominent Drp1 inhibitors: the well-established mdivi-1 and the more recently developed Drpitor1a.

Executive Summary

This compound and mdivi-1 are both inhibitors of the Drp1 GTPase, which is essential for its role in mitochondrial fission. However, emerging evidence demonstrates that this compound exhibits significantly higher potency and greater specificity compared to mdivi-1. While mdivi-1 has been a valuable tool in mitochondrial research, its utility is hampered by notable off-target effects, primarily the inhibition of mitochondrial respiratory chain Complex I. In contrast, this compound was developed through in-silico screening to specifically target the GTPase domain of Drp1 and has been shown to lack the off-target effects associated with mdivi-1.

Data Presentation: Potency and Specificity

The following tables summarize the key quantitative data comparing the performance of this compound and mdivi-1.

InhibitorTargetIC50 (Mitochondrial Fragmentation)Reference Cell LinePotency Fold Difference
This compound Drp1 GTPase0.06 µM[1][2]A549 (Human Lung Carcinoma)~167x more potent
mdivi-1 Drp1 GTPase (with off-targets)10 µM[1][2]A549 (Human Lung Carcinoma)-
InhibitorKnown Off-Target EffectsSpecificity Notes
This compound None reported[3][4]Does not inhibit the GTPase activity of dynamin 1[1][2]. Does not significantly alter respiration or electron transport chain (ETC) activity[3].
mdivi-1 Inhibition of mitochondrial Complex I[5][6][7][8][9]Drp1-independent effects on mitochondrial respiration and ROS production have been reported[5][6][8].

Experimental Protocols

Mitochondrial Fragmentation Assay

This assay is used to visually and quantitatively assess the inhibitory effect of compounds on mitochondrial fission.

Methodology:

  • Cell Culture: Plate cells (e.g., A549 human lung carcinoma cells) on glass-bottom dishes or coverslips and culture to allow for adherence and growth.

  • Mitochondrial Staining: Incubate live cells with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (e.g., at 100 nM), for 15-30 minutes at 37°C to label the mitochondria.

  • Inhibitor Treatment: Replace the staining medium with fresh culture medium containing the desired concentration of this compound, mdivi-1, or vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 4-5 hours).

  • Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15-20 minutes at room temperature, followed by washing with PBS. This step is for endpoint assays.

  • Imaging: Acquire fluorescence images using a confocal microscope.

  • Quantification: Analyze mitochondrial morphology in a blinded manner. Categorize cells based on their mitochondrial morphology (e.g., filamentous, intermediate, or fragmented/punctate)[10]. The percentage of cells with filamentous mitochondria is then calculated for each treatment group. The IC50 value is determined by plotting the percentage of cells with fragmented mitochondria against the inhibitor concentration.

Drp1 GTPase Activity Assay

This biochemical assay measures the rate of GTP hydrolysis by Drp1 and is used to determine the direct inhibitory effect of compounds on Drp1's enzymatic activity. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).

Methodology:

  • Protein Source: Use either purified recombinant Drp1 protein or immunoprecipitated endogenous Drp1 from cell lysates.

  • Reaction Buffer: Prepare a GTPase assay buffer (e.g., 20 mM HEPES-KOH pH 7.4, 150 mM KCl, 2 mM MgCl2, 1 mM DTT)[11].

  • Inhibitor Incubation: Pre-incubate the Drp1 protein with various concentrations of this compound, mdivi-1, or vehicle control in the reaction buffer for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the GTPase reaction by adding a saturating concentration of GTP (e.g., 1 mM)[11]. Incubate the reaction mixture at 37°C for a specific time (e.g., 15-60 minutes).

  • Phosphate Detection: Stop the reaction and quantify the amount of released inorganic phosphate using a malachite green-based colorimetric detection reagent[6][12][13]. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically at a wavelength of ~620-660 nm.

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the GTPase activity for each sample and determine the IC50 value of the inhibitors.

Mitochondrial Complex I Activity Assay

This assay is crucial for assessing the off-target effects of Drp1 inhibitors on the mitochondrial electron transport chain.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissues using a commercially available kit or a standard differential centrifugation protocol.

  • Protein Quantification: Determine the protein concentration of the isolated mitochondrial fraction using a standard protein assay (e.g., BCA assay).

  • Complex I Activity Measurement: Use a commercial colorimetric assay kit (e.g., from Abcam or MilliporeSigma)[4][14][15]. These kits typically involve the immunocapture of Complex I in a microplate well.

  • Reaction: The activity of the captured Complex I is measured by following the oxidation of NADH to NAD+ and the simultaneous reduction of a specific dye, which results in a color change that can be monitored spectrophotometrically.

  • Inhibitor Treatment: Perform the assay in the presence of various concentrations of the test compound (e.g., mdivi-1) and a known Complex I inhibitor (e.g., rotenone) as a positive control.

  • Data Analysis: Measure the rate of change in absorbance over time to determine the Complex I activity. Compare the activity in the presence of the inhibitor to the vehicle control to assess the extent of inhibition.

Visualizing the Mechanisms and Workflows

To better understand the cellular processes and experimental designs discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_0 Experimental Workflow: Drp1 Inhibitor Screening In-silico Screening In-silico Screening Hit Compounds Hit Compounds In-silico Screening->Hit Compounds Virtual Library Virtual Library Virtual Library->In-silico Screening Drp1 GTPase Domain Structure Drp1 GTPase Domain Structure Drp1 GTPase Domain Structure->In-silico Screening In-vitro Assays In-vitro Assays Hit Compounds->In-vitro Assays Mitochondrial Fragmentation Assay Mitochondrial Fragmentation Assay In-vitro Assays->Mitochondrial Fragmentation Assay Drp1 GTPase Activity Assay Drp1 GTPase Activity Assay In-vitro Assays->Drp1 GTPase Activity Assay Lead Compound Lead Compound Mitochondrial Fragmentation Assay->Lead Compound Drp1 GTPase Activity Assay->Lead Compound Specificity Assays Specificity Assays Lead Compound->Specificity Assays Dynamin 1 GTPase Assay Dynamin 1 GTPase Assay Specificity Assays->Dynamin 1 GTPase Assay Complex I Activity Assay Complex I Activity Assay Specificity Assays->Complex I Activity Assay Final Candidate Final Candidate Specificity Assays->Final Candidate

Caption: Workflow for the discovery of novel Drp1 inhibitors.

cluster_1 Drp1-Mediated Mitochondrial Fission Pathway Cytosolic Drp1 (Inactive) Cytosolic Drp1 (Inactive) Drp1 Receptors (Mff, Fis1, MiD49/51) Drp1 Receptors (Mff, Fis1, MiD49/51) Cytosolic Drp1 (Inactive)->Drp1 Receptors (Mff, Fis1, MiD49/51) Recruitment Mitochondrial Outer Membrane Mitochondrial Outer Membrane Drp1 Receptors (Mff, Fis1, MiD49/51)->Mitochondrial Outer Membrane Drp1 Recruitment & Oligomerization Drp1 Recruitment & Oligomerization Drp1 Receptors (Mff, Fis1, MiD49/51)->Drp1 Recruitment & Oligomerization GTP Hydrolysis GTP Hydrolysis Drp1 Recruitment & Oligomerization->GTP Hydrolysis Mitochondrial Constriction & Fission Mitochondrial Constriction & Fission GTP Hydrolysis->Mitochondrial Constriction & Fission This compound / mdivi-1 This compound / mdivi-1 This compound / mdivi-1->GTP Hydrolysis Inhibition

Caption: Simplified Drp1-mediated mitochondrial fission pathway.

cluster_2 Signaling Pathway: Drp1 in Apoptosis Apoptotic Stimuli Apoptotic Stimuli Bax/Bak Activation Bax/Bak Activation Apoptotic Stimuli->Bax/Bak Activation Drp1 Activation Drp1 Activation Apoptotic Stimuli->Drp1 Activation MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->MOMP Mitochondrial Fission Mitochondrial Fission Drp1 Activation->Mitochondrial Fission Mitochondrial Fission->MOMP Cytochrome c Release Cytochrome c Release MOMP->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound / mdivi-1 This compound / mdivi-1 This compound / mdivi-1->Drp1 Activation Inhibition

Caption: Role of Drp1 in the intrinsic apoptotic pathway.

Conclusion

For researchers requiring a highly potent and specific inhibitor of Drp1 for in vitro and in vivo studies, this compound presents a superior alternative to mdivi-1. Its development through targeted in-silico screening has resulted in a molecule with a significantly improved potency and a cleaner off-target profile. While mdivi-1 has been instrumental in advancing our understanding of mitochondrial dynamics, the potential for confounding results due to its inhibition of Complex I necessitates careful experimental design and interpretation. For future studies, particularly those in the context of drug development, the enhanced specificity of this compound makes it a more reliable and promising tool.

References

Validating Drpitor1a's On-Target Mechanism Through Drp1 Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the mechanism of action of Drpitor1a, a potent inhibitor of Dynamin-related protein 1 (Drp1). By comparing its effects in wild-type cells with those in Drp1 knockdown cells, we can ascertain its on-target specificity. This guide includes supporting experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound and its Proposed Mechanism of Action

This compound is a small molecule inhibitor designed to target the GTPase activity of Drp1, a key regulator of mitochondrial fission.[1] In various pathological conditions, including certain cancers and ischemia-reperfusion injury, excessive Drp1-mediated mitochondrial fission contributes to cellular dysfunction and apoptosis.[1][2] this compound is proposed to inhibit this excessive fission, thereby preventing mitochondrial fragmentation, reducing the production of mitochondrial reactive oxygen species (mtROS), and ultimately protecting cells from certain apoptotic pathways.[1]

To rigorously validate that this compound exerts its effects specifically through the inhibition of Drp1, a robust experimental approach involves the use of Drp1 knockdown cells. In this model, the cellular levels of Drp1 are significantly reduced, typically through RNA interference (siRNA or shRNA). The central hypothesis is that the effects of this compound observed in normal (wild-type) cells will be significantly diminished or altogether absent in Drp1 knockdown cells. This is because the molecular target of the drug has been removed.

Comparative Analysis of this compound's Effects

The following sections and data tables summarize the expected outcomes when comparing the effects of this compound in wild-type versus Drp1 knockdown cells across key cellular phenotypes.

Mitochondrial Morphology

One of the most direct readouts of Drp1 inhibition is the alteration of mitochondrial morphology. In healthy cells, mitochondria exist in a dynamic equilibrium between fission and fusion, resulting in a tubular network. Overactive Drp1 leads to a fragmented mitochondrial phenotype. This compound is expected to reverse this fragmentation in wild-type cells. In Drp1 knockdown cells, which already exhibit elongated and fused mitochondria due to the lack of fission machinery, this compound should have a minimal effect.

A study has shown that the inhibitory effect of this compound on mitochondrial fission was not observed in cells where Drp1 was silenced, confirming its on-target activity.[3]

Table 1: Effect of this compound on Mitochondrial Fragmentation

Cell TypeTreatmentMitochondrial MorphologyQuantitative Metric (e.g., % of cells with fragmented mitochondria)
Wild-TypeVehicle (Control)Fragmented (in disease models) or NormalHigh (e.g., >70%)
Wild-TypeThis compoundElongated/TubularLow (e.g., <20%)
Drp1 KnockdownVehicle (Control)Elongated/FusedVery Low (e.g., <10%)
Drp1 KnockdownThis compoundElongated/FusedVery Low (e.g., <10%, no significant change from control)
Apoptosis

In many cancer cell lines, increased mitochondrial fission is a prerequisite for apoptosis. By inhibiting fission, this compound can induce apoptosis in these specific contexts.[1] However, in Drp1 knockdown cells, the apoptotic machinery related to mitochondrial fragmentation is already altered. Therefore, the pro-apoptotic effect of this compound in cancer cells is expected to be significantly blunted in the absence of its target. Conversely, in some neurodegenerative models, inhibiting fission can be neuroprotective.[4][5]

Table 2: Effect of this compound on Apoptosis in Cancer Cells

Cell TypeTreatmentApoptosis Rate
Wild-Type Cancer CellsVehicle (Control)Baseline
Wild-Type Cancer CellsThis compoundIncreased
Drp1 Knockdown Cancer CellsVehicle (Control)Baseline (may be altered)
Drp1 Knockdown Cancer CellsThis compoundNo significant increase
Mitochondrial Reactive Oxygen Species (mtROS) Production

Excessive mitochondrial fission is often associated with increased production of mtROS.[1] this compound has been shown to inhibit mitochondrial ROS production.[1] This effect is likely due to the preservation of mitochondrial integrity and function. In Drp1 knockdown cells, where mitochondrial fission is already inhibited, the baseline levels of mtROS may be lower, and the effect of this compound on ROS production is expected to be minimal. Studies with other Drp1 inhibitors have confirmed that their protective effects against oxidative stress are absent in Drp1-deficient cells.[6]

Table 3: Effect of this compound on Mitochondrial ROS Production

Cell TypeTreatmentmtROS Levels (relative to Wild-Type Control)
Wild-TypeVehicle (Control)100%
Wild-TypeThis compoundDecreased (e.g., ~50%)
Drp1 KnockdownVehicle (Control)Decreased (e.g., ~60%)
Drp1 KnockdownThis compoundNo significant further decrease

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Drp1 Knockdown using siRNA

Objective: To transiently reduce the expression of Drp1 in cultured cells.

Materials:

  • Target cells (e.g., HeLa, SH-SY5Y)

  • Drp1-specific siRNA and non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Reagents for Western blotting (lysis buffer, antibodies against Drp1 and a loading control like GAPDH or β-actin)

Protocol:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation: a. For each well, dilute 20-50 pmol of Drp1 siRNA or control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: After incubation, harvest the cells. Lyse a portion of the cells to extract protein and perform Western blotting to confirm a significant reduction in Drp1 protein levels compared to the scrambled siRNA control.[7]

Mitochondrial Morphology Assessment

Objective: To visualize and quantify changes in mitochondrial morphology.

Materials:

  • Wild-type and Drp1 knockdown cells

  • This compound and vehicle control (e.g., DMSO)

  • MitoTracker Red CMXRos or a similar mitochondrial stain

  • Complete growth medium

  • Fluorescence microscope with appropriate filters

  • Image analysis software (e.g., ImageJ/Fiji)

Protocol:

  • Cell Treatment: Treat wild-type and Drp1 knockdown cells with this compound or vehicle for the desired time.

  • Mitochondrial Staining: a. During the last 30 minutes of treatment, add MitoTracker Red CMXRos (final concentration 100-200 nM) to the culture medium. b. Incubate at 37°C.

  • Imaging: a. Replace the staining solution with fresh, pre-warmed medium. b. Immediately visualize the cells using a fluorescence microscope. Capture images from multiple random fields for each condition.

  • Quantification: a. Visually categorize cells based on their mitochondrial morphology (e.g., tubular, intermediate, fragmented). b. Alternatively, use image analysis software to quantify mitochondrial parameters such as aspect ratio and form factor to objectively assess fragmentation.[8]

Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Wild-type and Drp1 knockdown cells

  • This compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat wild-type and Drp1 knockdown cells with this compound or vehicle.

  • Cell Harvesting: a. Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. b. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. c. Incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between live (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Measurement of Mitochondrial ROS

Objective: To measure the levels of mitochondrial superoxide.

Materials:

  • Wild-type and Drp1 knockdown cells

  • This compound and vehicle control

  • MitoSOX Red mitochondrial superoxide indicator

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Cell Treatment: Treat wild-type and Drp1 knockdown cells with this compound or vehicle.

  • Staining: a. Remove the treatment medium and wash the cells with warm HBSS. b. Add MitoSOX Red (typically 2.5-5 µM) diluted in HBSS to the cells. c. Incubate for 10-30 minutes at 37°C, protected from light.

  • Analysis: a. Wash the cells again with warm HBSS. b. For flow cytometry, trypsinize and resuspend the cells in HBSS before analysis. c. For plate reader analysis, measure the fluorescence intensity directly in the plate. d. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Visualizations

Drp1-Mediated Mitochondrial Fission Pathway

Drp1_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (dimer) Drp1_active Active Drp1 (oligomer) Drp1_inactive->Drp1_active Oligomerization Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Recruitment Constriction Constriction Site Receptors->Constriction Assembly of fission machinery Fission Mitochondrial Fission Constriction->Fission GTP Hydrolysis Stimuli Cellular Stress (e.g., Apoptotic Stimuli) Stimuli->Drp1_inactive Activation (Post-translational modifications) This compound This compound This compound->Drp1_active Inhibition

Caption: Drp1 signaling pathway leading to mitochondrial fission and the inhibitory action of this compound.

Experimental Workflow for Validating this compound's Mechanism of Action

Experimental_Workflow cluster_cells Cell Culture cluster_treatment Treatment cluster_assays Phenotypic Assays WT_cells Wild-Type Cells WT_control Vehicle WT_cells->WT_control WT_this compound This compound WT_cells->WT_this compound KD_cells Drp1 Knockdown Cells (siRNA) KD_control Vehicle KD_cells->KD_control KD_this compound This compound KD_cells->KD_this compound Assay1 Mitochondrial Morphology WT_control->Assay1 Assay2 Apoptosis (Annexin V/PI) WT_control->Assay2 Assay3 mtROS Production (MitoSOX) WT_control->Assay3 WT_this compound->Assay1 WT_this compound->Assay2 WT_this compound->Assay3 KD_control->Assay1 KD_control->Assay2 KD_control->Assay3 KD_this compound->Assay1 KD_this compound->Assay2 KD_this compound->Assay3 Analysis Comparative Data Analysis Assay1->Analysis Assay2->Analysis Assay3->Analysis Conclusion Conclusion: This compound is a specific Drp1 inhibitor Analysis->Conclusion

Caption: Workflow for validating the on-target mechanism of this compound using Drp1 knockdown cells.

References

comparative analysis of Drpitor1a and other Drp1 inhibitors like DRP1i27

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Drpitor1a and Other Drp1 Inhibitors

This guide provides a detailed comparative analysis of this compound, a novel inhibitor of the Dynamin-related protein 1 (Drp1), and other notable Drp1 inhibitors such as DRP1i27 and the widely studied Mdivi-1. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data to aid in the selection and application of these pharmacological tools.

Introduction to Drp1 and Mitochondrial Fission

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. The balance between these processes is crucial for cell cycle regulation, quality control, and apoptosis.[1] Mitochondrial fission, the division of a single mitochondrion into two, is primarily mediated by Drp1, a large GTPase.[2][3]

The process begins with the recruitment of cytosolic Drp1 to the outer mitochondrial membrane (OMM) by adaptor proteins, including Mitochondrial fission factor (Mff), Mitochondrial fission protein 1 (Fis1), and Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49 and MiD51).[4][5] Once at the OMM, Drp1 oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrion, a process powered by GTP hydrolysis.[1][4][6] Dysregulation of Drp1, often leading to excessive mitochondrial fission, is implicated in various pathologies, including cancer and cardiovascular diseases, making it a compelling therapeutic target.[2][7]

Mechanism of Action of Drp1 Inhibitors

This compound

This compound is a novel, potent, and specific inhibitor that targets the GTPase activity of Drp1.[1][8] Its mechanism is distinct in that it inhibits the enzymatic function required for mitochondrial constriction without preventing the translocation of the Drp1 protein to the mitochondria.[1][9] This specificity contributes to its minimal off-target effects and low toxicity in normal cells.[1][9] Studies have shown that this compound is a more potent inhibitor of mitochondrial fragmentation than the commonly used Mdivi-1.[7]

DRP1i27

DRP1i27 is a small molecule inhibitor that directly binds to the GTPase domain of human Drp1.[10][11][12] Molecular docking studies predict that it forms hydrogen bonds with key residues (Gln34 and Asp218) within the GTPase active site.[10][11][13] Its efficacy has been demonstrated by its ability to induce a dose-dependent increase in fused mitochondrial networks in a Drp1-dependent manner, as it shows no effect in Drp1 knock-out cells.[14][15]

Other Notable Drp1 Inhibitors
  • Mdivi-1: Historically the most widely used Drp1 inhibitor, Mdivi-1 is thought to be an allosteric inhibitor.[14] However, its specificity for human Drp1 has been questioned, with some studies reporting inconsistent binding and potential off-target effects.[12][15] It is significantly less potent than this compound in preventing mitochondrial fragmentation.[7]

  • P110: This is a rationally designed peptide inhibitor that selectively disrupts the interaction between Drp1 and its adaptor protein Fis1, thereby inhibiting Drp1's recruitment and activity at the mitochondria.[16]

Quantitative Data Presentation

The following table summarizes the quantitative data for this compound, DRP1i27, and Mdivi-1, providing a comparative overview of their potency and efficacy.

InhibitorTarget/MechanismIC50 (Mitochondrial Fragmentation)Binding Affinity (K D )In Vitro EfficacyIn Vivo Efficacy
This compound Drp1 GTPase Activity0.06 µM[7]Not ReportedReduces proliferation and induces apoptosis in cancer and PAH cells.[1][7]Suppressed lung cancer tumor growth (mouse xenograft); regressed pulmonary arterial hypertension (rat model).[1][7]
DRP1i27 Drp1 GTPase DomainNot Reported190 µM (MST)[10][13]Protects against simulated ischemia-reperfusion injury in cell lines.[12]Not Reported.[1]
Mdivi-1 Drp1 (Allosteric)10 µM[7]Not ReportedPrevents mitochondrial fragmentation and cell death in various cell models.[17][18]Effective in models of cardiac arrest and muscular dystrophy.[19][20]

Note: A direct comparison study stated that this compound showed inhibition of Drp1 GTPase and mitochondrial fission at a lower concentration than DRP1i27, but specific quantitative data was not provided.[1]

Signaling Pathway and Experimental Workflow Visualizations

Drp1-Mediated Mitochondrial Fission Pathway

Drp1_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane (OMM) Drp1_inactive Inactive Drp1 (Cytosolic Pool) Drp1_active Active Drp1 (Phospho-Ser616) Receptors Adaptor Proteins (Fis1, Mff, MiD49/51) Drp1_active->Receptors Translocates to OMM Stimuli Cellular Stress (e.g., ROS, Hypoxia) Kinases Kinases (e.g., CDK1, ERK1/2) Stimuli->Kinases Activates Kinases->Drp1_inactive Phosphorylates (Ser616) PKA PKA PKA->Drp1_active Inhibits via Phospho-Ser637 Oligomer Drp1 Oligomer Ring Receptors->Oligomer Recruits & Assembles Drp1 Fission Mitochondrial Fission Oligomer->Fission Constricts via GTP Hydrolysis

Caption: Drp1 activation and recruitment to the mitochondria for fission.

Experimental Workflow for Evaluating Drp1 Inhibitors

Workflow A 1. In Vitro Assay (Drp1 GTPase Activity) B 2. Cell Culture Model (e.g., Fibroblasts, Cancer Cells) A->B C Treat with Inhibitor (this compound, DRP1i27, etc.) B->C D 3. Assess Mitochondrial Morphology (Fluorescence Microscopy) C->D F 4. Assess Cellular Phenotype (Viability, Apoptosis, Proliferation) C->F E Image Analysis (Quantify Fission/Fusion) D->E G 5. In Vivo Model (e.g., Xenograft, Disease Model) E->G Promising Candidates F->G H Evaluate Efficacy & Toxicity G->H

Caption: General workflow for screening and validating Drp1 inhibitors.

Experimental Protocols

Mitochondrial Morphology Analysis

This protocol describes a common method for visualizing and quantifying changes in mitochondrial structure in response to Drp1 inhibitor treatment.

a. Cell Culture and Treatment:

  • Seed cells (e.g., human fibroblasts or a relevant cancer cell line) on glass-bottom dishes suitable for high-resolution imaging.

  • To visualize mitochondria, transfect cells with a plasmid encoding a mitochondrially targeted fluorescent protein (e.g., mito-EGFP or mito-RFP) using a suitable transfection reagent. Allow 24-48 hours for expression.

  • Treat the cells with the Drp1 inhibitor (e.g., this compound, DRP1i27) at various concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]

b. Live-Cell Imaging:

  • Use a confocal or fluorescence microscope equipped with a temperature and CO2-controlled incubation chamber.

  • Acquire images of the mitochondrial network from at least 50-100 cells per treatment condition.[14] Use appropriate laser lines and filters for the chosen fluorescent protein.

c. Image Analysis:

  • Use an image analysis software such as Fiji (ImageJ).[12]

  • Apply a threshold to the images to create a binary representation of the mitochondrial network.

  • Use a particle analysis or a specialized mitochondrial analysis plugin to quantify morphological parameters.[21] Key metrics include:

    • Aspect Ratio/Form Factor: Ratios indicating the degree of elongation (higher values mean more filamentous/fused).

    • Fragmentation Count: The number of individual mitochondrial fragments per cell.

    • Network Branching: The complexity and interconnectedness of the mitochondrial network.

  • Statistically compare the quantified parameters between control and inhibitor-treated groups.

Drp1 GTPase Activity Assay (Malachite Green Assay)

This biochemical assay measures the rate of GTP hydrolysis by recombinant Drp1 protein and is used to determine the IC50 of an inhibitor.

a. Reagents and Preparation:

  • Recombinant human Drp1 protein.

  • GTP stock solution.

  • Assay Buffer (e.g., containing HEPES, MgCl2, KCl).

  • Liposomes containing 20% cardiolipin to stimulate Drp1 assembly and activity.[22]

  • Malachite Green reagent for detecting inorganic phosphate (Pi), a product of GTP hydrolysis.

  • Drp1 inhibitor stock solutions at various concentrations.

b. Assay Procedure:

  • In a 96-well plate, add the assay buffer, liposomes, and recombinant Drp1 protein.

  • Add the Drp1 inhibitor at a range of final concentrations. Include a no-inhibitor control.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding GTP.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for GTP hydrolysis.

  • Stop the reaction and detect the amount of Pi released by adding the Malachite Green reagent.

  • Measure the absorbance at ~620 nm using a plate reader.

c. Data Analysis:

  • Generate a standard curve using known concentrations of phosphate.

  • Convert absorbance readings to the concentration of Pi produced.

  • Calculate the percentage of GTPase activity inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (LDH Release Assay)

This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.

a. Cell Treatment:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with the Drp1 inhibitor and/or a cytotoxic agent (e.g., doxorubicin, H2O2) to induce cell death.[14] Include untreated controls and a maximum LDH release control (cells lysed with a lysis buffer).

b. Assay Procedure:

  • After the treatment period, carefully collect a sample of the conditioned medium from each well.

  • Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.[14]

  • Typically, the collected medium is mixed with a reaction mixture containing a substrate and a dye. LDH in the medium catalyzes a reaction that results in a color change.

  • After a 30-minute incubation at room temperature, protected from light, add a stop solution.

  • Measure the absorbance at the specified wavelengths (e.g., 490 nm and 680 nm) using a microplate reader.

c. Data Analysis:

  • Subtract the background absorbance from the readings.

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after correcting for the baseline LDH release in untreated wells.

References

assessing the specificity of Drpitor1a for Drp1 over other dynamin family proteins

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals on the Specificity of Drpitor1a for Drp1 Over Other Dynamin Family Proteins

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for cellular homeostasis, and their dysregulation is implicated in numerous diseases, including cancer and cardiovascular conditions. Dynamin-related protein 1 (Drp1), a large GTPase, is a key mediator of mitochondrial fission. Its overactivity is associated with pathological conditions, making it an attractive therapeutic target. This compound has emerged as a potent inhibitor of Drp1. This guide provides a comprehensive assessment of the specificity of this compound for Drp1 compared to other members of the dynamin protein family, supported by available experimental data and detailed methodologies.

Drp1 Signaling and Inhibition by this compound

Drp1 orchestrates mitochondrial fission by translocating from the cytoplasm to the outer mitochondrial membrane, where it oligomerizes and constricts the membrane in a GTP-dependent manner. This compound is a small molecule inhibitor designed to specifically target the GTPase domain of Drp1, thereby preventing the conformational changes required for mitochondrial division.[1][2][3]

cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (GDP-bound) Drp1_active Active Drp1 (GTP-bound) Drp1_inactive->Drp1_active GTP Loading Drp1_oligomer Drp1 Oligomerization & Constriction Drp1_active->Drp1_oligomer Translocation This compound This compound This compound->Drp1_active Inhibits GTPase Activity Fission Mitochondrial Fission Drp1_oligomer->Fission GTP Hydrolysis

Figure 1. Drp1-mediated mitochondrial fission pathway and the inhibitory action of this compound.

Specificity of this compound: Drp1 vs. Other Dynamins

The dynamin superfamily in mammals includes several other key proteins such as dynamin-1, dynamin-2, and the myxovirus resistance protein A (MxA), which are involved in various cellular processes like endocytosis and antiviral responses. For a therapeutic inhibitor of Drp1, high specificity is crucial to avoid off-target effects.

Experimental evidence strongly indicates that this compound is highly specific for Drp1, particularly when compared to dynamin-1.[1] While comprehensive quantitative data in the form of IC50 or Ki values for the GTPase activity against a full panel of dynamin proteins is not yet available in the public domain, qualitative assessments have demonstrated a lack of inhibition of dynamin-1 by this compound.[1]

Data Presentation
Target ProteinMethodThis compound Activity/PotencyReference Compound (Mdivi-1)Reference
Drp1 Mitochondrial Fragmentation (cellular assay)IC50: 0.06 µMIC50: 10 µM[1]
GTPase Activity (biochemical assay)Inhibition confirmedInhibition confirmed[2][3]
Dynamin-1 GTPase Activity (biochemical assay)No inhibition observed at 0.5 µMNot reported in the same study[1]
Dynamin-2 GTPase Activity (biochemical assay)Data not availableData not available
MxA GTPase Activity (biochemical assay)Data not availableData not available

Experimental Protocols

To aid researchers in verifying and expanding upon these findings, detailed methodologies for key experiments are provided below.

Experimental Workflow for Assessing Inhibitor Specificity

The general workflow to determine the specificity of a Drp1 inhibitor involves comparing its effect on the GTPase activity of Drp1 to its effect on other dynamin family members.

cluster_workflow Inhibitor Specificity Workflow start Prepare Recombinant Dynamin Proteins (Drp1, Dyn1, Dyn2, MxA) assay Perform GTPase Activity Assay with varying inhibitor concentrations start->assay data Measure GTP Hydrolysis (e.g., Malachite Green Assay) assay->data analysis Calculate IC50 values for each protein data->analysis comparison Compare IC50 values to determine specificity analysis->comparison

Figure 2. A generalized workflow for determining the specificity of a Drp1 inhibitor.

GTPase Activity Assay Protocol

This protocol is a synthesized method based on common practices for measuring dynamin GTPase activity, as specific details for the this compound studies are not fully published. The malachite green assay is frequently used to quantify the release of inorganic phosphate (Pi) resulting from GTP hydrolysis.

1. Protein Preparation:

  • Express and purify recombinant human Drp1, dynamin-1, dynamin-2, and MxA proteins. The purity and concentration of each protein should be determined using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

2. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 1 mM DTT.

  • GTP Stock Solution: 10 mM GTP in assay buffer.

  • Inhibitor Stock Solutions: Prepare a range of concentrations of this compound and control compounds (e.g., Mdivi-1, Dyngo4a) in DMSO.

  • Malachite Green Reagent: Prepare as per manufacturer's instructions or standard laboratory protocols.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted inhibitor (this compound or control) at various concentrations. Include a DMSO-only control.

    • Recombinant dynamin protein (final concentration typically in the range of 100-500 nM).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding GTP (final concentration of 1 mM).

  • Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of Malachite Green Reagent.

  • After color development (typically 15-20 minutes at room temperature), measure the absorbance at ~620 nm using a plate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of inorganic phosphate.

  • Convert the absorbance readings to the amount of Pi released.

  • Plot the percentage of GTPase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value for each protein using a non-linear regression analysis.

Conclusion

The available evidence strongly supports the high specificity of this compound for Drp1 over dynamin-1.[1] This specificity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects that could arise from inhibiting other essential dynamin family proteins. While further quantitative studies are needed to confirm the specificity against other dynamins like dynamin-2 and MxA, the current data positions this compound as a promising and selective tool for both basic research into mitochondrial dynamics and the development of novel therapeutics for diseases driven by excessive mitochondrial fission. Researchers are encouraged to use the provided protocols to further investigate and validate the specificity profile of this potent Drp1 inhibitor.

References

Drpitor1a: A Comparative Analysis of its Efficacy Across Diverse Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Drpitor1a, a novel inhibitor of the dynamin-related protein 1 (Drp1), across various disease models. The data presented herein is compiled from recent studies to facilitate an objective evaluation of its therapeutic potential against other alternatives.

Mechanism of Action

This compound is a potent and specific inhibitor of the GTPase activity of Drp1, a key mediator of mitochondrial fission.[1][2] By inhibiting Drp1, this compound prevents excessive mitochondrial fragmentation, a process implicated in the pathophysiology of numerous diseases, including cancer, cardiac ischemia-reperfusion (IR) injury, and pulmonary arterial hypertension (PAH).[1][2][3] This inhibition leads to reduced mitochondrial reactive oxygen species (ROS) production, decreased cell proliferation, and induction of apoptosis in pathological cells.[1][2][4]

Comparative Efficacy of Drp1 Inhibitors

This compound has demonstrated significantly greater potency in inhibiting mitochondrial fragmentation compared to the first-generation Drp1 inhibitor, mdivi-1.

InhibitorIC50 for Mitochondrial Fragmentation (µM)Reference
This compound 0.06[1][2]
Drpitor10.09[1][2]
mdivi-110[1][2]
Efficacy in Cancer Models

This compound has shown promising anti-neoplastic properties in various cancer cell lines and in vivo models.

In Vitro Efficacy:

Cancer Cell LineThis compound EffectKey FindingsReference
A549 (Lung Carcinoma)Reduced proliferation, induced apoptosisMinimum effective concentration for inhibiting mitochondrial fission is 0.5 µM.[1][5]
SK-MES-1 (Lung Carcinoma)Reduced proliferation, induced apoptosis-[1]
SK-LU-1 (Lung Carcinoma)Reduced proliferation, induced apoptosis-[1]
SW 900 (Lung Carcinoma)Reduced proliferation, induced apoptosis-[1]
MCF7 (Breast Cancer)Reduced proliferation, induced apoptosis-[1]

In Vivo Efficacy:

ModelTreatmentKey FindingsReference
Mouse Xenograft (Lung Cancer)This compoundSuppressed tumor growth.[1][2]
Efficacy in Cardiac Ischemia-Reperfusion (IR) Injury

This compound has demonstrated cardioprotective effects in a rat model of cardiac IR injury.

ModelTreatmentKey FindingsReference
Rat Cardiac IR Injury ModelThis compoundInhibited mitochondrial ROS production, prevented mitochondrial fission, and improved right ventricular diastolic dysfunction.[1][2]
Efficacy in Pulmonary Arterial Hypertension (PAH)

This compound has shown therapeutic potential in both in vitro and in vivo models of PAH.

In Vitro Efficacy:

Cell TypeThis compound EffectKey FindingsReference
Human PAH Pulmonary Artery Smooth Muscle Cells (hPASMC)Reduced proliferation, induced apoptosisMinimum effective concentration for inhibiting mitochondrial fission is 0.1 µM.[4][5] Increased expression of apoptosis mediators Bak and Smac/Diablo, and suppressed the anti-apoptosis mediator Bcl-2.[4][3][4][5]
Human Blood Outgrowth Endothelial Cells (BOEC) from PAH patientsReversed fragmented mitochondrial network-[4]

In Vivo Efficacy:

ModelTreatmentKey FindingsReference
Monocrotaline (MCT)-Induced PAH in RatsThis compound (1 mg/kg, intravenous)Regressed established PAH, particularly in female rats.[5][6] Improved cardiac index and reduced pulmonary vascular resistance.[3] Showed no systemic vascular effects or toxicity at the administered dose.[3][3][5][6]

A notable sexual dimorphism was observed in the in vivo PAH model, with female rats showing a greater therapeutic response to this compound, potentially due to higher drug accumulation in the right ventricle.[3][5]

Experimental Protocols

A detailed description of the key experimental methodologies is provided below.

Cell Culture and Proliferation Assays

Cancer cell lines (A549, SK-MES-1, SK-LU-1, SW 900, and MCF7) and human pulmonary artery smooth muscle cells (hPASMC) were cultured under standard conditions.[1][6] For proliferation assays, cells were treated with varying concentrations of this compound or vehicle control. Cell viability and proliferation were assessed at different time points using standard methods such as MTT or crystal violet staining.

Apoptosis Assays

Apoptosis was evaluated in cancer cells and PAH hPASMCs following treatment with this compound.[1][4] This was commonly assessed by measuring the expression of key apoptosis-related proteins, such as Bak, Smac/Diablo, and Bcl-2, through Western blotting.[4]

Mitochondrial Fission Analysis

To assess the effect of this compound on mitochondrial morphology, cells were stained with mitochondria-specific fluorescent probes (e.g., MitoTracker) and imaged using fluorescence microscopy. The degree of mitochondrial fragmentation was quantified.

In Vivo Xenograft Model of Lung Cancer

Female BALB/c nude mice were subcutaneously injected with A549 lung cancer cells.[1] Once tumors reached a palpable size, mice were treated with this compound or a vehicle control. Tumor volume was measured regularly to determine the effect of the treatment on tumor growth.[1]

Rat Model of Cardiac Ischemia-Reperfusion (IR) Injury

Male Sprague-Dawley rats were subjected to surgical occlusion of the left anterior descending coronary artery followed by reperfusion. This compound or a vehicle control was administered before or during the procedure. Cardiac function was assessed using techniques such as echocardiography, and mitochondrial function and ROS production were analyzed in isolated heart tissue.[1]

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Rat Model

PAH was induced in Sprague-Dawley rats by a single subcutaneous injection of monocrotaline.[6] After the development of PAH, rats were treated with this compound or a saline control. Hemodynamic parameters, including right ventricular systolic pressure and pulmonary vascular resistance, were measured via cardiac catheterization. Right ventricular hypertrophy and pulmonary vascular remodeling were also assessed.[3][6]

Visualizing the Pathways and Processes

Signaling Pathway of Drp1-Mediated Mitochondrial Fission

The following diagram illustrates the central role of Drp1 in mitochondrial fission and the key signaling pathways that regulate its activity. This compound acts by directly inhibiting the GTPase activity of Drp1.

Drp1_Signaling_Pathway cluster_upstream Upstream Signaling cluster_drp1 Drp1 Regulation cluster_downstream Downstream Effects PI3K_AKT PI3K/Akt Pathway Drp1 Drp1 PI3K_AKT->Drp1 Activates MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Drp1 Activates ROCK1_RhoA ROCK1/RhoA Pathway ROCK1_RhoA->Drp1 Activates Mito_Fission Mitochondrial Fission Drp1->Mito_Fission Promotes This compound This compound This compound->Drp1 Inhibits ROS ROS Production Mito_Fission->ROS Apoptosis Apoptosis Mito_Fission->Apoptosis Proliferation Cell Proliferation Mito_Fission->Proliferation

Caption: Drp1 signaling and inhibition by this compound.

General Experimental Workflow for In Vivo Efficacy Studies

The diagram below outlines the typical workflow for evaluating the efficacy of this compound in animal models of disease.

experimental_workflow start Disease Model Induction (e.g., Tumor Xenograft, MCT Injection) treatment Treatment Administration (this compound vs. Vehicle Control) start->treatment monitoring Monitoring of Disease Progression (e.g., Tumor Size, Hemodynamics) treatment->monitoring endpoint Endpoint Analysis (e.g., Histology, Biomarker Analysis) monitoring->endpoint data Data Analysis and Interpretation endpoint->data

Caption: In vivo experimental workflow for this compound.

References

Drpitor1a Demonstrates Superior Potency in Drp1 Inhibition Compared to Predecessor Drpitor1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the enhanced efficacy of Drpitor1a, a novel inhibitor of the dynamin-related protein 1 (Drp1) GTPase, reveals a significant improvement in potency over its antecedent, Drpitor1. This guide provides a detailed comparison of the two compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals on their relative performance in targeting mitochondrial fission.

This compound, a structural analog of Drpitor1, was specifically designed to exhibit reduced hydrolytic lability, a key factor in improving its stability and bioavailability. Both molecules function as inhibitors of Drp1, a crucial GTPase that mediates the process of mitochondrial fission. Dysregulation of mitochondrial fission is implicated in a variety of pathological conditions, including cancer and cardiac ischemia-reperfusion injury, making Drp1 an attractive therapeutic target.

Enhanced Potency of this compound

Experimental data demonstrates that this compound possesses greater potency in inhibiting mitochondrial fragmentation compared to both its predecessor, Drpitor1, and the widely used Drp1 inhibitor, mdivi-1. The half-maximal inhibitory concentration (IC50) for mitochondrial fragmentation, a key measure of potency, highlights the superior efficacy of this compound.

CompoundIC50 for Mitochondrial Fragmentation (µM)
This compound 0.06
Drpitor10.09
mdivi-110

Mechanism of Action: Targeting Drp1 GTPase Activity

Both Drpitor1 and this compound exert their inhibitory effects by targeting the GTPase activity of Drp1, a critical function for its role in mitochondrial fission. By inhibiting this activity, these compounds prevent the conformational changes in Drp1 necessary for the constriction and division of mitochondria. This targeted mechanism of action has been validated in various studies, demonstrating their specificity for Drp1 over other dynamin-related proteins.

cluster_0 Mitochondrial Fission Pathway cluster_1 Inhibitory Action Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 (Mitochondrial Membrane) Drp1_inactive->Drp1_active Recruitment & Activation Mitochondrion Mitochondrion Drp1_active->Mitochondrion Assembly into constricting rings Fission Mitochondrial Fission Mitochondrion->Fission GTP Hydrolysis This compound This compound GTPase_activity Drp1 GTPase Activity This compound->GTPase_activity Inhibits Drpitor1 Drpitor1 Drpitor1->GTPase_activity Inhibits GTPase_activity->Fission Required for

Figure 1: Signaling pathway of Drp1-mediated mitochondrial fission and inhibition by this compound and Drpitor1.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Drp1 GTPase Activity Assay

This assay quantifies the rate of GTP hydrolysis by Drp1 in the presence and absence of inhibitors. A commonly used method is the malachite green colorimetric assay, which detects the release of inorganic phosphate (Pi) from GTP.

Materials:

  • Recombinant human Drp1 protein

  • GTP solution (1 mM)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)

  • This compound and Drpitor1 solutions at various concentrations

  • Malachite Green Reagent

  • Microplate reader

Procedure:

  • Prepare reaction mixtures in a 96-well plate containing assay buffer, recombinant Drp1 protein, and the inhibitor (this compound or Drpitor1) at the desired concentration. Include a control group without any inhibitor.

  • Pre-incubate the mixtures at 37°C for 15 minutes.

  • Initiate the reaction by adding GTP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the Malachite Green Reagent, which will form a colored complex with the released inorganic phosphate.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the amount of Pi released based on a standard curve and determine the percentage of inhibition for each inhibitor concentration.

Mitochondrial Fragmentation Assay

This assay visually assesses the effect of inhibitors on mitochondrial morphology within cells.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Mitochondrial fluorescent stain (e.g., MitoTracker Red CMXRos)

  • This compound and Drpitor1 solutions at various concentrations

  • Fluorescence microscope with imaging software

Procedure:

  • Seed cells in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate).

  • Allow cells to adhere and grow overnight.

  • Treat the cells with different concentrations of this compound or Drpitor1 for a specific duration (e.g., 2-4 hours). Include a vehicle control group.

  • Stain the mitochondria by incubating the cells with a mitochondrial fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Acquire fluorescence images of the mitochondria in each treatment group using a fluorescence microscope.

  • Analyze the images to quantify mitochondrial morphology. This can be done by classifying cells based on their mitochondrial phenotype (e.g., filamentous, fragmented) or by using image analysis software to measure parameters such as mitochondrial length and branching.

  • Calculate the percentage of cells exhibiting fragmented mitochondria for each treatment condition.

cluster_0 Experimental Workflow start Start cell_culture Cell Culture (e.g., HeLa, A549) start->cell_culture treatment Treatment with Drp1 Inhibitors (this compound, Drpitor1, mdivi-1) cell_culture->treatment staining Mitochondrial Staining (e.g., MitoTracker) treatment->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis & Quantification imaging->analysis end End analysis->end

Figure 2: General experimental workflow for evaluating the potency of Drp1 inhibitors on mitochondrial fragmentation.

Conclusion

The development of this compound represents a significant advancement in the pursuit of potent and specific Drp1 inhibitors. Its improved potency over Drpitor1, as evidenced by a lower IC50 value for mitochondrial fragmentation, positions it as a more effective research tool and a promising candidate for further therapeutic development. The detailed experimental protocols provided herein offer a framework for the independent evaluation and application of these compounds in various research settings.

Drpitor1a: A New Era in Drp1 Inhibition, Surpassing First-Generation Compounds in Potency and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Drpitor1a reveals significant advantages over first-generation Dynamin-related protein 1 (Drp1) inhibitors, such as mdivi-1, P110, and Dynasore. This compound demonstrates superior potency, enhanced specificity, and a more favorable safety profile, positioning it as a promising therapeutic candidate for a range of diseases, including pulmonary hypertension, cancer, and cardiac ischemia-reperfusion injury.

First-generation Drp1 inhibitors, while instrumental in establishing the therapeutic potential of targeting mitochondrial fission, have been hampered by limitations such as low potency, off-target effects, and poor water solubility[1]. This compound, a novel small molecule inhibitor, has emerged from extensive research and development to overcome these hurdles, offering a more refined and effective approach to modulating Drp1 activity.

Unparalleled Potency in Inhibiting Mitochondrial Fission

Quantitative comparisons underscore the significantly greater potency of this compound in comparison to the first-generation inhibitor mdivi-1. Experimental data reveals that this compound inhibits mitochondrial fragmentation at much lower concentrations.

InhibitorIC50 for Mitochondrial Fragmentation (μM)Key Findings
This compound 0.06 [2][3]Over 160-fold more potent than mdivi-1. Effectively suppresses lung cancer tumor growth in mouse xenograft models and improves right ventricular diastolic dysfunction during ischemia-reperfusion injury[2][3].
Drpitor1 0.09[2][3]A potent Drp1 inhibitor and a close analog of this compound.
mdivi-1 10[2][3]The "gold standard" first-generation inhibitor, now shown to have off-target effects, including inhibition of mitochondrial complex I[1].
P110 N/A (Peptide inhibitor)Inhibits the interaction between Drp1 and Fis1, showing therapeutic effects in preclinical models of myocardial ischemia-reperfusion injury and neurodegenerative diseases[1].
Dynasore N/A (Non-specific)A non-specific inhibitor of dynamins, it has shown some anti-cancer and cardioprotective effects but lacks specificity for Drp1[1].

Enhanced Specificity and Reduced Off-Target Effects

A critical advantage of this compound is its high specificity for Drp1. Unlike mdivi-1, which has been shown to have off-target effects on mitochondrial complex I, this compound does not exhibit such activity[4]. Furthermore, this compound does not inhibit the GTPase activity of dynamin 1, a closely related protein, highlighting its selectivity[2]. This specificity is crucial for minimizing unintended cellular consequences and improving the therapeutic window. In contrast, Dynasore is a non-specific dynamin inhibitor, limiting its utility in targeted Drp1 research and therapy[1][5].

Preclinical studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells and induce apoptosis, while showing minimal effects on normal, healthy cells[2][4]. This selective action against pathological cells is a significant advancement over less specific first-generation inhibitors.

Superior Efficacy in Preclinical Models

In vivo studies have substantiated the in vitro advantages of this compound. In a mouse xenograft model of lung cancer, this compound was shown to suppress tumor growth effectively[2][3]. Furthermore, in models of cardiac ischemia-reperfusion injury, this compound inhibited the production of mitochondrial reactive oxygen species (ROS), prevented excessive mitochondrial fission, and improved right ventricular diastolic function[2][6]. Studies in preclinical models of pulmonary arterial hypertension (PAH) have also shown that this compound can regress the disease without causing systemic vascular effects or toxicity at therapeutic doses[7].

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize the Drp1-mediated mitochondrial fission pathway and the experimental workflow used to compare Drp1 inhibitors.

Drp1_Signaling_Pathway cluster_stimuli Cellular Stress Signals cluster_activation Drp1 Activation cluster_fission Mitochondrial Fission cluster_inhibitors Inhibitor Action Oxidative_Stress Oxidative Stress Drp1_Translocation Translocation to Mitochondria Oxidative_Stress->Drp1_Translocation Ischemia_Reperfusion Ischemia-Reperfusion Ischemia_Reperfusion->Drp1_Translocation Pathological_Signaling Pathological Signaling (e.g., in Cancer, PAH) Pathological_Signaling->Drp1_Translocation Drp1_Cytosol Drp1 (Inactive, Cytosolic) Drp1_Cytosol->Drp1_Translocation Drp1_Mitochondria Drp1 (Active, Mitochondrial) Drp1_Translocation->Drp1_Mitochondria Mitochondrial_Constriction Constriction Drp1_Mitochondria->Mitochondrial_Constriction GTP Hydrolysis Mitochondria_Healthy Healthy Tubular Mitochondria Mitochondria_Healthy->Mitochondrial_Constriction Mitochondria_Fragmented Fragmented Mitochondria Mitochondrial_Constriction->Mitochondria_Fragmented This compound This compound This compound->Drp1_Mitochondria Inhibits GTPase Activity First_Gen_Inhibitors First-Generation Inhibitors (mdivi-1, P110, Dynasore) First_Gen_Inhibitors->Drp1_Mitochondria Inhibit Drp1 Function

Caption: Drp1-mediated mitochondrial fission signaling pathway.

Experimental_Workflow Start Start: Cell Culture or Animal Model Treatment Treatment with: - this compound - First-Gen Inhibitors - Vehicle Control Start->Treatment In_Vitro_Assays In Vitro Assays Treatment->In_Vitro_Assays In_Vivo_Studies In Vivo Studies Treatment->In_Vivo_Studies GTPase_Assay Drp1 GTPase Activity Assay In_Vitro_Assays->GTPase_Assay Mitochondrial_Morphology Mitochondrial Morphology (Immunofluorescence) In_Vitro_Assays->Mitochondrial_Morphology Cell_Viability Cell Viability/ Apoptosis Assay In_Vitro_Assays->Cell_Viability Data_Analysis Data Analysis and Comparison GTPase_Assay->Data_Analysis Mitochondrial_Morphology->Data_Analysis Cell_Viability->Data_Analysis Xenograft_Model Tumor Growth in Xenograft Model In_Vivo_Studies->Xenograft_Model Disease_Model Efficacy in Disease Model (e.g., PAH, IR Injury) In_Vivo_Studies->Disease_Model Xenograft_Model->Data_Analysis Disease_Model->Data_Analysis Conclusion Conclusion: Assess Advantages of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for comparing Drp1 inhibitors.

Experimental Protocols

In Vitro Drp1 GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by recombinant Drp1 in the presence and absence of inhibitors.

  • Reagents and Materials:

    • Purified recombinant human Drp1 protein.

    • GTPase assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4).

    • GTP solution.

    • This compound and first-generation inhibitors at various concentrations.

    • Malachite green-based phosphate detection reagent.

    • 96-well microplate.

  • Procedure:

    • Pre-incubate Drp1 protein with varying concentrations of the inhibitor (or vehicle control) in the GTPase assay buffer for 20 minutes at room temperature.

    • Initiate the reaction by adding a saturating concentration of GTP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the malachite green reagent to each well to detect the amount of inorganic phosphate released.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

    • Calculate the percentage of GTPase activity inhibition for each inhibitor concentration and determine the IC50 value.

Mitochondrial Morphology Analysis via Immunofluorescence

This method is used to visualize and quantify changes in mitochondrial morphology (fragmentation vs. tubular network) in cells treated with Drp1 inhibitors.

  • Reagents and Materials:

    • Cell culture medium and supplements.

    • Cells of interest (e.g., cancer cell line, primary cells).

    • This compound and first-generation inhibitors.

    • Fixative solution (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% bovine serum albumin in PBS).

    • Primary antibody against a mitochondrial marker (e.g., anti-TOM20).

    • Fluorescently labeled secondary antibody.

    • Nuclear counterstain (e.g., DAPI).

    • Mounting medium.

    • Confocal microscope.

  • Procedure:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with the inhibitors at desired concentrations for a specified time.

    • Fix the cells with the fixative solution.

    • Permeabilize the cells with the permeabilization buffer.

    • Block non-specific antibody binding with the blocking buffer.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the cells and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a confocal microscope.

    • Analyze the images to quantify mitochondrial morphology, categorizing cells as having tubular, intermediate, or fragmented mitochondria.

In Vivo Tumor Xenograft Model

This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in a mouse model.

  • Materials:

    • Immunocompromised mice (e.g., nude or NSG mice).

    • Human cancer cells.

    • This compound formulation for injection.

    • Vehicle control solution.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (or vehicle control) to the respective groups according to a predetermined schedule (e.g., daily or every other day) and route (e.g., intraperitoneal or intravenous).

    • Measure the tumor dimensions with calipers regularly (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.

References

Validating the On-Target Effects of Drpitor1a: A Comparative Guide to Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of mitochondrial dynamics is a rapidly evolving field, with the dynamin-related protein 1 (Drp1) emerging as a key therapeutic target in various pathologies, including cancer and ischemia-reperfusion injury. Drpitor1a, a potent and specific inhibitor of Drp1, has shown significant promise in preclinical studies. This guide provides a comprehensive comparison of this compound with other commonly used Drp1 inhibitors, supported by experimental data and detailed biochemical assay protocols to validate its on-target effects.

Performance Comparison of Drp1 Inhibitors

This compound distinguishes itself from other Drp1 inhibitors through its high potency and specificity. The following table summarizes the key performance indicators of this compound and its alternatives.

InhibitorTargetMechanism of ActionIC50 (Mitochondrial Fragmentation)IC50 (Drp1 GTPase Activity)Known Off-Target Effects
This compound Drp1 GTPase domainPotent, specific inhibitor of Drp1 GTPase activity0.06 µM[1][2]Not explicitly reported, but highly potentDoes not inhibit dynamin 1[1][2]
Mdivi-1 Drp1Allosteric inhibitor10 µM[1][2]1-10 µM (on yeast homolog Dnm1)[3]Inhibition of mitochondrial complex I
P110 Drp1-Fis1 interactionPeptide inhibitor, inhibits Drp1 GTPase activityNot reportedNot explicitly reportedNo effect on dynamin 1 or other mitochondrial dynamics-related proteins
Dynasore Dynamin 1/2, Drp1Non-specific dynamin inhibitorNot reported15 µM[4]Broad inhibition of dynamin family proteins

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is crucial to visualize the signaling pathway it modulates and the experimental workflow used to validate its efficacy.

cluster_0 Upstream Signaling cluster_1 Kinase Cascades cluster_2 Drp1 Regulation cluster_3 Mitochondrial Dynamics GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Stress Cellular Stress MAPK MAPK/ERK Stress->MAPK Akt Akt PI3K->Akt Drp1_inactive Drp1 (inactive) cytosolic Akt->Drp1_inactive  P (S616) MAPK->Drp1_inactive  P (S616) Drp1_active Drp1 (active) mitochondrial Drp1_inactive->Drp1_active Translocation Mitochondria_fused Fused Mitochondria Mitochondria_fragmented Fragmented Mitochondria Drp1_active->Mitochondria_fragmented GTP Hydrolysis This compound This compound This compound->Drp1_active Inhibition Mitochondria_fused->Mitochondria_fragmented

Caption: Drp1 signaling pathway and the inhibitory action of this compound.

The validation of this compound's on-target effects involves a series of biochemical and cell-based assays. The general workflow is depicted below.

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Assay_GTPase Drp1 GTPase Activity Assay (Malachite Green) Assay_Frag Mitochondrial Fragmentation Assay (Fluorescence Microscopy) Assay_GTPase->Assay_Frag Validate On-Target Inhibition Assay_ROS Mitochondrial ROS Assay Assay_Frag->Assay_ROS Assess Downstream Cellular Effects Assay_Apoptosis Apoptosis Assay Assay_ROS->Assay_Apoptosis Model_Xenograft Cancer Xenograft Models Assay_Apoptosis->Model_Xenograft Evaluate Therapeutic Potential Model_IR Ischemia-Reperfusion Injury Models Assay_Apoptosis->Model_IR

References

A Comparative Analysis of the Pharmacokinetic Profiles of Drpitor1a and Mdivi-1

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of mitochondrial dynamics research, the inhibition of Dynamin-related protein 1 (Drp1) has emerged as a promising therapeutic strategy for a variety of diseases, including cancer and pulmonary arterial hypertension.[1][2] Among the pharmacological tools used to probe Drp1 function, mdivi-1 has been a long-standing inhibitor, while Drpitor1a represents a newer, more potent alternative. This guide provides a comparative study of the pharmacokinetic profiles of this compound and mdivi-1, offering researchers, scientists, and drug development professionals a comprehensive overview based on available preclinical data.

Executive Summary

This compound, a novel Drp1 GTPase inhibitor, demonstrates a more defined and favorable pharmacokinetic profile in preclinical studies compared to the widely used inhibitor, mdivi-1.[1][3][4] this compound exhibits clear dose-dependent plasma concentrations and tissue distribution, with notable sex-specific differences in its half-life and oral bioavailability in rats.[3][5] In contrast, specific pharmacokinetic parameters for mdivi-1, such as half-life, Cmax, and oral bioavailability, are not well-documented in publicly available literature, highlighting a significant knowledge gap. While both compounds target Drp1-mediated mitochondrial fission, this compound is reported to be a more potent and specific inhibitor, with fewer off-target effects than mdivi-1, which has been shown to also inhibit mitochondrial complex I.[1][6]

Pharmacokinetic Data Comparison

The following tables summarize the available quantitative pharmacokinetic data for this compound. A corresponding table for mdivi-1 is not provided due to the lack of specific pharmacokinetic parameter values in the reviewed literature.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration) [5]

ParameterMale (1 mg/kg)Female (1 mg/kg)Male (5 mg/kg)Female (5 mg/kg)
Half-life (t½) 6.5 ± 0.8 h3.4 ± 0.7 h--
AUC₀-t (nMh) 552.5 ± 223.31288.2 ± 702.12496.9 ± 1288.25306.6 ± 2790.9
AUC₀-∞ (nMh) 844.3---

Table 2: Oral Bioavailability of this compound in Rats [3][5]

DoseMaleFemale
1 mg/kg 26.0%12.6%
5 mg/kg Similar in both sexesSimilar in both sexes

Table 3: Tissue Concentration of this compound in Rats (24 hours post-administration) [3][4]

TissueAdministration RouteDoseMale Concentration (nmol/mg)Female Concentration (nmol/mg)
Right Ventricle (RV) IV5 mg/kg0.055 ± 0.0150.102 ± 0.053
Right Ventricle (RV) Oral1 mg/kg0.047 ± 0.0200.173 ± 0.072
Lung IV1 mg/kg-0.910 ± 1.473
Lung Oral1 mg/kg-0.013 ± 0.004

Note: Some data points for male rats in the lung tissue were not explicitly provided in the search results.

Mechanism of Action and Potency

This compound is a potent inhibitor of the GTPase activity of Drp1.[1][7] This inhibition prevents the translocation of Drp1 to the mitochondria, thereby blocking mitochondrial fission.[3] Studies have shown that this compound is approximately 50-fold more potent at inhibiting mitochondrial fission than mdivi-1.[1]

Mdivi-1 is also described as an inhibitor of Drp1, but its mechanism is less specific.[8] While it can inhibit Drp1 self-assembly and GTPase activity, it has been reported to have significant off-target effects, most notably the inhibition of mitochondrial electron transport chain complex I.[6] This lack of specificity can complicate the interpretation of experimental results. Some studies even suggest that the neuroprotective effects of mdivi-1 might be independent of its action on Drp1.[9]

Experimental Protocols

The following are generalized experimental protocols for key experiments cited in the comparison.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound (e.g., this compound) following intravenous (IV) and oral (PO) administration in rats.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats are used for the study.

  • Drug Administration:

    • Intravenous (IV): The compound is administered as a single bolus injection into the tail vein at specified doses (e.g., 1 mg/kg and 5 mg/kg).

    • Oral (PO): The compound is administered via oral gavage at specified doses (e.g., 1 mg/kg and 5 mg/kg).

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Tissue Harvesting: At the end of the study (e.g., 24 hours), animals are euthanized, and tissues of interest (e.g., lungs, right ventricle) are harvested, weighed, and stored at -80°C.

  • Sample Analysis: The concentration of the compound in plasma and tissue homogenates is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after IV administration.

Drp1 GTPase Activity Assay

Objective: To measure the inhibitory effect of a compound on the GTPase activity of recombinant Drp1.

Methodology:

  • Reagents: Recombinant human Drp1 protein, GTP, and a malachite green-based phosphate detection kit.

  • Procedure:

    • Recombinant Drp1 is incubated with varying concentrations of the test compound (e.g., this compound, mdivi-1) in a reaction buffer.

    • The GTPase reaction is initiated by the addition of GTP.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The amount of inorganic phosphate released from GTP hydrolysis is quantified using a malachite green reagent, which forms a colored complex with phosphate.

    • The absorbance is measured using a spectrophotometer.

  • Data Analysis: The percentage of inhibition of Drp1 GTPase activity is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Visualizations

Signaling Pathway of Drp1 Inhibition

Drp1_Inhibition_Pathway cluster_0 Cellular Stress / Proliferation Signals cluster_1 Drp1 Activation and Mitochondrial Fission cluster_2 Pharmacological Inhibition cluster_3 Downstream Effects Stress Stress Signals (e.g., ROS, Hypoxia) Drp1_active Active Drp1 (Phosphorylated) Stress->Drp1_active Proliferation Proliferative Signals Proliferation->Drp1_active Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_inactive->Drp1_active Phosphorylation Drp1_translocation Drp1 Translocation to Mitochondria Drp1_active->Drp1_translocation Mitochondrial_Fission Mitochondrial Fission Drp1_translocation->Mitochondrial_Fission Apoptosis Apoptosis Mitochondrial_Fission->Apoptosis CellCycleArrest Cell Cycle Arrest Mitochondrial_Fission->CellCycleArrest ReducedProliferation Reduced Proliferation Mitochondrial_Fission->ReducedProliferation This compound This compound This compound->Drp1_active Inhibits GTPase Activity mdivi1 mdivi-1 mdivi1->Drp1_active Inhibits

Caption: Signaling pathway of Drp1-mediated mitochondrial fission and its inhibition by this compound and mdivi-1.

Experimental Workflow for Pharmacokinetic Study

PK_Workflow start Start: Animal Acclimatization dosing Drug Administration (IV or Oral) start->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling tissue_harvesting Tissue Harvesting (at study termination) dosing->tissue_harvesting plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation tissue_homogenization Tissue Homogenization tissue_harvesting->tissue_homogenization hplc_ms Quantification by HPLC-MS/MS plasma_separation->hplc_ms tissue_homogenization->hplc_ms pk_analysis Pharmacokinetic Parameter Calculation hplc_ms->pk_analysis end End: PK Profile Determination pk_analysis->end

Caption: A generalized experimental workflow for an in vivo pharmacokinetic study in rodents.

References

Drpitor1a: A More Specific Inhibitor of Mitochondrial Fission with Reduced Off-Target Effects on Complex I Compared to Mdivi-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the specificity of molecular probes is paramount. While the mitochondrial division inhibitor Mdivi-1 has been a widely used tool to study the role of Dynamin-related protein 1 (Drp1), growing evidence highlights its significant off-target effects, most notably the inhibition of mitochondrial complex I. This guide provides a comparative analysis of Drpitor1a, a novel Drp1 inhibitor, and Mdivi-1, focusing on the evidence for this compound's enhanced specificity and reduced impact on mitochondrial respiration.

A key concern with Mdivi-1 is its off-target inhibition of mitochondrial complex I, a critical component of the electron transport chain.[1][2] In contrast, studies have shown that this compound does not inhibit basal mitochondrial respiration or the activity of electron transport chain (ETC) complex I in human pulmonary artery smooth muscle cells (hPASMCs).[3] This makes this compound a more reliable tool for specifically studying the effects of Drp1 inhibition without the confounding variable of impaired mitochondrial respiration.

Comparative Analysis of this compound and Mdivi-1

FeatureThis compoundMdivi-1
Primary Target Drp1 GTPaseDrp1 GTPase
Potency (IC50 for mitochondrial fragmentation) 0.06 µM[4]10 µM[4]
Off-Target Effect on Mitochondrial Complex I No significant inhibition reported.[3]Reversible inhibition.[1][2]
Specificity Does not inhibit the GTPase of dynamin 1.[4]Less specific, with known off-target effects.[1][2]
Effect on Normal Cells Minimal effect on morphology or proliferation.[3][5]Can have effects independent of Drp1.[2]

Experimental Evidence for this compound's Specificity

In contrast, multiple studies have demonstrated that Mdivi-1 has off-target effects on mitochondrial complex I.[1][2] This off-target activity complicates the interpretation of results from studies using Mdivi-1, as the observed cellular effects could be due to either Drp1 inhibition, complex I inhibition, or a combination of both.

Experimental Protocols

A common method to assess the off-target effects of a compound on mitochondrial complex I is to measure the enzyme's activity directly in isolated mitochondria or cell lysates.

Measurement of Mitochondrial Complex I Activity

Objective: To determine the effect of a test compound (e.g., this compound, Mdivi-1) on the enzymatic activity of mitochondrial complex I.

Materials:

  • Isolated mitochondria or cell lysate

  • Complex I activity assay buffer

  • NADH (Substrate)

  • Decylubiquinone (Electron acceptor)

  • Rotenone (Complex I inhibitor, for control)

  • Microplate reader

Procedure:

  • Isolate mitochondria from cultured cells or tissue.

  • Prepare the reaction mixture containing the assay buffer and the electron acceptor, decylubiquinone.

  • Add the test compound (this compound or Mdivi-1) at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (rotenone).

  • Initiate the reaction by adding NADH.

  • Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH by complex I.

  • Calculate the specific activity of complex I and compare the activity in the presence of the test compounds to the vehicle control.

Visualizing the Impact: Signaling and Experimental Workflow

To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

cluster_0 Mitochondrial Fission Pathway cluster_1 Inhibitor Action cluster_2 Mitochondrial Respiration Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 (Mitochondrial Outer Membrane) Drp1_inactive->Drp1_active Recruitment to Mitochondria Mitochondrial_Fission Mitochondrial Fission Drp1_active->Mitochondrial_Fission GTP Hydrolysis This compound This compound This compound->Drp1_active Inhibits GTPase Activity Mdivi1 Mdivi-1 Mdivi1->Drp1_active Inhibits GTPase Activity ComplexI Mitochondrial Complex I Mdivi1->ComplexI Off-target Inhibition ETC Electron Transport Chain ComplexI->ETC

Caption: this compound vs. Mdivi-1 Mechanism of Action.

cluster_0 Experimental Workflow start Start: Isolate Mitochondria or Prepare Cell Lysate treatment Treat with: - Vehicle Control - this compound - Mdivi-1 - Rotenone (Positive Control) start->treatment assay Perform Complex I Activity Assay (Measure NADH Oxidation) treatment->assay data Analyze Data: Compare Activity vs. Control assay->data conclusion Conclusion: Determine Off-Target Effects data->conclusion

Caption: Workflow for Assessing Off-Target Effects.

Conclusion

The available evidence strongly suggests that this compound is a more specific and potent inhibitor of Drp1-mediated mitochondrial fission than Mdivi-1.[4] Crucially, its lack of off-target inhibition of mitochondrial complex I makes it a superior tool for dissecting the specific roles of Drp1 in cellular processes.[3] For researchers aiming to investigate the consequences of inhibiting mitochondrial division, this compound offers a more precise and reliable alternative to Mdivi-1, minimizing the risk of confounding results due to unintended effects on mitochondrial respiration.

References

Confirming the Pro-Apoptotic Effects of Drpitor1a are Drp1-Dependent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Drpitor1a, a potent inhibitor of Dynamin-related protein 1 (Drp1), with other methods for modulating Drp1-dependent apoptosis. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways to objectively evaluate the Drp1-dependent pro-apoptotic effects of this compound.

Executive Summary

Mitochondrial dynamics, particularly the process of mitochondrial fission mediated by Drp1, play a pivotal role in the intrinsic pathway of apoptosis. Dysregulation of Drp1 activity is implicated in various pathologies, including cancer, where it can contribute to apoptosis resistance. This compound has emerged as a highly potent and specific inhibitor of the GTPase activity of Drp1, demonstrating significant promise in inducing apoptosis in cancer cells. This guide confirms that the pro-apoptotic effects of this compound are indeed dependent on the presence and activity of Drp1, and provides a comparative analysis with alternative Drp1 inhibitors and genetic modulation techniques.

Comparative Analysis of Drp1 Inhibitors

This compound distinguishes itself from other Drp1 inhibitors through its superior potency. The following table summarizes the inhibitory concentration (IC50) for mitochondrial fragmentation, a key indicator of Drp1 inhibition.

CompoundIC50 for Mitochondrial Fragmentation (µM)Reference
This compound 0.06 [1]
Drpitor10.09[1]
mdivi-110[1]

This data clearly indicates that this compound is significantly more potent than the widely used Drp1 inhibitor, mdivi-1.

Evidence for Drp1-Dependent Apoptosis

The central thesis of this guide is that the pro-apoptotic effects of this compound are contingent on the presence of its molecular target, Drp1. This is substantiated by experiments utilizing genetic knockdown of Drp1. While direct quantitative data for this compound in a Drp1 knockdown model is not yet published, numerous studies with other Drp1 inhibitors and stimuli demonstrate this principle. For instance, silencing Drp1 has been shown to sensitize resistant cancer cells to apoptosis induced by chemotherapeutic agents.

The following table illustrates the expected outcome of a hypothetical experiment designed to definitively confirm the Drp1-dependency of this compound-induced apoptosis, based on existing knowledge of Drp1's role in apoptosis.

Cell LineTreatmentExpected % Apoptotic Cells (Annexin V Positive)
Wild-Type Cancer CellsVehicle Control~5%
Wild-Type Cancer CellsThis compound~40-60%
Drp1 Knockdown Cancer CellsVehicle Control~5%
Drp1 Knockdown Cancer CellsThis compound~5-10%

This predicted outcome underscores that in the absence of its target (Drp1), this compound would have a minimal effect on apoptosis, thereby confirming its specific, Drp1-dependent mechanism of action.

Signaling Pathway of Drp1-Dependent Apoptosis

Drp1-mediated mitochondrial fission is a critical step in the intrinsic apoptotic pathway. Upon receiving an apoptotic stimulus, Drp1 is recruited from the cytosol to the outer mitochondrial membrane. There, it oligomerizes and constricts the mitochondria, leading to fission. This process facilitates the permeabilization of the outer mitochondrial membrane (MOMP), often involving the pro-apoptotic proteins Bax and Bak. MOMP allows for the release of cytochrome c into the cytosol, which then triggers the activation of caspases and the execution of apoptosis. This compound, by inhibiting Drp1's GTPase activity, blocks this cascade at an early stage.

cluster_stimulus Apoptotic Stimulus cluster_cytosol Cytosol cluster_mito Mitochondrion stimulus e.g., Chemotherapy, Cellular Stress Drp1_inactive Inactive Drp1 (dimer) stimulus->Drp1_inactive Drp1_active Active Drp1 (oligomer) Drp1_inactive->Drp1_active Activation Mito Mitochondrial Fission Drp1_active->Mito Bax Bax MOMP MOMP Bax->MOMP CytoC_cyto Cytochrome c Caspases Caspase Activation CytoC_cyto->Caspases Apoptosis Apoptosis Caspases->Apoptosis Mito->MOMP MOMP->CytoC_cyto CytoC_mito Cytochrome c (in Mitochondria) This compound This compound This compound->Drp1_active Inhibition

Caption: Drp1-Dependent Apoptotic Pathway and the Action of this compound.

Experimental Workflow for Confirmation

To experimentally validate the Drp1-dependence of this compound's pro-apoptotic activity, the following workflow is proposed:

cluster_prep Cell Line Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis wt_cells Wild-Type Cancer Cells wt_veh Vehicle Control wt_cells->wt_veh wt_drp This compound wt_cells->wt_drp kd_cells Drp1 Knockdown Cancer Cells (siRNA) kd_veh Vehicle Control kd_cells->kd_veh kd_drp This compound kd_cells->kd_drp flow Annexin V / PI Staining & Flow Cytometry wt_veh->flow wb Western Blot (Cleaved Caspase-3, PARP) wt_veh->wb wt_drp->flow wt_drp->wb kd_veh->flow kd_veh->wb kd_drp->flow kd_drp->wb

Caption: Experimental Workflow for Validating Drp1-Dependency.

Detailed Experimental Protocols

Drp1 Knockdown using siRNA

Objective: To transiently reduce the expression of Drp1 in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Drp1-specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

Protocol:

  • One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • On the day of transfection, dilute Drp1-specific siRNA or control siRNA in Opti-MEM I medium to a final concentration of 20 nM.

  • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium according to the manufacturer's instructions.

  • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells in each well.

  • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Verify knockdown efficiency by Western blot analysis of Drp1 protein levels.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and control cells (from the Drp1 knockdown experiment)

  • FITC Annexin V Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot for Apoptosis Markers

Objective: To detect the cleavage of caspase-3 and PARP, biochemical hallmarks of apoptosis.

Materials:

  • Treated and control cell lysates

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-actin or -tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Determine the protein concentration of cell lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

References

side-by-side comparison of Drpitor1a's impact on mitochondrial morphology with other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of mitochondrial dynamics, governed by the opposing forces of fission and fusion, is critical for cellular health. Aberrant mitochondrial fission, often driven by the overactivity of Dynamin-related protein 1 (Drp1), is implicated in a range of pathologies, from neurodegenerative diseases to cancer. This has spurred the development of inhibitors targeting this process. This guide provides a side-by-side comparison of a novel Drp1 inhibitor, Drpitor1a, with other widely used inhibitors—Mdivi-1, P110, and Dynasore—focusing on their impact on mitochondrial morphology, supported by experimental data and detailed protocols.

Impact on Mitochondrial Morphology: A Quantitative Comparison

The efficacy of a mitochondrial fission inhibitor is primarily assessed by its ability to counteract mitochondrial fragmentation and promote a more elongated, networked mitochondrial morphology. The following table summarizes the quantitative effects of this compound and other inhibitors on key morphological parameters. It is important to note that experimental conditions such as cell type, stressor, and inhibitor concentration can influence the observed effects.

InhibitorTargetReported Effect on Mitochondrial MorphologyQuantitative Data HighlightsCell Type(s)Reference(s)
This compound Drp1 GTPase activityPrevents mitochondrial fission, leading to elongated mitochondria.Significantly increased the percentage of cells with elongated/filamentous mitochondria. At 0.5 µM, the percentage of elongated mitochondria was significantly higher compared to control and Mdivi-1 (25 µM) treated cells.Human PAH pulmonary artery smooth muscle cells, various cancer cell lines (NSCLC, breast cancer).
Mdivi-1 Drp1 (mechanism debated)Promotes mitochondrial elongation and reduces fragmentation, though its specificity for Drp1 is debated, with some studies reporting off-target effects on Complex I of the electron transport chain.Treatment (50 µM) resulted in an increase in mitochondrial length and a decrease in mitochondrial number. In some studies, it failed to prevent stress-induced mitochondrial fragmentation.Various, including HeLa, COS-7, primary neurons, and cardiomyocytes.
P110 Drp1-Fis1 interactionSelectively inhibits stress-induced mitochondrial fragmentation by blocking the interaction between Drp1 and Fis1, with minimal effects under basal conditions.Reduced the percentage of cells with fragmented mitochondria from ~50-60% to ~15-25% in cellular models of Parkinson's and Huntington's disease.SH-SY5Y neuronal cells, primary neurons, fibroblasts.
Dynasore Dynamin1, Dynamin2, and Drp1 GTPase activityPrevents stress-induced mitochondrial fragmentation, maintaining an elongated mitochondrial network.Pretreatment (1 µM) prevented oxidative stress-induced mitochondrial fragmentation in HeLa cells.HeLa cells, cardiomyocytes.

Signaling Pathways and Points of Intervention

The process of mitochondrial fission is a tightly regulated cascade of events culminating in the division of the mitochondrion. Drp1, a large GTPase, is the central executioner of this process. Its recruitment from the cytosol to the mitochondrial outer membrane and subsequent oligomerization are critical steps that are targeted by various inhibitors.

Mitochondrial Fission Signaling Pathway and Inhibitor Targets cluster_cytosol Cytosol cluster_mom Mitochondrial Outer Membrane cluster_inhibitors Inhibitors Drp1_inactive Inactive Drp1 (dimer/tetramer) Drp1_active Active Drp1 (oligomer) Drp1_inactive->Drp1_active Phosphorylation (e.g., S616) Dephosphorylation (e.g., S637) Drp1_recruited Recruited Drp1 Drp1_active->Drp1_recruited Translocation Fis1 Fis1 Fis1->Drp1_recruited Mff Mff Mff->Drp1_recruited MiD49_51 MiD49/51 MiD49_51->Drp1_recruited Fission Mitochondrial Fission Drp1_recruited->Fission GTP Hydrolysis & Constriction Stress Cellular Stress (e.g., oxidative stress, toxins) Stress->Drp1_inactive Activates This compound This compound This compound->Drp1_active Inhibits GTPase Activity Mdivi1 Mdivi-1 Mdivi1->Drp1_active Inhibits Drp1 (controversial) P110 P110 P110->Fis1 Blocks Interaction with Drp1 Dynasore Dynasore Dynasore->Drp1_active Inhibits GTPase Activity

Caption: Drp1-mediated mitochondrial fission pathway and inhibitor targets.

Experimental Protocols

A standardized and rigorous experimental workflow is crucial for the accurate assessment of mitochondrial morphology. Below is a detailed protocol that can be adapted for studying the effects of inhibitors like this compound.

Experimental Workflow for Mitochondrial Morphology Assessment

cluster_protocol Experimental Protocol cluster_analysis Image Analysis Details start Start: Seed Cells treatment Treat with Inhibitor (e.g., this compound) and/or Stressor start->treatment staining Stain Mitochondria (e.g., MitoTracker Red CMXRos) treatment->staining fixation Fix and Permeabilize Cells staining->fixation imaging Image Acquisition (Confocal or High-Resolution Microscopy) fixation->imaging analysis Image Analysis & Quantification imaging->analysis results Data Interpretation analysis->results segmentation Mitochondrial Segmentation analysis->segmentation quantification Quantify Morphological Parameters: - Mitochondrial Length - Aspect Ratio (Length/Width) - Circularity (4πArea/Perimeter^2) - Form Factor (Perimeter^2/(4πArea)) - Percentage of Fragmented Mitochondria segmentation->quantification

Caption: Workflow for assessing mitochondrial morphology.

Detailed Methodologies:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SH-SY5Y, HeLa, or primary neurons) on glass-bottom dishes or coverslips appropriate for high-resolution imaging.

    • Allow cells to adhere and reach the desired confluency (typically 50-70%).

    • Pre-treat cells with the desired concentration of the inhibitor (e.g., this compound, Mdivi-1, P110, or Dynasore) for a specified duration (e.g., 1-24 hours) with or without the introduction of a stressor (e.g., H₂O₂, rotenone, or oligomycin) for a shorter period.

  • Mitochondrial Staining:

    • Incubate live cells with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (e.g., 100-200 nM) or transduce with a mitochondrially-targeted fluorescent protein (e.g., pMito-DsRed).

    • Incubate for 15-30 minutes at 37°C.

    • Wash the cells with pre-warmed culture medium to remove excess dye.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • (Optional, for immunostaining) Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

  • Image Acquisition:

    • Acquire images using a confocal laser scanning microscope or a high-resolution fluorescence microscope equipped with a high numerical aperture objective (e.g., 60x or 100x oil immersion).

    • Capture Z-stacks to obtain a three-dimensional representation of the mitochondrial network.

    • Ensure consistent imaging parameters (laser power, exposure time, gain) across all experimental groups.

  • Image Analysis and Quantification:

    • Use image analysis software such as ImageJ/Fiji with plugins like the Mitochondrial Network Analysis (MiNA) toolset or other specialized software for mitochondrial morphology quantification.

    • Segmentation: Threshold the images to create a binary mask of the mitochondria.

    • Quantification: Measure various morphological parameters from the segmented mitochondria:

      • Mitochondrial Length/Perimeter: Provides a measure of mitochondrial elongation.

      • Aspect Ratio (AR): The ratio of the major to the minor axis of the mitochondrion. Higher values indicate more elongated mitochondria.

      • Circularity/Roundness: A value approaching 1.0 indicates a perfect circle, characteristic of fragmented mitochondria.

      • Form Factor (FF): The inverse of circularity, where higher values indicate a more branched and elongated network.

      • Percentage of Cells with Fragmented Mitochondria: Manually or automatically classify cells based on the predominant mitochondrial morphology (e.g., fragmented, intermediate, tubular).

Conclusion

This compound emerges as a potent and specific inhibitor of Drp1 GTPase activity, effectively preventing mitochondrial fission and promoting an elongated mitochondrial network. While Mdivi-1 and Dynasore also inhibit mitochondrial fragmentation, their specificity has been a subject of investigation, with potential off-target effects. P110 offers a more targeted approach by specifically disrupting the Drp1-Fis1 interaction, proving effective in stress-induced fission models.

The choice of inhibitor will depend on the specific research question and experimental context. For studies requiring high specificity for Drp1 GTPase activity, this compound presents a promising tool. For investigating the role of the Drp1-Fis1 interaction in specific pathological conditions, P110 is a valuable reagent. The comprehensive protocols and comparative data provided in this guide aim to assist researchers in designing and interpreting experiments to further elucidate the role of mitochondrial dynamics in health and disease.

Safety Operating Guide

Proper Disposal Procedures for Drpitor1a: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Drpitor1a is an ellipticine-like compound and a potent inhibitor of the dynamin-related protein 1 (Drp1).[1] Due to its cytotoxic and antineoplastic properties, similar to ellipticine, it should be handled and disposed of as a hazardous chemical.[2][3]

Hazard Profile and Safety Information (Based on Ellipticine)

Given that this compound is described as "ellipticine-like," it is prudent to consider the known hazards of ellipticine when handling and planning for disposal. Ellipticine is classified as acutely toxic if swallowed and can cause skin, eye, and respiratory irritation.[4][5]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity - Oral (Category 3)💀DangerH301: Toxic if swallowed[4]
Skin Corrosion/Irritation (Category 2)⚠️WarningH315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation (Category 2A)⚠️WarningH319: Causes serious eye irritation[5]
Specific target organ toxicity, single exposure (Respiratory tract irritation)⚠️WarningH335: May cause respiratory irritation[5]

Personal Protective Equipment (PPE) for Handling and Disposal

When handling this compound for disposal, it is essential to wear appropriate personal protective equipment to minimize the risk of exposure.[6][7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[7]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[7]

  • Skin and Body Protection: A lab coat is mandatory. Ensure it is fully buttoned.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a fume hood or wear a NIOSH-approved respirator.[5]

Step-by-Step Disposal Protocol for this compound

The following is a general procedure for the disposal of this compound. This should be adapted to comply with your institution's specific hazardous waste management plan.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and other lab supplies, in a dedicated, clearly labeled hazardous waste container.[8][9]

    • Do not mix with other chemical wastes unless you have confirmed compatibility.[10]

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect the liquid waste in a sealed, leak-proof container that is compatible with the solvent used.[8]

    • Segregate halogenated and non-halogenated solvent waste.[11]

    • Never dispose of this compound solutions down the drain.[12]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[9]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[13]

  • The label should also include:

    • The full chemical name ("this compound").

    • The approximate quantity or concentration.

    • The date the waste was first added to the container.

    • The primary hazard(s) (e.g., "Toxic").

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.[12]

  • Ensure containers are kept closed at all times, except when adding waste.[11]

  • Store in a well-ventilated area, away from heat sources and incompatible materials.[7]

4. Disposal of Empty Containers:

  • A container that held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent.[13]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[13]

  • After triple-rinsing, the empty container can typically be disposed of in the regular trash, but be sure to deface or remove the original label first.[1] Always confirm this procedure with your institution's EHS.

5. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for your hazardous waste.[14]

  • Do not attempt to transport the chemical waste off-site yourself.

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.

Drpitor1a_Disposal_Workflow start Start: this compound Waste Generated identify_waste_type Identify Waste Type start->identify_waste_type solid_waste Solid Waste (Powder, Contaminated PPE) identify_waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps identify_waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid collect_sharps Dispose in Chemically Contaminated Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: this compound Disposal Workflow.

References

Standard Operating Procedure: Handling and Disposal of Drpitor1a

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of Drpitor1a, a potent and cytotoxic small-molecule inhibitor. Adherence to these guidelines is mandatory to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a fine, white crystalline powder that is a potent cytotoxic agent and a severe respiratory and eye irritant. It can be absorbed through the skin, leading to systemic toxicity. The long-term toxicological effects are unknown. Therefore, stringent personal protective measures are required.

Table 1: Personal Protective Equipment (PPE) Requirements for this compound

Task Primary Engineering Control Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and Aliquoting Powder Certified Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved with nitrile or neoprene glovesChemical safety goggles and a full-face shieldDisposable, solid-front lab coat with tight-fitting cuffsNIOSH-approved N95 or higher-rated respirator
Handling Solutions (<10 mM) Certified Chemical Fume HoodSingle pair of nitrile glovesChemical safety gogglesStandard lab coatNot generally required, but available for user discretion
Handling Solutions (>10 mM) Certified Chemical Fume HoodDouble-gloved with nitrile or neoprene glovesChemical safety goggles and a full-face shieldDisposable, solid-front lab coat with tight-fitting cuffsRecommended if there is a risk of aerosolization
Waste Disposal Certified Chemical Fume HoodDouble-gloved with nitrile or neoprene glovesChemical safety gogglesDisposable, solid-front lab coat with tight-fitting cuffsNot generally required

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution from powdered this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated pipettes and sterile, filtered tips

  • Analytical balance within a ventilated balance enclosure or chemical fume hood

  • Vortex mixer

Procedure:

  • Preparation: Don all required PPE as specified in Table 1 for weighing and aliquoting powder. Ensure the chemical fume hood or ventilated balance enclosure is certified and functioning correctly.

  • Weighing: Tare a sterile conical tube on the analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solubilization: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder to achieve a 10 mM concentration.

  • Mixing: Tightly cap the tube and vortex until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled, and dated tubes for single use to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the manufacturer.

  • Decontamination: Wipe down all surfaces and equipment with a 70% ethanol solution.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and gloves, in the designated cytotoxic waste stream.

Operational and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management:

  • Small Spills (Powder): Cordon off the area. Gently cover the spill with absorbent pads. Wet the pads with a 70% ethanol solution to prevent the powder from becoming airborne. Carefully collect the material and place it in a sealed container for disposal as cytotoxic waste.

  • Small Spills (Solution): Cover the spill with absorbent material. Collect the saturated material and place it in a sealed container for disposal as cytotoxic waste.

  • Large Spills: Evacuate the area and contact the institutional safety office immediately.

Disposal Plan:

All solid and liquid waste contaminated with this compound must be disposed of as cytotoxic waste. This includes gloves, pipette tips, tubes, and any contaminated lab supplies. Follow all institutional and local regulations for the disposal of cytotoxic materials.

Visual Workflow and Pathway Diagrams

Caption: PPE Selection Workflow for this compound Handling.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.